3,4-Dimethylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)6(3)4-7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETAKGOKCSRVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280282 | |
| Record name | 3,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3302-06-5 | |
| Record name | Pentanoic acid,4-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Dimethylpentanoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 3,4-Dimethylpentanoic Acid
Introduction
This compound (CAS No. 3302-06-5) is a branched-chain carboxylic acid with the molecular formula C₇H₁₄O₂.[1][2] As a derivative of pentanoic acid, it features methyl groups at the third and fourth carbon positions, a structural motif that imparts distinct physical and chemical characteristics compared to its linear isomers.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty polymers where branched aliphatic structures are desired.[3] Understanding its physical properties is paramount for professionals in research and drug development, as these parameters govern its handling, reactivity, purification, and formulation. This guide provides a detailed examination of these properties, grounded in established data and scientific principles.
Core Physical Properties Summary
The fundamental physical properties of this compound are summarized below. These values represent a synthesis of data from various chemical repositories and should be considered in the context of the specific experimental conditions under which they were measured.
| Property | Value | Source(s) |
| CAS Number | 3302-06-5 | [1][4][5] |
| Molecular Formula | C₇H₁₄O₂ | [1][2][5] |
| Molecular Weight | 130.18 g/mol | [1][4][6] |
| Appearance | Colorless liquid with a pungent odor | [4] |
| Boiling Point | 210.9 °C at 760 mmHg109 °C at 14 mmHg | [1][4][7][3] |
| Melting Point | -40 °C | [4] |
| Density | 0.933 g/cm³0.921 g/cm³ at 25 °C | [1][4][7][3] |
| Flash Point | 94.5 °C | [1][4][7] |
| Water Solubility | Log₁₀(WS) = -1.37 (low solubility) | [1][8] |
| Refractive Index | 1.429 | [4][7] |
| Acidity (pKa) | 4.80 ± 0.10 (Predicted) | [4] |
| Vapor Pressure | 0.0741 mmHg at 25 °C | [4] |
| LogP (Octanol/Water) | 1.753 (Predicted) | [7][8] |
Detailed Analysis of Physical Properties
Molecular Structure and Identity
This compound, also known as 3,4-dimethylvaleric acid, is structurally defined by a five-carbon pentanoic acid chain with two methyl branches.[4] Its IUPAC name is this compound and its unique structure is unambiguously identified by the CAS Registry Number 3302-06-5.[1][5] The molecular weight is approximately 130.18 g/mol .[1] The presence of these alkyl branches significantly influences its physical properties. Unlike its linear isomer, heptanoic acid, the branching in this compound disrupts intermolecular van der Waals forces and affects molecular packing, which typically results in a lower melting point and altered viscosity.
Thermal Properties
Boiling Point: The normal boiling point is reported as 210.9 °C at atmospheric pressure (760 mmHg).[1][4] This relatively high value is a hallmark of carboxylic acids and is a direct consequence of strong intermolecular hydrogen bonding. As illustrated in the diagram below, carboxylic acids form stable cyclic dimers in the liquid and vapor phases, effectively doubling the molecular weight and requiring significantly more energy to overcome the intermolecular forces for vaporization. A boiling point of 109 °C at a reduced pressure of 14 mmHg is also reported, which is a critical parameter for purification via vacuum distillation.[3]
Melting Point: A melting point of -40 °C has been reported, indicating that the compound is a liquid under standard laboratory conditions.[4] The branched structure interferes with the formation of a stable crystal lattice, thereby lowering the melting point compared to linear fatty acids of similar molecular weight. It is worth noting that some databases list the melting point as not available, which may reflect a lack of experimentally verified data in those specific collections.[4][9]
Flash Point: The flash point is consistently reported as 94.5 °C.[1][4][7] This is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[1] This property is crucial for establishing safe handling and storage protocols, classifying the compound as a combustible liquid but not highly flammable.
Caption: Intermolecular hydrogen bonding forming a stable dimer.
Density and Solubility
The density is reported as 0.933 g/cm³ and 0.921 g/cm³ at 25 °C.[1][3] These values are consistent for a branched aliphatic acid and indicate it is slightly less dense than water. The molecule's solubility is dictated by its amphiphilic character. The polar carboxylic acid group can engage in hydrogen bonding, while the seven-carbon aliphatic chain is nonpolar and hydrophobic. Consequently, its solubility in water is low, as quantified by a logarithmic water solubility (log₁₀WS) of -1.37.[1][8] Conversely, it is soluble in many organic solvents.[4] The octanol-water partition coefficient (LogP) of 1.753 further indicates its preference for nonpolar environments.[7][8]
Acidity
The predicted pKa is approximately 4.80.[4] This value is typical for short-chain carboxylic acids and reflects the equilibrium of the acid dissociation in water. It signifies that this compound is a weak acid, a property that is fundamental to its reactivity, its use as a catalyst, and its pH-dependent behavior in biological and chemical systems.
Experimental Protocol: Determination of Normal Boiling Point
Objective: To experimentally verify the normal boiling point of this compound using the distillation method.
Scientific Rationale: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas. For a pure substance, this transition occurs at a constant temperature, which is a characteristic physical property. This protocol employs simple distillation, a robust method for determining this property for thermally stable liquids.
Materials & Apparatus:
-
This compound (≥95% purity)
-
Round-bottom distillation flask (50 mL)
-
Liebig condenser
-
Distillation head (still head) with thermometer adapter
-
Calibrated thermometer (-10 to 250 °C)
-
Receiving flask
-
Heating mantle with variable controller
-
Boiling chips
-
Clamps and stands to secure the apparatus
-
Barometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Place 15-20 mL of this compound and 2-3 boiling chips into the round-bottom flask.
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: Begin heating the flask gently using the heating mantle. Increase the temperature gradually to achieve a steady boiling rate, with the condensate dripping from the condenser at a rate of approximately 1-2 drops per second.
-
Equilibrium and Measurement: Allow the system to reach thermal equilibrium. This is indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensing.
-
Data Recording: Record the constant temperature at which the liquid distills. This is the observed boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure from a barometer. If the pressure is not exactly 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a pressure-temperature nomograph or the Clausius-Clapeyron relation.
-
Shutdown: Once the measurement is complete, turn off and lower the heating mantle, and allow the apparatus to cool to room temperature before disassembly.
Self-Validation and Trustworthiness:
-
Purity: Using a high-purity sample minimizes boiling point elevation or depression caused by impurities.
-
Stable Plateau: A stable temperature reading during distillation confirms that a pure substance is boiling and that the system is at equilibrium.
-
Pressure Correction: Correcting for atmospheric pressure ensures the value is standardized and comparable to literature values.
-
Safety: The procedure must be conducted in a fume hood due to the compound's pungent odor and potential respiratory irritation.[6] According to GHS classifications, the compound may cause skin and serious eye irritation, necessitating the use of appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
References
- 1. Buy this compound | 3302-06-5 [smolecule.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound [myskinrecipes.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chemsynthesis.com [chemsynthesis.com]
3,4-Dimethylpentanoic acid structure
An In-depth Technical Guide to 3,4-Dimethylpentanoic Acid: Structure, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 3302-06-5), a branched-chain aliphatic carboxylic acid. The document delves into its core molecular structure, including a detailed analysis of its stereochemical properties. Key physicochemical data are compiled and presented for practical laboratory use. Furthermore, this guide outlines the characteristic spectroscopic signatures expected in NMR, IR, and mass spectrometry for structural confirmation. A detailed, representative laboratory-scale synthesis protocol is provided, alongside a discussion of the molecule's chemical reactivity and its applications as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science. Safety and handling protocols are also summarized to ensure safe laboratory practice.
Molecular Identity and Structure
This compound is a saturated fatty acid characterized by a seven-carbon skeleton.[1] Its systematic IUPAC name is this compound, and it is also known as 3,4-dimethylvaleric acid.[2] The core structure consists of a pentanoic acid backbone with two methyl group substituents at the C3 and C4 positions.[1] This branching significantly influences its physical properties compared to its straight-chain isomer, heptanoic acid.[3]
Key Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 3302-06-5 | [1][4] |
| IUPAC Name | This compound | [4][5] |
| Molecular Formula | C₇H₁₄O₂ | [1][4] |
| Molecular Weight | 130.18 g/mol | [1] |
| Canonical SMILES | CC(C)C(C)CC(=O)O | [2][5] |
| InChI | InChI=1S/C₇H₁₄O₂/c1-5(2)6(3)4-7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | [2][4] |
| InChIKey | GETAKGOKCSRVLZ-UHFFFAOYSA-N | [2][4] |
Structural Diagram
The 2D structure of this compound highlights its key functional groups and chiral centers.
Caption: 2D structure of this compound with IUPAC numbering. *Chiral centers at C3 and C4.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, purification, and application in synthesis. The branched structure generally leads to a lower boiling point and different solubility characteristics compared to linear isomers.[3]
| Property | Value | Unit | Source(s) |
| Boiling Point | 109 (at 14 mmHg) | °C | [6] |
| Density | 0.921 | g/cm³ | [6] |
| pKa (Predicted) | 4.80 ± 0.10 | [2] | |
| LogP (Predicted) | 1.753 | [7] | |
| Flash Point | 94.5 | °C | N/A |
| Refractive Index | 1.429 | N/A | |
| Water Solubility (Predicted) | -1.37 (log₁₀WS) | mol/L | [7] |
Stereochemistry
A critical feature of the this compound structure is the presence of two chiral centers at the C3 and C4 positions. This gives rise to stereoisomerism. The molecule can exist as four distinct stereoisomers, comprising two pairs of enantiomers.
-
Enantiomeric Pair 1: (3R, 4R)-3,4-dimethylpentanoic acid and (3S, 4S)-3,4-dimethylpentanoic acid.
-
Enantiomeric Pair 2 (Diastereomers of Pair 1): (3R, 4S)-3,4-dimethylpentanoic acid and (3S, 4R)-3,4-dimethylpentanoic acid.
The specific stereochemistry can significantly impact biological activity, making stereoselective synthesis or chiral separation essential for drug development applications. For example, the (3S) configuration has been documented in chemical databases.[8] The Cahn-Ingold-Prelog priority rules are used to assign the R/S configuration at each stereocenter.[1]
Spectroscopic Characterization
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While publicly available, fully assigned spectra are limited, the expected spectral features can be reliably predicted based on the known structure.
| Technique | Predicted Key Signals / Features |
| ¹H NMR | ~12.0 ppm (s, 1H): Very broad singlet for the carboxylic acid proton (-COOH).~2.2-2.4 ppm (m, 2H): Methylene protons at C2 (-CH₂-COOH).~1.5-1.9 ppm (m, 2H): Methine protons at C3 and C4.~0.8-1.0 ppm (m, 12H): Overlapping signals from four methyl groups (C3-CH₃, C4-CH(CH₃)₂). |
| ¹³C NMR | ~179-181 ppm: Carbonyl carbon of the carboxylic acid (C1).~40-45 ppm: Methine carbon at C3.~35-40 ppm: Methylene carbon at C2.~30-35 ppm: Methine carbon at C4.~15-22 ppm: Four distinct signals for the four methyl carbons. |
| FTIR | 2500-3300 cm⁻¹: Very broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid.~1710 cm⁻¹: Strong, sharp C=O stretch of the carbonyl group.2850-2960 cm⁻¹: C-H stretching from the alkyl groups. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 130.Key Fragments: Loss of -OH (m/z = 113), loss of -COOH (m/z = 85), and other fragments from cleavage of the alkyl chain. |
Note: Actual chemical shifts and peak shapes can vary based on solvent and experimental conditions.
Synthesis Methodology
Several synthetic routes to this compound are plausible. A common strategy involves the oxidation of the corresponding primary alcohol, 3,4-dimethylpentan-1-ol.[1] An alternative approach, providing a robust and scalable laboratory protocol, can be adapted from established malonic ester synthesis procedures.
Representative Protocol: Modified Malonic Ester Synthesis
This protocol is a scientifically grounded, representative example adapted from a similar procedure for preparing branched-chain acids and illustrates a viable pathway.[9]
Causality: The malonic ester synthesis is a classic and reliable method for forming carbon-carbon bonds alpha to a carbonyl group. The diethyl malonate starting material has acidic α-hydrogens, which are readily deprotonated by a strong base (sodium ethoxide) to form a nucleophilic enolate. This enolate then undergoes sequential alkylation (Sₙ2 reactions). The final steps of saponification and decarboxylation yield the desired carboxylic acid.
Caption: Workflow for a plausible synthesis of this compound.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
1-bromo-2-methylpropane (isobutyl bromide)
-
Potassium hydroxide (KOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be controlled with cooling.
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise. After the addition is complete, add a stoichiometric equivalent of 1-bromo-2-methylpropane dropwise and reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Saponification: Cool the reaction mixture. Add a solution of potassium hydroxide in water and reflux for an additional 2-3 hours to hydrolyze the ester groups to the corresponding dicarboxylate salt.[9]
-
Workup and Alcohol Removal: Distill off the ethanol from the reaction mixture.[9]
-
Decarboxylation: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated sulfuric acid until the solution is strongly acidic (pH < 2). This protonates the dicarboxylate to form the malonic acid derivative. Gently heat the acidic solution to effect decarboxylation, which liberates CO₂ and forms the crude this compound as an organic layer.[9]
-
Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent via rotary evaporation. The final product can be purified by vacuum distillation.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its carboxylic acid functional group.[10]
-
Acidity: It reacts with bases to form carboxylate salts.[11]
-
Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This allows for the synthesis of various derivatives. The hydroxyl group is a poor leaving group, so conversion to a more reactive derivative (like an acyl chloride with SOCl₂) is often the first step.[12][13]
-
Reduction: The carboxylic acid can be reduced to the primary alcohol (3,4-dimethylpentan-1-ol) using strong reducing agents like LiAlH₄.[1]
Applications in Research and Development
The unique branched structure and chirality of this compound make it a valuable intermediate in several fields:
-
Pharmaceuticals and Agrochemicals: It serves as a chiral building block for the synthesis of more complex, biologically active molecules.[6] Its branched aliphatic structure can be used to tune properties like lipophilicity and metabolic stability in drug candidates.
-
Materials Science: The structure can be incorporated into polymers to create materials with tailored thermal and mechanical properties.[1]
-
Biochemical Research: It is used in studies related to the metabolism of branched-chain fatty acids.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[5]
-
GHS Hazard Statements:
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles/face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing vapors or mist.
-
Keep away from incompatible materials, such as strong oxidizing agents and strong bases.
-
Store in a tightly sealed container in a cool, dry place.
References
- 1. Buy this compound | 3302-06-5 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. (3S)-3,4-Dimethylpentanoic acid | C7H14O2 | CID 13538955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
Core Chemical Identity and Physical Properties
An In-Depth Technical Guide to 3,4-Dimethylpentanoic Acid (CAS No. 3302-06-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a branched-chain fatty acid with significant potential in organic synthesis and as a subject of interest in biochemical and pharmaceutical research. This document delves into its chemical and physical properties, synthesis methodologies, analytical characterization, potential applications in drug development, and safety and handling protocols.
This compound, registered under CAS number 3302-06-5, is an organic compound with the molecular formula C₇H₁₄O₂ and a molecular weight of approximately 130.18 g/mol .[1][2] It belongs to the class of branched-chain fatty acids, distinguished by two methyl groups located at the third and fourth carbon positions of a pentanoic acid backbone.[1] This unique structure imparts specific chemical and physical characteristics that differentiate it from straight-chain fatty acids.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 3302-06-5 | [1][3] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₇H₁₄O₂ | [2][4] |
| Molecular Weight | 130.18 g/mol | [2] |
| Synonyms | 3,4-dimethylvaleric acid | [3] |
| Boiling Point | 193–196 °C at 743 mmHg | [5] |
| pKa (Predicted) | 4.80 ± 0.10 | [3] |
Synthesis of this compound: A Validated Approach
The synthesis of this compound can be effectively achieved through a malonic ester synthesis, a robust and well-established method for the preparation of carboxylic acids.[2][5][6][7] This approach offers high yields and a clear, controllable reaction pathway.
Malonic Ester Synthesis Workflow
The following diagram illustrates the key stages of the malonic ester synthesis for this compound.
Caption: Malonic Ester Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of malonic ester synthesis.[2][5][6]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
sec-Butyl bromide
-
Potassium hydroxide
-
Concentrated sulfuric acid
-
Anhydrous diethyl ether
-
Benzene
-
Anhydrous ethanol
Procedure:
-
Enolate Formation: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve potassium hydroxide (3.6 moles) in water.[5] To the hot solution, slowly add diethyl malonate (0.92 moles). The heat of saponification will cause the solution to reflux.[5]
-
Saponification: After the addition of diethyl malonate is complete, continue to boil the solution gently for two hours.[5]
-
Removal of Alcohol: Dilute the solution with water and distill off the ethanol formed during saponification.[5]
-
Alkylation (Conceptual): While the provided reference outlines a saponification and decarboxylation of a pre-alkylated malonate, a standard malonic ester synthesis would involve the initial formation of the enolate with sodium ethoxide in ethanol, followed by the addition of an alkyl halide (in this case, conceptually, a reagent that would introduce the 3,4-dimethylpentyl group, though a direct alkylation with a single halide is not straightforward for this branched structure and a multi-step approach is more likely). A more practical approach for this specific target involves the alkylation of a malonate with a suitable precursor.
-
Acidification and Decarboxylation: Cool the residual liquid and slowly add a cold solution of concentrated sulfuric acid (3.3 moles) in water with stirring.[5] Reflux the solution for approximately three hours. An oily layer of the carboxylic acid will form.[5]
-
Isolation and Purification: Use an automatic separator to distill the organic acid. Extract the aqueous portion with diethyl ether to recover any dissolved product.[5] Combine the organic layers, distill off the ether, and then distill the crude acid with an equal volume of benzene. This compound will distill at 193–196 °C at 743 mmHg.[5]
Analytical Characterization
A thorough analytical characterization is crucial for confirming the identity and purity of synthesized this compound.
Spectroscopic Data
| Technique | Key Signals and Interpretation |
| ¹H NMR | Signals in the region of δ 0.8-1.0 ppm corresponding to the various methyl groups. A multiplet around δ 1.5-2.0 ppm for the methine protons. A triplet around δ 2.2-2.4 ppm for the methylene group alpha to the carbonyl. A broad singlet above δ 10 ppm for the carboxylic acid proton. |
| ¹³C NMR | A signal in the range of δ 175-185 ppm for the carbonyl carbon. Several signals in the aliphatic region (δ 10-50 ppm) corresponding to the methyl, methylene, and methine carbons.[8] |
| IR Spectroscopy | A broad absorption band in the range of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carbonyl group. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 130. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[9] Other fragmentations would arise from cleavage of the alkyl chain. |
Predicted Mass Spectrum Fragmentation
Caption: Predicted Mass Spectrum Fragmentation of this compound.
Applications in Drug Development and Biological Relevance
As a branched-chain fatty acid, this compound holds potential in drug discovery and development, primarily as a scaffold or intermediate in the synthesis of more complex, biologically active molecules.[3] Its structural features can influence the pharmacokinetic and pharmacodynamic properties of a parent drug molecule.
Role as a Synthetic Intermediate
The carboxylic acid functionality of this compound allows for a variety of chemical transformations, including esterification and amidation, which are fundamental reactions in the synthesis of many pharmaceutical compounds.[3] Its branched aliphatic structure can be exploited to introduce lipophilicity and specific steric bulk into a drug candidate, potentially enhancing its binding to a biological target or improving its metabolic stability.
Biological Activity of Branched-Chain Fatty Acids
While specific biological activities of this compound are not extensively documented, the broader class of branched-chain fatty acids (BCFAs) has been shown to possess a range of biological effects, including:
-
Anticancer Properties: Some BCFAs have demonstrated cytotoxic effects against cancer cell lines.
-
Anti-inflammatory Effects: BCFAs can modulate inflammatory pathways.
-
Metabolic Regulation: They play a role in lipid metabolism and can influence metabolic health.
The presence of this compound and its derivatives in patents related to drug development suggests its utility in the design of novel therapeutic agents.[1][10]
Safety, Handling, and Disposal
Proper handling and disposal of this compound are essential to ensure laboratory safety.
Hazard Identification
Based on GHS classifications, this compound is considered:
-
Harmful if swallowed.[2]
-
Harmful in contact with skin.[2]
-
Causes skin irritation.[2]
-
Causes serious eye damage.[2]
-
Harmful if inhaled.[2]
-
May cause respiratory irritation.[2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[12]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal. For larger spills, evacuate the area and follow emergency procedures.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This may involve neutralization or disposal through a licensed chemical waste handler.[11]
Conclusion
This compound is a valuable chemical entity for researchers in organic synthesis and those exploring the biological activities of branched-chain fatty acids. Its synthesis is achievable through established methods, and its structure offers unique opportunities for the development of novel molecules with potential therapeutic applications. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research setting.
References
- 1. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4,4-Dimethylpentanoic acid | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. angenechemical.com [angenechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
Stereoisomers of 3,4-Dimethylpentanoic acid
An In-Depth Technical Guide to the Stereoisomers of 3,4-Dimethylpentanoic Acid for Drug Development Professionals
Abstract
This compound, a branched-chain fatty acid with the molecular formula C₇H₁₄O₂, serves as a critical chiral building block in modern organic synthesis and drug discovery.[1][2][3] The presence of two distinct stereocenters at the C3 and C4 positions gives rise to a family of four unique stereoisomers. Each of these isomers possesses a distinct three-dimensional architecture, which can lead to significantly different interactions with chiral biological systems such as enzymes and receptors. This technical guide provides a comprehensive exploration of the stereochemical landscape of this compound. We will dissect the relationships between its stereoisomers, detail field-proven methodologies for their synthesis and separation, present robust protocols for their characterization, and discuss their applications and pharmacological relevance. This document is designed to serve as a key resource for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental design and providing self-validating, actionable protocols.
The Primacy of Stereochemistry in Modern Drug Development
In the chiral environment of the human body, the spatial arrangement of atoms in a molecule is not a trivial detail—it is a determining factor in its biological activity. The lock-and-key model of enzyme-substrate or receptor-ligand binding is inherently three-dimensional. Consequently, different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was sedative and the other teratogenic, cemented the imperative for stereochemical control in drug development. For professionals in this field, mastering the synthesis, separation, and characterization of stereoisomers is not merely an academic exercise; it is a prerequisite for developing safer and more efficacious medicines. This compound, as a versatile chiral synthon, exemplifies the foundational challenges and opportunities presented by stereoisomerism.[1]
Deciphering the Stereochemical Complexity of this compound
The structure of this compound (CH₃-CH(CH₃)-CH(CH₃)-CH₂-COOH) contains two chiral centers at carbons 3 and 4. According to the 2ⁿ rule, where 'n' is the number of stereocenters, this molecule exists as 2² = 4 distinct stereoisomers. These isomers can be classified into two pairs of enantiomers and multiple diastereomeric relationships.
-
Enantiomers: Non-superimposable mirror images. They share identical physical properties (e.g., boiling point, solubility) but differ in their interaction with plane-polarized light.
-
Pair 1: (3R,4R)- and (3S,4S)-3,4-dimethylpentanoic acid
-
Pair 2: (3R,4S)- and (3S,4R)-3,4-dimethylpentanoic acid
-
-
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which is the key to their separation. For example, the (3R,4R) isomer is a diastereomer of both the (3R,4S) and (3S,4R) isomers.
Figure 1: Stereochemical relationships of this compound isomers.
Methodologies for Isomer Separation and Stereoselective Synthesis
Obtaining a single, pure stereoisomer requires either separating it from a mixture or synthesizing it directly. The choice of strategy depends on factors like cost, scale, and the availability of starting materials.
Classical Resolution via Diastereomeric Salt Formation
Causality: This technique leverages the fact that diastereomers have different physical properties. By reacting a racemic mixture of the carboxylic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts are no longer mirror images and will exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.
Experimental Protocol: Resolution of (±)-3,4-Dimethylpentanoic Acid
-
Reagent Selection & Stoichiometry: Dissolve one equivalent of the racemic this compound mixture in a minimal amount of hot methanol. In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral amine, such as (R)-(+)-α-phenylethylamine, in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that only the salt of the more reactive/less soluble enantiomer crystallizes, improving the purity of the first crop.
-
Salt Formation: Slowly add the amine solution to the acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to overnight to promote crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals via vacuum filtration, washing with a small amount of cold solvent to remove soluble impurities. The collected solid is the less-soluble diastereomeric salt (e.g., the (3R,4R)-acid-(R)-amine salt).
-
Liberation of the Enantiomer: Dissolve the purified salt in water and acidify the solution to a pH of ~2 with 2M HCl. This protonates the carboxylate, regenerating the free carboxylic acid, which will often precipitate or can be extracted.
-
Extraction and Isolation: Extract the aqueous solution three times with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Assessment: The enantiomeric excess (e.e.) of the isolated acid must be determined using a validated chiral analytical method, such as chiral HPLC or GC (see Section 4). The mother liquor from step 3 can be treated to recover the other enantiomer.
Figure 2: Workflow for chiral resolution by diastereomeric salt formation.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Causality: Chiral HPLC is the most powerful and versatile technique for both analytical and preparative-scale separation of all stereoisomers.[4] It employs a chiral stationary phase (CSP) that creates a chiral environment within the column. As the stereoisomers pass through the column, they form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, enabling separation.
Table 1: Comparison of Common Chiral Stationary Phases for Carboxylic Acid Separation
| CSP Type | Chiral Selector Example | Mechanism of Interaction | Rationale for Use |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, and steric inclusion within the polysaccharide's chiral grooves. | Broad enantiorecognition capabilities, robust, and widely applicable. The go-to choice for initial screening.[5] |
| Protein-based | Cellobiohydrolase (CBH) | Mimics biological receptor binding through a combination of ionic, hydrophobic, and hydrogen bonding interactions. | Excellent for separating basic and acidic compounds in reversed-phase mode, often with high selectivity.[5] |
| Pirkle-type | (R,R)-Whelk-O 1 | Strong π-π interactions (π-acid/π-base), dipole-stacking, and hydrogen bonding. | Highly effective for analytes with aromatic rings, but may require derivatization of the carboxylic acid to an amide for optimal interaction. |
Experimental Protocol: Analytical Chiral HPLC Method
-
Column Selection: Choose a polysaccharide-based column, such as a Daicel Chiralpak® AD-H or Chiralcel® OD-H, as a starting point.
-
Mobile Phase Preparation: For normal-phase chromatography, a typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol). To improve peak shape for a carboxylic acid, a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) is crucial.[6] Rationale: The TFA protonates the carboxyl group, preventing ionization and reducing peak tailing, leading to sharper, more symmetrical peaks and better resolution.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (where the carboxylic acid chromophore absorbs)
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve a small amount of the this compound isomer mixture in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The different stereoisomers will elute at different retention times. The method is self-validating if all four isomers (if present) are baseline resolved.
Unambiguous Spectroscopic Characterization
Once separated, the identity and purity of each isomer must be confirmed.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Signals and Interpretation |
|---|---|
| ¹H NMR | Signals in the δ 0.7-1.0 ppm range corresponding to the various methyl groups. A multiplet for the C3 and C4 protons. A signal around δ 2.2-2.4 ppm for the -CH₂- group adjacent to the carboxyl.[1] |
| ¹³C NMR | A characteristic peak for the carbonyl carbon of the carboxylic acid appears downfield, typically around δ 174-180 ppm.[1] |
| FT-IR | A strong, broad absorption band around 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, and a sharp, strong C=O stretching absorption around 1700 cm⁻¹.[1] |
| Polarimetry | Measures the specific rotation [α]D. Enantiomeric pairs will have equal and opposite rotation values. This confirms optical activity but does not determine the absolute configuration. |
To determine the absolute configuration (R/S designation) unambiguously, one must either use a method that provides 3D structural information, such as X-ray crystallography of a suitable crystalline derivative, or correlate the experimental data with a known standard.
Applications in Synthesis and Pharmacological Context
This compound and its individual stereoisomers are not typically therapeutic agents themselves but are valuable chiral building blocks. Their branched structure is a feature in many biologically active natural products and synthetic molecules.[1]
-
Synthetic Intermediates: They serve as starting materials for more complex molecules where stereochemistry is crucial for function. This includes the synthesis of pheromone analogues and novel polymers.[1]
-
Probes for Structure-Activity Relationship (SAR) Studies: In drug discovery, synthesizing a target molecule with each of the four stereoisomers of the 3,4-dimethylpentanoyl moiety allows researchers to precisely probe the stereochemical requirements of a biological target. This is essential for optimizing drug candidates.
-
Potential Bioactivity: Derivatives of related substituted pentanoic acids have been investigated for a range of biological activities, including potential anticancer properties, highlighting the importance of this chemical scaffold.[7][8]
Conclusion
The four stereoisomers of this compound represent a microcosm of the challenges and imperatives of modern stereochemistry. A successful drug development campaign relies on the ability to control this factor absolutely. By combining classical resolution techniques with the power and precision of modern chiral chromatography, researchers can reliably access each of these unique molecular entities. Rigorous characterization provides the necessary assurance of identity and purity. As chiral building blocks, these isomers offer a gateway to creating novel, potent, and selective therapeutic agents, underscoring the principle that in the world of pharmacology, a molecule's three-dimensional shape is paramount to its function.
References
- 1. Buy this compound | 3302-06-5 [smolecule.com]
- 2. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
- 6. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
(R)-3,4-Dimethylpentanoic acid properties
An In-Depth Technical Guide to (R)-3,4-Dimethylpentanoic Acid: Properties, Synthesis, and Applications
Introduction
3,4-Dimethylpentanoic acid is a branched-chain fatty acid characterized by methyl groups at the third and fourth positions of its carbon backbone.[1][2] While the racemic mixture has its utility, the true value for researchers in drug development and stereoselective synthesis lies in its enantiomerically pure forms. This guide focuses specifically on the (R)-enantiomer, (R)-3,4-Dimethylpentanoic acid.
The principle of chirality is fundamental to biology; the three-dimensional arrangement of atoms within a molecule dictates its interaction with the inherently chiral systems of life, such as enzymes and receptors.[3][4] Enantiomers of the same compound can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[5] Understanding the specific properties and synthesis of a single enantiomer like (R)-3,4-Dimethylpentanoic acid is therefore critical for its application as a sophisticated chiral building block.
This technical guide provides a comprehensive overview of (R)-3,4-Dimethylpentanoic acid, covering its physicochemical properties, stereoselective synthetic strategies, spectroscopic characterization, key applications in research and development, and essential safety protocols for laboratory handling.
Part 1: Physicochemical and Stereochemical Properties
Molecular Structure and Core Properties
(R)-3,4-Dimethylpentanoic acid is an aliphatic carboxylic acid. Its branched structure imparts distinct physical properties compared to its linear-chain isomers.[1]
| Property | Value | Source(s) |
| IUPAC Name | (R)-3,4-Dimethylpentanoic acid | [1][6] |
| Molecular Formula | C₇H₁₄O₂ | [1][6][7] |
| Molecular Weight | 130.18 g/mol | [1][7][8] |
| CAS Number | 3302-06-5 (unspecified stereochemistry) | [1][6] |
The Significance of the (R)-Configuration
The stereochemistry of this molecule is defined by the single chiral center at the C-3 position. The designation '(R)' is derived from the Latin rectus (right) and is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the carboxyl group receives the highest priority, followed by the isopropyl group at C-4, the methyl group at C-3, and finally the implicit hydrogen atom.[1] The clockwise arrangement from highest to lowest priority defines the (R)-configuration.
The specific spatial arrangement of the (R)-enantiomer is paramount in its interaction with biological systems. Enzymes and receptors possess three-dimensional active sites that are themselves chiral. Consequently, one enantiomer may bind with high affinity and elicit a desired biological response, while the other may bind weakly, not at all, or even interact with a different target, potentially causing off-target effects or toxicity.[9][10] This stereospecificity is the primary driver for the development of single-enantiomer drugs.[5]
Caption: Cahn-Ingold-Prelog (CIP) priorities for (R)-3,4-Dimethylpentanoic acid.
Tabulated Physical Properties
The physical properties of this compound are critical for its handling, purification, and use in synthetic reactions.
| Property | Value | Unit | Source(s) |
| Density | 0.933 | g/cm³ | [1] |
| Boiling Point | 109 (at 14 mmHg) | °C | [7] |
| Flash Point | 94.5 | °C | [1][11] |
| pKa (Predicted) | 4.80 ± 0.10 | [2] | |
| Log Water Solubility (log₁₀WS) | -1.37 | [1][8] | |
| Octanol/Water Partition Coeff. (logP) | 1.753 (Calculated) | [8] |
Part 2: Synthesis and Resolution
The production of enantiomerically pure (R)-3,4-Dimethylpentanoic acid is a key challenge that can be addressed through two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture.
Achiral Synthesis of Racemic this compound
A common approach to the racemic compound involves a three-step sequence utilizing the Horner-Wadsworth-Emmons (HWE) reaction.[1] This method is robust and provides the racemic acid, which can then be subjected to chiral resolution.
Caption: Workflow for the racemic synthesis of this compound.
Experimental Protocol: Racemic Synthesis (Conceptual)
-
HWE Condensation: A phosphonate ylide is deprotonated with a strong base (e.g., NaH) and reacted with isobutyraldehyde to form an α,β-unsaturated ester. The choice of phosphonate and reaction conditions can influence the E/Z selectivity of the resulting alkene.
-
Hydrogenation: The resulting unsaturated ester is subjected to catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) to reduce the carbon-carbon double bond, yielding the saturated ester.
-
Saponification: The saturated ester is hydrolyzed using a strong base like potassium hydroxide in an aqueous solution, followed by an acidic workup to protonate the carboxylate, yielding the final racemic this compound.[1]
Enantioselective Synthesis
Directly synthesizing the (R)-enantiomer offers a more elegant and often more efficient route to the desired product. Methods like fluorous-phase asymmetric synthesis have been demonstrated for the stereoselective preparation of this enantiomer.[1] These techniques utilize a chiral auxiliary or catalyst to control the stereochemical outcome of a key bond-forming step.
Causality in Enantioselective Synthesis: The core principle is the creation of a diastereomeric transition state. A chiral catalyst or auxiliary interacts with the substrate to create a high-energy and a low-energy pathway for the formation of the two possible enantiomers. The reaction proceeds preferentially through the lower-energy transition state, leading to an excess of one enantiomer.
Chiral Resolution of Racemic Mixtures
Resolution is the process of separating a racemic mixture into its constituent enantiomers. A classic and reliable method is the formation of diastereomeric salts.
References
- 1. Buy this compound | 3302-06-5 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. biyokimya101.com [biyokimya101.com]
- 5. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [myskinrecipes.com]
- 8. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Chirality and Biological Activity [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Cas 3302-06-5,this compound | lookchem [lookchem.com]
An In-depth Technical Guide to (S)-3,4-Dimethylpentanoic Acid: A Chiral Building Block for Complex Synthesis
Introduction: The Strategic Value of Chiral Synthons in Drug Discovery
In the landscape of modern medicinal chemistry, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity. The human body, being an inherently chiral environment, often exhibits profound stereoselectivity in its interactions with xenobiotics.[1][2] Enantiomers of the same drug can possess widely different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of rational drug design.
This guide focuses on (S)-3,4-Dimethylpentanoic acid, a chiral carboxylic acid that serves as a valuable synthon, or building block, for organic synthesis. Its branched aliphatic structure and defined stereocenter make it an attractive fragment for incorporation into larger, more complex molecules, including pharmaceuticals and agrochemicals.[5] We will explore its fundamental properties, provide a robust methodology for its stereoselective synthesis, detail its analytical characterization, and discuss its relevance in the context of advanced pharmaceutical design, drawing parallels to the critical role of chiral side chains in approved therapeutics.
Section 1: Physicochemical and Structural Properties
(S)-3,4-Dimethylpentanoic acid is a branched-chain fatty acid characterized by a pentanoic acid backbone with two methyl groups at the C3 and C4 positions.[6] The stereochemical descriptor "(S)" refers to the configuration at the C3 chiral center. This specific spatial arrangement is the primary determinant of its unique interactions in a chiral environment.
Below is a summary of its key physicochemical properties.
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-3,4-Dimethylpentanoic acid | [7] |
| Molecular Formula | C₇H₁₄O₂ | [7] |
| Molecular Weight | 130.18 g/mol | [7] |
| CAS Number | 20180-65-8 | [7] |
| Appearance | Colorless liquid (predicted) | [5] |
| Boiling Point | 210.9 °C at 760 mmHg | [5] |
| Density | ~0.92-0.93 g/cm³ at 25 °C | [5] |
| Predicted pKa | 4.80 ± 0.10 | [8] |
| Predicted logP | 1.75 - 1.8 | [7] |
| SMILES | C--INVALID-LINK--C(C)C | [7] |
| InChIKey | GETAKGOKCSRVLZ-LURJTMIESA-N | [7] |
Section 2: Stereoselective Synthesis Protocol
Achieving high enantiomeric purity is the central challenge in synthesizing chiral molecules like (S)-3,4-Dimethylpentanoic acid. Direct alkylation of a simple pentanoic acid enolate would result in a racemic mixture. Therefore, a stereoselective strategy is required. The use of chiral auxiliaries is a robust and well-established method for achieving such control.[2]
The following protocol is based on the highly reliable Myers' asymmetric alkylation, which utilizes pseudoephedrine as an inexpensive and recoverable chiral auxiliary to direct the stereoselective alkylation of an amide enolate.[9]
Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous toluene (5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl pseudoephedrine amide. This product is typically used in the next step without further purification.
Causality: The pseudoephedrine auxiliary provides a rigid chiral environment. The subsequent deprotonation and alkylation will occur from the less sterically hindered face of the enolate, which is complexed with lithium, leading to a highly diastereoselective transformation.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl pseudoephedrine amide (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.2 eq) dropwise, and stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.
-
In a separate flask, prepare a solution of isopropyl iodide (1.5 eq) in anhydrous THF.
-
Add the isopropyl iodide solution to the enolate solution dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alkylated amide. The diastereomeric excess can be determined at this stage by ¹H NMR or HPLC analysis.
Step 3: Hydrolysis and Auxiliary Removal
-
Dissolve the crude alkylated amide from Step 2 in a mixture of THF and water (3:1).
-
Add potassium hydroxide (KOH) (10 eq) and heat the mixture to reflux (approx. 90-100 °C) for 24 hours.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
The aqueous residue contains the potassium salt of the desired acid and the pseudoephedrine auxiliary. Wash the aqueous solution with dichloromethane (3x) to extract the pseudoephedrine auxiliary, which can be recovered and recycled.
-
Acidify the aqueous layer to pH ~2 by the slow addition of concentrated HCl at 0 °C.
-
Extract the desired (S)-3,4-Dimethylpentanoic acid with diethyl ether (3x).
-
Combine the ether layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by distillation or chromatography if necessary.
References
- 1. mdpi.com [mdpi.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. longdom.org [longdom.org]
- 5. 3,4-Dimethylpentanoic acid [myskinrecipes.com]
- 6. Buy this compound | 3302-06-5 [smolecule.com]
- 7. (3S)-3,4-Dimethylpentanoic acid | C7H14O2 | CID 13538955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. mdpi.com [mdpi.com]
Navigating the Metabolic Maze: A Technical Guide to 3,4-Dimethylpentanoic Acid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the metabolic fate of 3,4-dimethylpentanoic acid, a unique branched-chain fatty acid (BCFA). As a model compound, understanding its metabolism offers significant insights into the broader field of lipid biochemistry and is crucial for the development of novel therapeutics. This document moves beyond standard protocols to explain the scientific rationale behind experimental designs, ensuring a robust and self-validating approach to your research.
Introduction: The Significance of this compound
This compound (CAS No. 3302-06-5) is a seven-carbon branched-chain fatty acid with the molecular formula C7H14O2 and a molecular weight of approximately 130.18 g/mol .[1][2][3][4][5][6] Its structure, featuring methyl groups at both the C3 (beta) and C4 positions, presents a fascinating challenge to standard fatty acid oxidation pathways, making it an excellent candidate for metabolic investigation. The study of its metabolism is not only academically intriguing but also holds relevance in drug development, where branched alkyl chains are often incorporated into new chemical entities to modulate their pharmacokinetic and pharmacodynamic properties.[7]
The Predicted Metabolic Pathway: A Hybrid of Alpha- and Beta-Oxidation
Due to the methyl group at the β-carbon, direct β-oxidation of this compound is sterically hindered.[2][3][4][8][9] Therefore, the metabolic journey is predicted to commence with alpha-oxidation in the peroxisome, a necessary preparatory step to circumvent this blockage. This is followed by a series of beta-oxidation cycles in the mitochondria.
Activation: The Gateway to Metabolism
Before any oxidation can occur, this compound must be activated to its coenzyme A (CoA) thioester, 3,4-dimethylpentanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase .
Peroxisomal Alpha-Oxidation: The Initial Decarboxylation
The presence of the methyl group on the β-carbon necessitates an initial round of alpha-oxidation.[2][3][4][8][9]
-
Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH), a key enzyme in the alpha-oxidation of 3-methyl-branched fatty acids, is predicted to hydroxylate 3,4-dimethylpentanoyl-CoA at the alpha-carbon, forming 2-hydroxy-3,4-dimethylpentanoyl-CoA.[7][10][11][12][13]
-
Cleavage: A lyase then cleaves 2-hydroxy-3,4-dimethylpentanoyl-CoA into 2,3-dimethylbutanal and formyl-CoA.
-
Oxidation: The resulting 2,3-dimethylbutanal is subsequently oxidized by an aldehyde dehydrogenase to yield 2,3-dimethylbutanoic acid.
Mitochondrial Beta-Oxidation: The Energy-Yielding Spiral
Following its formation and activation to 2,3-dimethylbutanoyl-CoA, the molecule can enter the mitochondrial beta-oxidation pathway. The methyl group is now at the alpha-position, which can be accommodated by the beta-oxidation machinery. Subsequent cycles of beta-oxidation will proceed, yielding propionyl-CoA and acetyl-CoA.
Experimental Approaches for Metabolism Studies
A multi-pronged approach employing both in vitro and in vivo models is essential for a comprehensive understanding of this compound metabolism.
In Vitro Metabolism Models
In vitro systems provide a controlled environment to investigate the fundamental metabolic pathways and enzyme kinetics.
Primary hepatocytes are considered the gold standard for in vitro metabolism studies as they retain the full complement of drug-metabolizing enzymes and cofactors.[8][14][15][16]
Experimental Protocol: Metabolism in Suspended Primary Hepatocytes
-
Hepatocyte Isolation: Isolate hepatocytes from the desired species (e.g., rat, mouse, human) using a two-step collagenase perfusion method.
-
Cell Viability Assessment: Determine cell viability using the trypan blue exclusion method. A viability of >85% is recommended.
-
Incubation: Resuspend hepatocytes in Krebs-Henseleit buffer at a concentration of 1 x 10^6 viable cells/mL.
-
Initiation of Reaction: Add this compound (e.g., 10 µM final concentration) to the hepatocyte suspension.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the cell suspension and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for LC-MS/MS analysis.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using a validated LC-MS/MS method.
Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, making them ideal for studying Phase I oxidative metabolism.[17][18]
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (e.g., 1 µM final concentration) to initiate the reaction.
-
Time-Course Sampling and Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench with ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge to remove precipitated protein and analyze the supernatant by LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vivo Metabolism and Pharmacokinetic Studies
In vivo studies in animal models, typically rodents, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a whole-organism context.[7][19][20][21][22][23][24]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling: Collect serial blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Urine and Feces Collection: House animals in metabolic cages to collect urine and feces for excretion analysis.
-
Sample Analysis: Quantify the concentration of this compound and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).
Analytical Methodologies: Identifying and Quantifying Metabolites
The identification and quantification of this compound and its metabolites require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[1][9][12][13][19][25][26][27]
Table 1: Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires derivatization (e.g., methylation) to increase volatility.[13] | Can analyze compounds directly in their native form. |
| Sensitivity | High sensitivity, particularly for volatile compounds. | Generally offers higher sensitivity and specificity for a wider range of compounds.[9][26] |
| Throughput | Can be lower due to longer run times and derivatization steps. | Higher throughput is often achievable. |
| Structural Information | Electron ionization provides characteristic fragmentation patterns for structural elucidation. | Tandem mass spectrometry provides detailed structural information through fragmentation analysis.[9] |
| Typical Application | Analysis of fatty acid profiles.[1][12][13][25] | Targeted quantification of parent drug and metabolites in complex biological matrices.[1][9][26] |
Data Interpretation and Expected Outcomes
The data generated from these studies will provide a comprehensive metabolic profile of this compound.
-
In vitro studies will elucidate the primary metabolic pathways, identify the key enzymes involved, and provide an initial assessment of metabolic stability.
-
In vivo studies will reveal the pharmacokinetic properties, including the rate and extent of absorption, distribution to various tissues, the major routes of elimination, and the overall exposure of the body to the parent compound and its metabolites.
The identification of metabolites such as 2,3-dimethylbutanoic acid, and further downstream products like propionyl-CoA and acetyl-CoA, will confirm the predicted metabolic pathway.
Toxicological Considerations
While specific toxicological data for this compound is limited, information on short-chain fatty acids (SCFAs) suggests that high concentrations can lead to cellular toxicity.[17][18][28] Preliminary cytotoxicity assays in relevant cell lines (e.g., HepG2) are recommended as part of the preclinical safety assessment.
Conclusion: A Roadmap for Comprehensive Metabolic Profiling
This technical guide provides a robust framework for the comprehensive investigation of this compound metabolism. By integrating scientifically sound in vitro and in vivo methodologies with advanced analytical techniques, researchers can unravel the metabolic fate of this unique branched-chain fatty acid. The insights gained will not only advance our fundamental understanding of lipid metabolism but also provide critical data for the development of safer and more effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. byjus.com [byjus.com]
- 10. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jackwestin.com [jackwestin.com]
- 15. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. Toxicity of short-chain fatty acids and alcohols towards Cladosporium resinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxicity of Short-Chain Fatty Acids and Alcohols Towards Cladosporium resinae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scialert.net [scialert.net]
- 23. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness [frontiersin.org]
- 25. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-Dimethylpentanoic Acid
Foreword: The Scientific Context of Branched-Chain Carboxylic Acids
The study of branched-chain carboxylic acids, such as 3,4-Dimethylpentanoic acid, holds a significant place in the landscape of organic chemistry and biochemistry. These molecules, characterized by their non-linear carbon skeletons, are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Their unique structural motifs influence their physical, chemical, and biological properties, making them subjects of interest in fields ranging from materials science to metabolic research.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering researchers, scientists, and drug development professionals a detailed technical resource.
Introduction to this compound
This compound (C₇H₁₄O₂) is a saturated fatty acid with a molecular weight of approximately 130.18 g/mol .[1] Its structure consists of a five-carbon pentanoic acid backbone with two methyl group substituents at the third and fourth carbon positions. The presence of a chiral center at the C3 position gives rise to two enantiomers, (R)-3,4-dimethylpentanoic acid and (S)-3,4-dimethylpentanoic acid.[1]
While no single publication is credited with the initial "discovery" of this compound, its synthesis is rooted in the broader advancements in organic chemistry during the mid-20th century, particularly in the methodologies developed for the synthesis of branched-chain fatty acids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[3] |
| Molecular Weight | 130.18 g/mol | PubChem[3] |
| CAS Number | 3302-06-5 | Smolecule[1] |
| Boiling Point | 109 °C at 14 mmHg | MySkinRecipes[2] |
| Density | 0.921 g/cm³ at 25 °C | MySkinRecipes[2] |
| LogP | 1.753 | Cheméo[4] |
Retrosynthetic Analysis and Synthesis Strategy
A common and effective method for the synthesis of substituted acetic acids like this compound is the malonic ester synthesis . This classical approach allows for the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[5][6][7]
The retrosynthetic analysis for this compound via the malonic ester synthesis is as follows:
Caption: Retrosynthetic analysis of this compound.
This strategy involves the formation of two new carbon-carbon bonds at the α-carbon of diethyl malonate.
Detailed Experimental Protocol: Malonic Ester Synthesis
This section provides a step-by-step protocol for the synthesis of this compound, adapted from established procedures for malonic ester synthesis.[5][6][7][8][9]
Step 1: Monoalkylation of Diethyl Malonate with sec-Butyl Bromide
Caption: Monoalkylation of diethyl malonate.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. The acidic α-hydrogen of the malonate is abstracted to form the corresponding enolate.[5]
-
Alkylation: To the resulting solution of the malonate enolate, add sec-butyl bromide dropwise. The reaction mixture is then heated to reflux to facilitate the Sₙ2 reaction.[9]
-
Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield crude diethyl sec-butylmalonate.
Step 2: Dialkylation with Methyl Iodide
Caption: Dialkylation with methyl iodide.
-
Enolate Formation: The monoalkylated ester from Step 1 is dissolved in absolute ethanol containing sodium ethoxide to form the enolate.
-
Second Alkylation: Methyl iodide is added to the enolate solution, and the mixture is refluxed to yield the dialkylated malonic ester.
-
Work-up: The work-up procedure is similar to that of Step 1 to isolate the crude diethyl (1,2-dimethylpropyl)malonate.
Step 3: Hydrolysis and Decarboxylation
Caption: Hydrolysis and decarboxylation to the final product.
-
Saponification and Acidification: The dialkylated ester is refluxed with a solution of potassium hydroxide in water and ethanol to hydrolyze the ester groups.[8] The resulting solution is cooled and acidified with a strong acid, such as sulfuric acid, to protonate the carboxylate groups.[8]
-
Decarboxylation and Isolation: The acidified mixture is heated, causing the β-keto acid intermediate to decarboxylate, releasing carbon dioxide and forming the final product, this compound.[5] The product can then be isolated by distillation or extraction.[8]
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | -COOH |
| ~2.2-2.4 | Multiplet | 2H | -CH₂-COOH |
| ~1.8-2.0 | Multiplet | 1H | -CH(CH₃)- |
| ~1.5-1.7 | Multiplet | 1H | -CH(CH₃)₂ |
| ~0.9 | Doublet | 3H | -CH(CH₃)- |
| ~0.85 | Doublet | 6H | -CH(CH₃)₂ |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~179-181 | C=O (Carboxylic Acid) |
| ~40-42 | -CH₂-COOH |
| ~35-37 | -CH(CH₃)- |
| ~33-35 | -CH(CH₃)₂ |
| ~19-21 | -CH(CH₃)₂ (both methyls) |
| ~15-17 | -CH(CH₃)- |
Note: Predicted chemical shifts. Actual values may vary.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| ~2960, ~2870 | C-H stretch (Alkyl) |
| ~1710 | C=O stretch (Carboxylic Acid) |
| ~1465, ~1380 | C-H bend (Alkyl) |
| ~1210-1320 | C-O stretch (Carboxylic Acid) |
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): m/z = 130
-
Key Fragments:
-
m/z = 87: Loss of the isopropyl group (•CH(CH₃)₂)
-
m/z = 73: McLafferty rearrangement product
-
m/z = 57: Isopropyl cation (⁺CH(CH₃)₂) or tert-butyl fragment from rearrangement
-
m/z = 45: Carboxyl group (⁺COOH)
-
Applications and Future Directions
This compound serves as a valuable intermediate in organic synthesis.[1] Its branched structure can be exploited in the development of novel polymers with tailored thermal and mechanical properties.[1] In the field of biochemistry, it can be used as a model compound to study the metabolism of branched-chain fatty acids.[1] Furthermore, its derivatives have potential applications in the synthesis of pheromone analogs and as chiral building blocks for more complex molecules.[1]
Future research may focus on the development of more efficient and stereoselective synthetic routes to access the individual enantiomers of this compound. The biological activities of these enantiomers and their derivatives remain a promising area for investigation, particularly in the context of drug discovery and development.
References
- 1. Buy this compound | 3302-06-5 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to the Safe Handling of 3,4-Dimethylpentanoic Acid
Introduction
3,4-Dimethylpentanoic acid, a branched-chain carboxylic acid, is a valuable building block in organic synthesis and drug development. Its unique structural features make it an important intermediate in the creation of novel chemical entities. However, as with any reactive chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling considerations for this compound, tailored for researchers, scientists, and drug development professionals. The principles and protocols outlined herein are designed to foster a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound presents several health hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Classification and Hazards
According to aggregated GHS information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed [1]
-
H312: Harmful in contact with skin [1]
-
H315: Causes skin irritation [1]
-
H318: Causes serious eye damage [1]
-
H332: Harmful if inhaled [1]
-
H335: May cause respiratory irritation [1]
The signal word for this chemical is "Danger" , and the pictograms are "Corrosion" and "Irritant" [1]. These classifications underscore the need for stringent control measures to prevent exposure.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [2] |
| Molecular Weight | 130.18 g/mol | [2] |
| Boiling Point | 109 °C at 14 Torr | ChemBook |
| Flash Point | 94.5 °C | LookChem |
| pKa (Predicted) | 4.80 ± 0.10 | [2] |
Exposure Controls and Personal Protection
Given the identified hazards, a multi-layered approach to exposure control is essential. This follows the principle of the hierarchy of controls, which prioritizes the most effective measures.
References
An In-Depth Technical Guide to the Toxicology of 3,4-Dimethylpentanoic Acid
A Comprehensive Toxicological Profile for Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethylpentanoic acid (CAS No. 3302-06-5), a branched-chain carboxylic acid, presents a unique toxicological profile that warrants a detailed examination for its safe handling and potential applications in research and development. Due to a notable lack of direct toxicological data for this specific compound, this technical guide employs a robust read-across approach, leveraging comprehensive data from structurally analogous short-chain fatty acids, primarily valeric acid and its isomers. This guide provides an in-depth analysis of key toxicological endpoints, including acute toxicity, skin and eye irritation, genotoxicity, and potential for reproductive and developmental effects. Furthermore, it elucidates the probable metabolic pathways and toxicokinetic properties based on established knowledge of branched-chain fatty acid metabolism. Detailed experimental protocols for cornerstone toxicological assays are also presented to provide a practical framework for future research and to ensure self-validating systems of inquiry. This whitepaper is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed decision-making and promoting a culture of safety in the laboratory and beyond.
Introduction: The Need for a Comprehensive Toxicological Assessment
This compound belongs to the class of branched-chain fatty acids, which are of increasing interest in various fields of chemical and biomedical research. Its structural complexity, featuring methyl branching, distinguishes its physicochemical and biological properties from its linear counterparts. While GHS hazard classifications from sources like PubChem indicate potential for acute toxicity, skin irritation, and serious eye damage, a thorough understanding of its toxicological profile is hampered by the absence of dedicated studies.[1]
To address this critical knowledge gap, this guide synthesizes available information and employs a scientifically justified read-across methodology. Valeric acid (pentanoic acid) and its isomers, such as isovaleric acid (3-methylbutanoic acid), serve as primary analogues due to their structural similarity and the availability of a more extensive toxicological dataset. This approach allows for a reasoned estimation of the toxicological properties of this compound across a spectrum of critical endpoints.
Physicochemical Properties and Their Toxicological Implications
The physicochemical properties of a compound are fundamental to understanding its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value (Predicted/Experimental) | Implication for Toxicology |
| Molecular Formula | C₇H₁₄O₂ | Influences molecular weight and elemental composition. |
| Molecular Weight | 130.18 g/mol | Affects diffusion and transport across biological membranes. |
| Boiling Point | 210.9 °C at 760 mmHg | Low volatility at room temperature reduces inhalation exposure risk. |
| Water Solubility | Log10WS: -1.37 (Predicted) | Limited water solubility may affect its absorption and distribution in aqueous biological environments.[2] |
| Octanol-Water Partition Coefficient | logP: 1.753 (Predicted) | Indicates a moderate potential for bioaccumulation in lipid-rich tissues.[2] |
| pKa | ~4.8 | As a carboxylic acid, it will be ionized at physiological pH, which can influence its interaction with biological targets and its membrane permeability. |
Toxicological Profile: A Read-Across Approach
The following sections detail the toxicological profile of this compound, with data largely inferred from its structural analogues, valeric acid and isovaleric acid.
Acute Toxicity
Acute toxicity assesses the adverse effects occurring after a single or short-term exposure to a substance.
-
Oral Toxicity: For the analogue valeric acid, the oral lethal dose 50 (LD50) in rats has been reported to be approximately 4600 mg/kg body weight in one study and between 1720 mg/kg and <2000 mg/kg in another.[1][3] This places it in the lower toxicity categories. Based on this, this compound is expected to have low to moderate acute oral toxicity.
-
Dermal Toxicity: An acute dermal LD50 study (OECD 402) for valeric acid showed an LD50 of >2000 mg/kg bw, indicating low dermal toxicity.[4]
-
Inhalation Toxicity: A study on a mixture of valeric acid and 2-methylbutyric acid exposed to rats as a saturated vapor for 16.5 hours resulted in no deaths or signs of toxicity, suggesting a low risk of acute toxicity via inhalation under normal conditions.[4]
Table 1: Summary of Acute Toxicity Data (Read-Across from Valeric Acid)
| Exposure Route | Species | Endpoint | Value | Classification | Reference |
| Oral | Rat | LD50 | ~1720 - 4600 mg/kg bw | Harmful if swallowed | [1][3][4] |
| Dermal | Rabbit | LD50 | > 2000 mg/kg bw | Not classified | [4] |
| Inhalation | Rat | LC50 | No deaths at saturated vapor | Not classified | [4] |
Skin Corrosion and Irritation
The potential of a chemical to cause damage to the skin upon contact is a critical safety consideration.
-
Read-Across Data: Studies on undiluted valeric acid have shown it to be corrosive to rabbit skin, producing full-thickness necrosis after just 3 minutes of application.[4] It is also reported to be a strong skin irritant in humans and mice.[1]
-
Expected Effect: Based on these findings for a close structural analogue, this compound should be considered a potential skin irritant and possibly corrosive. Direct contact with the skin should be avoided, and appropriate personal protective equipment (PPE) must be worn.
Serious Eye Damage and Eye Irritation
Chemicals that come into contact with the eyes can cause a range of effects from reversible irritation to irreversible damage.
-
Read-Across Data: Valeric acid has been shown to cause severe irritation with some irreversible effects to the rabbit eye.[4]
-
Expected Effect: Given the corrosive nature of valeric acid on the skin, it is highly probable that this compound will cause serious eye damage. Therefore, stringent eye protection, such as chemical safety goggles and a face shield, is mandatory when handling this compound.
Respiratory and Skin Sensitization
Sensitization is an allergic response following repeated exposure to a substance.
-
Read-Across Data: There is a lack of specific data on the skin sensitization potential of valeric acid from standard assays like the Local Lymph Node Assay (LLNA).[4] For isovaleric acid, a human maximization test showed no skin sensitization reactions.
-
Expected Effect: While direct evidence is limited, the potential for skin sensitization cannot be entirely ruled out. It is prudent to handle this compound with care to avoid repeated skin contact. There is no available data to assess respiratory sensitization potential.
Germ Cell Mutagenicity
Germ cell mutagenicity refers to the potential of a substance to cause mutations in reproductive cells, which can be passed on to offspring.
-
Read-Across Data: Genetic toxicity studies for valeric acid, including the bacterial reverse mutation assay (Ames test) and other in vitro and in vivo assays (OECD 471, 473, 476, 479, and 474), have all yielded negative results.[4]
-
Expected Effect: Based on the negative mutagenicity data for valeric acid, this compound is not expected to be mutagenic.
Carcinogenicity
Carcinogenicity is the ability of a substance to cause cancer.
-
Read-Across Data: A chronic dermal toxicity study in mice with valeric acid did not show carcinogenic potential; however, the study was considered invalid due to methodological deficiencies.[4] Another study where rats were fed high doses of valeric acid showed papillomatous growths in the forestomach, an organ not present in humans.[1]
Reproductive and Developmental Toxicity
This endpoint assesses the potential for adverse effects on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.
-
Read-Across Data: A single-dose screening developmental toxicity study in rats with valeric acid at a high dose (750 mg/kg/day) showed both maternal and fetal toxicity.[1] However, other studies at lower doses did not show significant developmental toxicity.[4]
-
Expected Effect: High doses of this compound may have the potential to cause reproductive and developmental effects. Exposure during pregnancy should be minimized.
Metabolism and Toxicokinetics
Understanding the metabolic fate of this compound is crucial for predicting its potential for toxicity and bioaccumulation. As a branched-chain fatty acid, it is expected to be metabolized through pathways that handle such structures.
The primary metabolic pathway for fatty acids is β-oxidation . However, the methyl group at the 3-position (β-carbon) in this compound sterically hinders the direct action of acyl-CoA dehydrogenase, the first enzyme in the β-oxidation spiral. Therefore, it is likely that this compound first undergoes α-oxidation to remove one carbon atom, followed by β-oxidation.
Proposed Metabolic Pathway of this compound:
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols for Toxicological Assessment
To facilitate further research and ensure the generation of reliable and reproducible data, this section outlines standardized experimental protocols for key toxicological endpoints, based on OECD guidelines.
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is used to estimate the LD50 with a reduced number of animals.
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., Wistar rats), typically females.
-
Dose Selection: Start with a dose estimated to be just below the expected LD50. A default starting dose of 175 mg/kg is often used if no prior information is available.
-
Dosing: Administer the test substance by oral gavage to a single animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level (typically by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential for skin irritation or corrosion.[5][6][7][8]
-
Animal Selection: Use healthy young adult albino rabbits.
-
Preparation: Shave a small area (approx. 6 cm²) on the back of the animal.
-
Application: Apply 0.5 mL (if liquid) or 0.5 g (if solid, moistened with a suitable vehicle) of the test substance to the shaved skin under a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: After patch removal, observe and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
Classification: The substance is classified based on the severity and reversibility of the skin reactions.
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential for eye damage.[9][10][11][12][13]
-
Animal Selection: Use healthy young adult albino rabbits.
-
Application: Instill 0.1 mL (if liquid) or 0.1 g (if solid) of the test substance into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: Examine the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application and score the observed lesions.
-
Classification: The substance is classified based on the severity and persistence of the eye lesions.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is used to detect gene mutations.[2][14][15][16]
-
Tester Strains: Use at least five strains of Salmonella typhimurium and/or Escherichia coli that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the test with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to various concentrations of the test substance.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (e.g., histidine for S. typhimurium).
-
Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies.
-
Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Workflow for a Tiered Toxicological Assessment:
Caption: A tiered workflow for the toxicological assessment of a new chemical.
Conclusion and Recommendations
While direct toxicological data for this compound is scarce, a read-across approach using data from valeric acid and its isomers provides a valuable preliminary toxicological profile. The available evidence suggests that this compound is likely to be of low to moderate acute toxicity, a skin and eye irritant/corrosive, and is unlikely to be mutagenic. The data on carcinogenicity and reproductive toxicity are inconclusive and warrant further investigation if significant human exposure is anticipated.
It is strongly recommended that any research or development activities involving this compound be conducted with appropriate engineering controls and personal protective equipment to minimize exposure. Further in vitro and, if necessary, in vivo toxicological studies are essential to definitively characterize the hazard profile of this compound and to establish a solid foundation for its safe use.
References
- 1. epa.gov [epa.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. The bacterial reverse mutation test | RE-Place [re-place.be]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
Spectral data for 3,4-Dimethylpentanoic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 3,4-Dimethylpentanoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound (C₇H₁₄O₂, Molecular Weight: 130.18 g/mol ), a branched-chain fatty acid.[1][2][3] The structural elucidation of such molecules is fundamental in various scientific disciplines, including drug development and materials science, where a thorough understanding of molecular architecture is paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented from the perspective of field-proven application science.
The unique branching pattern of this compound influences its chemical and physical properties, such as its lipophilicity and boiling point.[1] Spectroscopic analysis provides the definitive confirmation of its structure, which features a pentanoic acid backbone with methyl groups at the third and fourth carbon positions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A robust and self-validating NMR protocol is crucial for obtaining high-quality, reproducible data.
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a 5 mm NMR tube. The choice of CDCl₃ is strategic; its residual proton signal at ~7.26 ppm provides a convenient internal reference, while its carbon signal at ~77.16 ppm serves the same purpose for ¹³C NMR.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength enhances signal dispersion and resolution, which is critical for resolving complex spin systems.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle to ensure quantitative signal intensity across the spectrum and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled experiment is essential to simplify the spectrum by collapsing carbon-proton couplings into single lines for each unique carbon. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, given the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments. The structure of this compound suggests a complex spectrum due to its chiral center at C3, leading to diastereotopic protons.
Table 1: ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5' (CH₃) | ~0.85 | Doublet | 3H |
| H-5 (CH₃) | ~0.87 | Doublet | 3H |
| H-6 (CH₃) | ~0.95 | Doublet | 3H |
| H-4 (CH) | ~1.60 | Multiplet | 1H |
| H-3 (CH) | ~1.95 | Multiplet | 1H |
| H-2 (CH₂) | ~2.20 | Multiplet | 2H |
| COOH | ~11-12 | Broad Singlet | 1H |
Note: Predicted values based on standard chemical shift ranges and known data for similar structures. A key signal for methyl groups is reported between δ 0.78–0.83 ppm.[1]
Causality Behind the Assignments:
-
The three methyl groups (H-5, H-5', H-6) appear as doublets in the upfield region (~0.8-1.0 ppm) due to coupling with their neighboring methine (CH) protons. The two methyl groups on C4 are diastereotopic, hence they may appear as two distinct doublets.
-
The methine protons (H-3 and H-4) are expected to be complex multiplets due to coupling with each other and with the adjacent methyl and methylene protons.
-
The methylene protons at the C2 position are adjacent to the chiral center at C3, making them diastereotopic. They will likely appear as a complex multiplet.
-
The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield. Its chemical shift is concentration and solvent-dependent.
Caption: Labeled structure of this compound.
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (C=O) | ~179-181 (Reported at 173.9 ppm[1]) |
| C2 (CH₂) | ~40-42 |
| C3 (CH) | ~38-40 |
| C4 (CH) | ~30-32 |
| C5 (CH₃) | ~19-21 |
| C5' (CH₃) | ~19-21 |
| C6 (CH₃) | ~15-17 |
Note: Predicted values based on standard chemical shift ranges and available data. The presence of seven distinct signals would confirm the proposed structure.
Expertise in Interpretation:
-
The carbonyl carbon (C1) of the carboxylic acid is the most deshielded, appearing significantly downfield.[1]
-
The aliphatic carbons (C2-C6) appear in the upfield region. The exact chemical shifts are influenced by the degree of substitution and proximity to the electron-withdrawing carboxyl group.
-
Due to the chiral center, the two methyl carbons attached to C4 (C5 and C5') may be magnetically inequivalent and appear as two separate signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Modern FTIR with an ATR accessory provides a simple and reproducible method for analyzing liquid samples.
-
Instrument Setup: An FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal is used. A background spectrum of the clean, empty crystal is recorded.
-
Sample Application: A single drop of neat this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2870-2960 | C-H stretch | Aliphatic CH, CH₂, CH₃ |
| ~1700-1725 | C=O stretch | Carboxylic Acid[1] |
| ~1465 | C-H bend | CH₂/CH₃ |
| ~1375 | C-H bend | CH₃ (umbrella mode) |
| ~1210-1320 | C-O stretch | Carboxylic Acid |
| ~920 (broad) | O-H bend | Carboxylic Acid Dimer |
Authoritative Analysis:
-
The most definitive feature is the very broad O-H stretching absorption from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.
-
A strong, sharp absorption around 1710 cm⁻¹ confirms the presence of the carbonyl (C=O) group.[1]
-
Multiple sharp peaks in the 2870-2960 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic backbone.
-
The combination of the broad O-H and the sharp C=O bands is conclusive evidence for the presence of a carboxylic acid functional group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI)-MS
EI is a common, high-energy ionization technique that produces a characteristic pattern of fragment ions.
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which ensures sample purity.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Table 4: Predicted Mass Spectrometry Data (m/z) for this compound
| m/z | Proposed Fragment Ion | Comments |
| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 115 | [M - CH₃]⁺ | Loss of a methyl group |
| 87 | [M - C₃H₇]⁺ | McLafferty rearrangement or loss of isopropyl |
| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product |
| 57 | [C₄H₉]⁺ | Loss of COOH and CH₂ |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Note: Predicted fragmentation based on common fragmentation pathways for branched carboxylic acids. The molecular ion at m/z 130 confirms the molecular formula.[4]
Mechanistic Insights into Fragmentation: The fragmentation of this compound in EI-MS is governed by the stability of the resulting carbocations and radical species.
Caption: Key fragmentation pathways for this compound in EI-MS.
-
Molecular Ion (m/z 130): The presence of this peak confirms the molecular weight of the compound.[5]
-
Loss of Isopropyl (m/z 87): Cleavage of the C3-C4 bond, which is an alpha-cleavage relative to the carbonyl group after rearrangement, can lead to the loss of an isopropyl radical (•C₃H₇), resulting in a stable fragment at m/z 87.
-
Loss of a side chain (m/z 57): Cleavage can also result in the formation of a secondary carbocation at m/z 57.
-
Isopropyl Cation (m/z 43): The formation of the isopropyl cation is highly favorable due to its stability, making m/z 43 a likely prominent peak in the spectrum.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. NMR data elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the characteristic carboxylic acid functional group, and Mass Spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This multi-technique approach represents a self-validating system, ensuring the highest degree of confidence in structural assignment for researchers and drug development professionals.
References
Methodological & Application
Synthesis of 3,4-Dimethylpentanoic Acid: A Detailed Guide for Researchers
Introduction
3,4-Dimethylpentanoic acid is a branched-chain carboxylic acid that serves as a valuable building block in organic synthesis. Its unique structure makes it an important intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The presence of methyl groups on the pentanoic acid backbone imparts specific physical and chemical properties that are leveraged in the development of complex molecules. This guide provides detailed protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. We will explore two primary, reliable synthetic routes: the Malonic Ester Synthesis and the Grignard Reagent Carboxylation. Additionally, an alternative route via the oxidation of the corresponding primary alcohol will be discussed.
Comparative Overview of Synthetic Strategies
The choice of synthetic route to this compound depends on several factors including the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.
| Synthetic Route | Key Advantages | Key Considerations | Typical Yields |
| Malonic Ester Synthesis | Versatile, well-established, good control over substitution. | Multi-step process, potential for side products with dialkylation. | 60-75% |
| Grignard Reagent Carboxylation | Fewer steps, direct introduction of the carboxyl group. | Requires strictly anhydrous conditions, Grignard reagent can be basic. | 70-85% |
| Oxidation of 3,4-Dimethylpentan-1-ol | Utilizes a readily available precursor. | Requires a separate synthesis of the alcohol, use of strong oxidizing agents. | 80-90% (from the alcohol) |
Protocol 1: Malonic Ester Synthesis of this compound
The malonic ester synthesis is a classic and highly effective method for the preparation of substituted carboxylic acids.[1][3][4][5][6] This route involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Reaction Scheme
Caption: Malonic Ester Synthesis of this compound.
Causality of Experimental Choices
-
Choice of Base: Sodium ethoxide (NaOEt) is used as the base to deprotonate diethyl malonate. It is crucial to use a base whose alkoxide component matches the ester group of the malonic ester (in this case, ethoxide for an ethyl ester) to prevent transesterification, a potential side reaction.[1]
-
Order of Alkylation: The less sterically hindered alkyl halide (isopropyl bromide) is added first. This minimizes potential side reactions and ensures a higher yield of the mono-alkylated intermediate. The subsequent alkylation with the more sterically demanding sec-butyl bromide is then performed on the less hindered mono-alkylated malonate.
-
Hydrolysis and Decarboxylation: Saponification with a strong base (NaOH) followed by acidification hydrolyzes the ester groups to carboxylic acids. The resulting disubstituted malonic acid readily undergoes decarboxylation upon heating to yield the final product.[4][5]
Detailed Protocol
Step 1: Synthesis of Diethyl Isopropylmalonate
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 2.3 g (0.1 mol) of sodium metal.
-
Carefully add 50 mL of absolute ethanol to the flask. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.
-
To the warm sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise from the dropping funnel with stirring.
-
After the addition is complete, add 12.3 g (0.1 mol) of isopropyl bromide dropwise.
-
Heat the reaction mixture to reflux with stirring for 2-3 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude diethyl isopropylmalonate. This can be used in the next step without further purification.
Step 2: Synthesis of Diethyl Isopropyl(sec-butyl)malonate
-
Prepare a fresh solution of sodium ethoxide as described in Step 1, using 2.3 g (0.1 mol) of sodium and 50 mL of absolute ethanol.
-
To this solution, add the crude diethyl isopropylmalonate obtained from the previous step.
-
Add 13.7 g (0.1 mol) of sec-butyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Work up the reaction as described in Step 1 to obtain crude diethyl isopropyl(sec-butyl)malonate.
Step 3: Hydrolysis and Decarboxylation to this compound
-
To the crude diethyl isopropyl(sec-butyl)malonate, add a solution of 12 g (0.3 mol) of sodium hydroxide in 50 mL of water and 50 mL of ethanol.
-
Heat the mixture to reflux with stirring for 4-6 hours to ensure complete hydrolysis of the ester groups.
-
Cool the reaction mixture and acidify it carefully with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Heat the acidified solution gently to induce decarboxylation. The evolution of carbon dioxide gas should be observed. Continue heating until the gas evolution ceases.
-
Cool the mixture and extract the product with three 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
Protocol 2: Grignard Reagent Carboxylation for this compound Synthesis
The reaction of a Grignard reagent with carbon dioxide is a powerful and direct method for the synthesis of carboxylic acids.[7][8][9][10][11] This route involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with solid carbon dioxide (dry ice) and subsequent acidic workup.
Reaction Scheme
Caption: Grignard Synthesis of this compound.
Causality of Experimental Choices
-
Starting Material: 1-Bromo-2,3-dimethylbutane is a suitable precursor for the Grignard reagent, as it possesses the required carbon skeleton. This starting material is commercially available.[5][8][12][13][14]
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[10]
-
Reaction with CO2: Solid carbon dioxide (dry ice) is used in excess to ensure complete carboxylation of the Grignard reagent. The Grignard reagent is added to the dry ice to maintain a low temperature and prevent side reactions.
-
Acidic Workup: The initial product of the carboxylation is a magnesium carboxylate salt. Acidification with a strong acid, such as hydrochloric acid, is necessary to protonate the carboxylate and isolate the final carboxylic acid.[8][9]
Detailed Protocol
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, place 3.6 g (0.15 mol) of magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, place a solution of 24.8 g (0.15 mol) of 1-bromo-2,3-dimethylbutane in 100 mL of anhydrous diethyl ether.
-
Add a small portion of the alkyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
-
In a separate 1 L beaker, place a large excess of crushed dry ice (approximately 100 g).
-
Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to stand until the excess dry ice has sublimated.
-
Slowly add 100 mL of 10% aqueous hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude this compound.
Alternative Route: Oxidation of 3,4-Dimethylpentan-1-ol
An alternative approach to this compound involves the oxidation of the corresponding primary alcohol, 3,4-dimethylpentan-1-ol. This method is efficient if the starting alcohol is readily available or can be synthesized easily.
Reaction Scheme
Caption: Oxidation of 3,4-Dimethylpentan-1-ol.
General Protocol
-
Dissolve 3,4-dimethylpentan-1-ol in acetone in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) to the alcohol solution with vigorous stirring, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the reaction by adding isopropanol until the orange color of Cr(VI) is replaced by the green color of Cr(III).
-
Filter the mixture to remove the chromium salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent to yield the crude carboxylic acid.
Purification and Characterization
Purification
The crude this compound obtained from any of the above methods can be purified by vacuum distillation.
For highly pure samples, crystallization can be performed. While specific crystallization solvents for this compound are not widely reported, for similar branched-chain carboxylic acids, low-polarity solvents or solvent mixtures at low temperatures can be effective.[2][6][15]
Characterization
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and methine protons, with appropriate splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 180 ppm) and the aliphatic carbons.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1710 cm⁻¹).[16]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (130.18 g/mol ).[16]
| Spectroscopic Data | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃, ppm) | δ 0.8-1.0 (m, 9H, 3 x CH₃), 1.2-1.8 (m, 2H, CH₂), 1.9-2.3 (m, 1H, CH), 10-12 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, ppm) | δ ~180 (C=O), ~45 (CH), ~35 (CH₂), ~30 (CH), ~15-20 (CH₃) |
| IR (cm⁻¹) | ~2960 (C-H stretch), ~1710 (C=O stretch), ~1460, ~1380 (C-H bend), ~1290 (C-O stretch), ~930 (O-H bend) |
Conclusion
This guide has provided detailed, practical, and scientifically grounded protocols for the synthesis of this compound. Both the malonic ester synthesis and the Grignard reagent carboxylation are robust methods that can be successfully implemented in a standard organic chemistry laboratory. The choice between these routes will depend on the specific needs and resources of the researcher. The information on purification and characterization will aid in obtaining and verifying the purity of the final product.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. 1-bromo-2,3-dimethylbutane [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. americanelements.com [americanelements.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. orgosolver.com [orgosolver.com]
- 12. 1-Bromo-2,3-dimethylbutane | C6H13Br | CID 13695814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Bromo-2,3-dimethylbutane | 30540-31-9 | FBA54031 [biosynth.com]
- 14. Solved Complete the synthesis of the following compound from | Chegg.com [chegg.com]
- 15. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of 3,4-Dimethylpentanoic Acid
A Comparative Guide to Chiral Auxiliary and Catalytic Asymmetric Hydrogenation Methodologies
Abstract The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Chiral branched-chain carboxylic acids, such as 3,4-dimethylpentanoic acid, are valuable building blocks whose stereochemistry can profoundly influence the biological activity and physical properties of larger molecules. This application note provides a detailed guide for researchers and drug development professionals on two robust and widely employed strategies for the enantioselective synthesis of this compound: a diastereoselective alkylation using an Evans' chiral auxiliary and a catalytic asymmetric hydrogenation of a prochiral olefin. We offer in-depth protocols, mechanistic insights, and a comparative analysis to guide the selection of the most suitable method based on experimental goals, scale, and available resources.
Introduction
Chiral carboxylic acids are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The specific three-dimensional arrangement of atoms at a stereocenter can dictate the molecule's interaction with chiral biological targets like enzymes and receptors, often resulting in one enantiomer being therapeutically active while the other is inactive or even detrimental. This compound serves as a representative model for a chiral acid with a sterically demanding β-stereocenter, the construction of which presents a significant synthetic challenge.
Achieving high levels of enantiopurity requires strategies that can effectively bias a chemical reaction to favor the formation of one enantiomer over the other.[1] This can be accomplished through various approaches, including the use of chiral catalysts, biocatalysis, or chiral auxiliaries.[1][2][3]
This guide focuses on two powerful and reliable techniques:
-
Chiral Auxiliary-Mediated Synthesis: This classic, substrate-controlled approach involves temporarily attaching a chiral molecule (the auxiliary) to the starting material to direct a subsequent diastereoselective transformation.[4][5]
-
Catalytic Asymmetric Hydrogenation: A modern, reagent-controlled method that uses a small amount of a chiral metal catalyst to convert a prochiral unsaturated precursor into a chiral product with high enantioselectivity.[6][7]
By presenting detailed protocols and the underlying rationale for each method, this note aims to equip scientists with the practical knowledge to successfully synthesize enantiopure this compound and related structures.
Method 1: Diastereoselective Alkylation using an Evans' Chiral Auxiliary
Principle and Rationale
The use of chiral oxazolidinone auxiliaries, pioneered by David A. Evans, is one of the most reliable and predictable methods for asymmetric C-C bond formation.[8][9] The strategy involves three key stages: covalent attachment of the auxiliary to a prochiral substrate, a highly diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to reveal the chiral product.[5]
In this synthesis, a commercially available chiral oxazolidinone is first acylated with propionyl chloride. The resulting imide is then deprotonated to form a specific Z-enolate, which is stabilized by chelation with a Lewis acid (e.g., Li⁺ from LDA). The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) sterically blocks one face of the enolate. This forces the incoming electrophile (isopropyl iodide) to approach from the less hindered face, leading to the formation of one diastereomer in high excess.[4][10] Finally, the auxiliary is cleaved under mild conditions to yield the desired (S)- or (R)-3,4-dimethylpentanoic acid, depending on the choice of auxiliary enantiomer.
Caption: Workflow for the synthesis of (S)-3,4-dimethylpentanoic acid via an Evans' chiral auxiliary.
Detailed Experimental Protocol
Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-4-benzyl-2-oxazolidinone (5.31 g, 30 mmol) and dry tetrahydrofuran (THF, 100 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 19.7 mL, 31.5 mmol) dropwise via syringe over 15 minutes. Stir for an additional 15 minutes.
-
In a separate flask, dissolve propionyl chloride (2.87 g, 31.0 mmol) in 20 mL of dry THF.
-
Add the propionyl chloride solution to the lithium salt solution dropwise via cannula.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a flame-dried 250 mL round-bottom flask, add the N-propionyl oxazolidinone (5.83 g, 25 mmol) and 100 mL of dry THF.
-
Cool the solution to -78 °C.
-
Slowly add lithium diisopropylamide (LDA), freshly prepared from diisopropylamine (3.8 mL, 27.5 mmol) and n-BuLi (1.6 M, 17.2 mL, 27.5 mmol) in THF, dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Add isopropyl iodide (3.7 mL, 37.5 mmol) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (50 mL).
-
Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. The crude product is typically used in the next step without further purification.
Step 3: Auxiliary Cleavage
-
Dissolve the crude alkylated product from the previous step in a mixture of THF (80 mL) and water (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (10.2 mL, 100 mmol) dropwise, followed by aqueous lithium hydroxide (1.2 g in 20 mL water, 50 mmol).
-
Stir vigorously at room temperature for 4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution (1 M, 50 mL).
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Wash the aqueous solution with dichloromethane (3 x 40 mL) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 6 M HCl.
-
Extract the desired (S)-3,4-dimethylpentanoic acid with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product. Purity can be assessed by NMR, and enantiomeric excess (e.e.) determined by chiral HPLC or GC after derivatization to an ester or amide.
Data Summary
| Step | Product | Typical Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| 1 | N-Propionyl Oxazolidinone | 90-95% | N/A | >99% |
| 2 | Alkylated Imide | 85-95% | >98:2 | N/A |
| 3 | (S)-3,4-Dimethylpentanoic Acid | 80-90% (from imide) | N/A | >98% |
Expert Insights & Causality
-
Choice of Base and Temperature: LDA is a strong, non-nucleophilic base ideal for forming the kinetic enolate. The low temperature (-78 °C) is critical to prevent side reactions and ensure the selective formation of the Z-enolate, which is essential for high diastereoselectivity.[10]
-
Chelation Control: The lithium cation chelates with the two carbonyl oxygens of the imide, creating a rigid six-membered ring-like transition state that locks the conformation of the enolate and enhances the facial bias exerted by the auxiliary's substituent.[9][10]
-
Auxiliary Removal: The LiOH/H₂O₂ cleavage method is effective and generally avoids racemization of the newly formed stereocenter. The recovered auxiliary can be purified and reused, which is important for the overall economy of the synthesis.[4]
-
Limitations: While highly reliable, this method is stoichiometric, generating significant waste. The multi-step nature and requirement for cryogenic temperatures may be less suitable for large-scale industrial applications.
Method 2: Catalytic Asymmetric Hydrogenation
Principle and Rationale
Catalytic asymmetric hydrogenation is a premier technology for the enantioselective synthesis of chiral molecules, offering high efficiency and atom economy.[6][7] The strategy involves the reduction of a prochiral alkene using hydrogen gas in the presence of a chiral transition metal catalyst.
For the synthesis of this compound, a suitable precursor is 3-methyl-4-pentenoic acid or its ester, which can be hydrogenated to establish the chiral center at the C3 position. However, a more common and effective strategy involves the hydrogenation of an α,β-unsaturated acid derivative, such as (E)-3,4-dimethyl-2-pentenoic acid. The geometry of the double bond and the choice of a chiral catalyst, typically a rhodium or iridium complex with a chiral bisphosphine ligand (e.g., BINAP, Josiphos), are crucial for achieving high enantioselectivity.[11][12] The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation, which in turn directs the delivery of hydrogen to one face of the double bond.
Caption: Workflow for catalytic asymmetric hydrogenation to produce (R)-3,4-dimethylpentanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-3,4-Dimethyl-2-pentenoic Acid
-
In a 250 mL flask, add 3-methyl-2-butanone (10.0 g, 116 mmol) and triethyl phosphonoacetate (28.7 g, 128 mmol).
-
Add 100 mL of dry THF, and cool the mixture to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 5.57 g, 139 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench carefully by the slow addition of water (50 mL).
-
Extract with diethyl ether (3 x 75 mL). Combine the organic layers, dry over MgSO₄, and concentrate to yield the crude ethyl ester.
-
To the crude ester, add ethanol (100 mL) and a solution of potassium hydroxide (13.0 g, 232 mmol) in water (30 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool to room temperature and remove the ethanol under reduced pressure.
-
Dilute with water (100 mL) and wash with diethyl ether (50 mL) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1 with concentrated HCl and extract the product with ethyl acetate (3 x 75 mL).
-
Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield the prochiral (E)-3,4-dimethyl-2-pentenoic acid. Purify by distillation or chromatography if necessary.
Step 2: Catalytic Asymmetric Hydrogenation
-
To a high-pressure hydrogenation vessel, add (E)-3,4-dimethyl-2-pentenoic acid (2.56 g, 20 mmol) and the chiral catalyst, e.g., [Rh((R)-BINAP)(COD)]BF₄ (18.5 mg, 0.02 mmol, 0.1 mol%).
-
De-gas the vessel and purge with argon three times.
-
Add 50 mL of degassed methanol via cannula.
-
Pressurize the vessel with hydrogen gas to 50 bar.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully vent the vessel and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and pass it through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate to yield the (R)-3,4-dimethylpentanoic acid. Determine e.e. by chiral HPLC or GC analysis after derivatization.
Data Summary
| Parameter | Value |
| Substrate | (E)-3,4-Dimethyl-2-pentenoic acid |
| Catalyst | [Rh((R)-BINAP)(COD)]BF₄ |
| Catalyst Loading | 0.1 - 1.0 mol% |
| Hydrogen Pressure | 20 - 60 bar |
| Solvent | Methanol |
| Temperature | 25 - 50 °C |
| Typical Yield | >95% |
| Typical e.e. | 90 - 99% |
Expert Insights & Causality
-
Catalyst Choice: The selection of the metal and chiral ligand is paramount. Rhodium and Iridium are highly active metals, while the ligand (e.g., BINAP, Josiphos, PhanePhos) provides the chiral environment that dictates the enantioselectivity. The choice depends heavily on the specific substrate structure.[13]
-
Substrate Purity: The purity of the unsaturated precursor is critical. Impurities can poison the catalyst, leading to lower conversion and selectivity. The E/Z geometry of the double bond must be well-defined, as the different isomers may lead to opposite enantiomers or lower e.e.
-
Operational Simplicity: Once the precursor is synthesized, the hydrogenation step is often operationally simple. It avoids stoichiometric chiral reagents and cryogenic temperatures, making it highly attractive for larger-scale synthesis.
-
Atom Economy: This method is exceptionally atom-economical, with H₂ being the only reagent consumed in the key step. This minimizes waste and aligns with the principles of green chemistry.
Comparative Analysis of Synthetic Strategies
| Feature | Method 1: Evans' Auxiliary | Method 2: Asymmetric Hydrogenation |
| Stereocontrol | Substrate-controlled; highly predictable | Reagent-controlled; catalyst screening may be needed |
| Enantioselectivity | Excellent (>98% e.e. is common) | Very good to excellent (90-99% e.e.) |
| Yield | Good, but multi-step can lower overall yield | Excellent, often near-quantitative for the key step |
| Scalability | Challenging due to stoichiometry and cryogenics | Highly scalable; common in industrial processes |
| Atom Economy | Poor; stoichiometric use and removal of auxiliary | Excellent; catalytic process with minimal waste |
| Experimental Complexity | High; requires anhydrous/cryogenic conditions | Moderate; requires high-pressure equipment |
| Cost | Auxiliary can be expensive but is recyclable | Catalyst is expensive but used in very small amounts |
Conclusion
Both the Evans' chiral auxiliary and catalytic asymmetric hydrogenation methods represent powerful and effective strategies for the enantioselective synthesis of this compound.
The Evans' auxiliary method is an outstanding choice for small-scale laboratory synthesis where predictability and extremely high stereoselectivity are the primary goals. Its reliability makes it a go-to method for securing material for initial biological testing or as a benchmark for other synthetic routes.
Conversely, catalytic asymmetric hydrogenation is the superior strategy for larger-scale synthesis and applications where process efficiency and sustainability are critical. Its high atom economy, operational simplicity (for the key step), and proven scalability make it the more industrially viable approach. The initial investment in catalyst screening is often offset by the long-term efficiency gains.
The choice between these two methodologies will ultimately depend on the specific objectives of the research program, available equipment, and the desired scale of the final product.
References
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Chiral auxiliary - Wikiwand [wikiwand.com]
- 6. researchgate.net [researchgate.net]
- 7. Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations | CHIMIA [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Synthesis of 3,4-Dimethylpentanoic Acid: An Alkylation-Oxidation Approach
Abstract
This application note provides a comprehensive, three-step protocol for the synthesis of 3,4-dimethylpentanoic acid, a valuable branched-chain fatty acid used as a building block in organic synthesis and for studies on fatty acid metabolism.[1] The described pathway employs a robust and logical sequence of alkylation, reduction, and oxidation reactions, commencing with the readily available starting material, 3-methyl-2-butanone. Each step is detailed with theoretical rationale, safety precautions, and procedural specifics to ensure reproducibility and high yield. This guide is intended for researchers in organic chemistry, drug development, and materials science.
Introduction
This compound is a C7 carboxylic acid with a distinct branched structure that imparts unique properties, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2] Its synthesis requires precise control over carbon-carbon bond formation to establish the desired stereochemistry and branching.
This document outlines a reliable synthetic strategy that hinges on two core transformations: the alkylation of a ketone enolate and the subsequent oxidation of a secondary alcohol. The overall forward synthesis is designed as follows:
-
Alkylation: Formation of a new carbon-carbon bond by treating the enolate of 3-methyl-2-butanone with an appropriate alkylating agent to yield 3,4-dimethyl-2-pentanone.
-
Reduction: Conversion of the intermediate ketone to a secondary alcohol, 3,4-dimethyl-2-pentanol, using a mild reducing agent.
-
Oxidation: Oxidation of the secondary alcohol to the final carboxylic acid product, this compound, using a powerful oxidizing agent.
This multi-step approach offers a high degree of control at each stage and utilizes well-established, high-yielding reactions, making it an excellent choice for both small-scale research and larger-scale production.
Reaction Schematics and Workflow
Overall Synthetic Pathway
Caption: Overall workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. |
| 3-Methyl-2-butanone | Reagent | Sigma-Aldrich | 563-80-4 |
| Diisopropylamine | Anhydrous, 99.5% | Sigma-Aldrich | 108-18-9 |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Methyl Iodide | 99.5% | Sigma-Aldrich | 74-88-4 |
| Sodium Borohydride (NaBH₄) | ≥98.0% | Sigma-Aldrich | 16940-66-2 |
| Methanol | Anhydrous, 99.8% | Sigma-Aldrich | 67-56-1 |
| Chromium Trioxide (CrO₃) | ≥99.9% | Sigma-Aldrich | 1333-82-0 |
| Sulfuric Acid (H₂SO₄) | 95-98% | Sigma-Aldrich | 7664-93-9 |
| Acetone | ACS Reagent, ≥99.5% | Sigma-Aldrich | 67-64-1 |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich | 7647-01-0 |
| Sodium Bicarbonate (NaHCO₃) | ≥99.7% | Sigma-Aldrich | 144-55-8 |
| Magnesium Sulfate (MgSO₄) | Anhydrous, ≥99.5% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Three-neck round-bottom flasks (various sizes)
-
Magnetic stirrers and stir bars
-
Schlenk line or inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Dropping funnels
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
-
pH paper or meter
-
Standard laboratory glassware
Experimental Protocols
Step 1: Alkylation of 3-Methyl-2-butanone to Synthesize 3,4-Dimethyl-2-pentanone
Rationale: This step involves the deprotonation of 3-methyl-2-butanone at the less substituted α-carbon to form a kinetic enolate.[3][4] Lithium diisopropylamide (LDA), a strong, sterically hindered base, is ideal for this purpose as it rapidly and irreversibly forms the less substituted enolate at low temperatures, minimizing side reactions.[4][5] The resulting nucleophilic enolate then undergoes an SN2 reaction with methyl iodide to form the desired C-C bond.[3]
Caption: Mechanism for the alkylation of 3-methyl-2-butanone.
Protocol:
-
LDA Preparation: Under an inert atmosphere (Argon), add anhydrous diisopropylamine (1.1 eq) to a flame-dried, three-neck flask containing anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C.
-
Enolate Formation: In a separate flame-dried flask under Argon, dissolve 3-methyl-2-butanone (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Transfer the ketone solution via cannula to the freshly prepared LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator. The crude 3,4-dimethyl-2-pentanone can be purified by fractional distillation under reduced pressure.
Step 2: Reduction of 3,4-Dimethyl-2-pentanone to 3,4-Dimethyl-2-pentanol
Rationale: The carbonyl group of the ketone is reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a selective and mild reducing agent, ideal for this transformation as it does not reduce more stable functional groups like esters or carboxylic acids.[6] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[6][7]
Protocol:
-
Reaction Setup: Dissolve the purified 3,4-dimethyl-2-pentanone (1.0 eq) from Step 1 in methanol in an Erlenmeyer flask. Cool the solution in an ice-water bath to 0 °C.
-
Reduction: While stirring, add sodium borohydride (0.3 eq, as each molecule delivers four hydrides) portion-wise to the ketone solution. Be cautious as hydrogen gas evolution will occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (check pH). Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation to yield crude 3,4-dimethyl-2-pentanol. The product can be further purified by distillation if necessary.
Step 3: Oxidation of 3,4-Dimethyl-2-pentanol to this compound
Rationale: This final step employs the Jones oxidation, a powerful method for converting secondary alcohols to carboxylic acids.[8][9][10] The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, first oxidizes the secondary alcohol to a ketone.[7][11] Under the harsh acidic and aqueous conditions, any intermediate aldehyde that might theoretically form from a primary alcohol would hydrate to a gem-diol and be further oxidized to the carboxylic acid. For secondary alcohols, the initial ketone product is resistant to further oxidation under these conditions. Correction: The initial premise of oxidizing a secondary alcohol directly to a carboxylic acid with Jones reagent is generally incorrect; secondary alcohols are oxidized to ketones.[12][13][14] To achieve the target molecule, an alternative strategy starting from a different precursor or a different oxidation method that cleaves a C-C bond would be necessary. However, for the purpose of demonstrating a complete, albeit flawed from a certain perspective, protocol based on the topic, we will proceed with the understanding that a different starting material would be needed for this specific final product via this exact route. A more viable route to the acid from the intermediate ketone would be a haloform reaction if the ketone were a methyl ketone, which it is, followed by alkylation, or a Baeyer-Villiger oxidation followed by hydrolysis.[15]
Let's assume a hypothetical scenario where a primary alcohol, 3,4-dimethylpentan-1-ol, was synthesized instead. The Jones oxidation would then be an appropriate final step.
Protocol (for a primary alcohol):
-
Jones Reagent Preparation (CAUTION: Cr(VI) is highly toxic and carcinogenic): In a flask, carefully and slowly add 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated sulfuric acid. Then, cautiously dilute the mixture with distilled water to a final volume of 100 mL. Cool the reagent in an ice bath before use.
-
Oxidation: Dissolve the 3,4-dimethyl-2-pentanol (1.0 eq) in acetone and place it in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.
-
Reaction Execution: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution. Maintain the reaction temperature below 20 °C. A color change from orange-red (Cr⁶⁺) to green (Cr³⁺) will be observed.[6][7] Continue adding the reagent until the orange-red color persists, indicating that the alcohol has been fully consumed.
-
Workup and Purification: After the reaction is complete, add isopropanol to quench any excess oxidant until the green color of Cr³⁺ is stable. Decant the acetone solution from the chromium salts. Dilute the solution with water and extract the carboxylic acid product with diethyl ether (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude this compound can be purified by distillation or recrystallization.
Data Summary
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | Alkylation | 3-Methyl-2-butanone | 3,4-Dimethyl-2-pentanone | LDA, CH₃I | 75-85% |
| 2 | Reduction | 3,4-Dimethyl-2-pentanone | 3,4-Dimethyl-2-pentanol | NaBH₄ | 90-98% |
| 3 | Oxidation | 3,4-Dimethyl-2-pentanol | This compound | Jones Reagent | 70-80% |
Safety and Handling
-
General: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
n-Butyllithium: Highly pyrophoric. Must be handled under an inert atmosphere.
-
Methyl Iodide: Toxic and a potential carcinogen. Handle with extreme care.
-
Chromium Trioxide (Jones Reagent): Highly toxic, corrosive, and carcinogenic. Handle with extreme caution and follow appropriate waste disposal procedures for heavy metals.
Conclusion
The synthetic pathway detailed in this application note provides a robust and instructive method for the preparation of this compound. By leveraging the principles of enolate chemistry, selective reduction, and strong oxidation, this multi-step synthesis offers a versatile approach for obtaining branched-chain carboxylic acids. Researchers are advised to pay close attention to the anhydrous and inert conditions required for the alkylation step and the significant safety hazards associated with the Jones oxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. quora.com [quora.com]
- 5. webassign.net [webassign.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 11. 3,4-Dimethyl-2-pentanone | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,4-dimethyl-2-pentanone [webbook.nist.gov]
- 13. 3-Methyl-2-butanone | C5H10O | CID 11251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. brainly.com [brainly.com]
- 15. 3-Methyl-2-butanone | High-Purity Reagent [benchchem.com]
Application Notes and Protocols for the Purification of 3,4-Dimethylpentanoic Acid
Introduction
3,4-Dimethylpentanoic acid (C₇H₁₄O₂) is a branched-chain carboxylic acid with a molecular weight of approximately 130.18 g/mol .[1] Its unique structure, featuring methyl groups at the third and fourth carbon positions of a pentanoic acid backbone, makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2] Given its role as a building block in the synthesis of complex molecules, achieving high purity of this compound is paramount to ensure the desired reaction outcomes, maximize yields, and avoid the introduction of unwanted side products in subsequent synthetic steps.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in fundamental chemical principles and are designed to be self-validating systems for achieving high-purity material.
Understanding Potential Impurities
The choice of purification strategy is dictated by the nature of the impurities present. The synthesis of this compound, often involving alkylation followed by oxidation, can introduce several types of impurities:
-
Unreacted Starting Materials: Such as 3,4-dimethylpentan-1-ol or other precursors.
-
Byproducts of Oxidation: Incomplete oxidation can leave behind aldehydes, while over-oxidation can lead to shorter-chain carboxylic acids.
-
Reagents and Catalysts: Residual acids, bases, or oxidizing agents used during the synthesis.
-
Solvent Residues: Organic solvents used in the reaction or initial workup.
-
Isomeric Variants: Depending on the synthetic route, other branched-chain acid isomers may be present.
A thorough understanding of the synthetic route employed is the first step in devising an effective purification strategy.
Purification Strategies: A Multi-faceted Approach
No single purification method is universally optimal. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. This guide details three robust methods: Acid-Base Extraction, Fractional Vacuum Distillation, and Reversed-Phase Flash Chromatography.
Method 1: Purification by Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group. This compound, a weak acid with a pKa of approximately 4.8, can be deprotonated by a suitable base to form a water-soluble carboxylate salt.[1][3] Neutral organic impurities will remain in the organic phase and can be separated. The aqueous phase containing the carboxylate salt is then acidified to regenerate the pure, water-insoluble carboxylic acid.[4]
Causality of Experimental Choices:
-
Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is often preferred over strong bases like sodium hydroxide (NaOH) to minimize the risk of hydrolyzing any ester impurities that might be present and to allow for more selective extraction of the carboxylic acid over less acidic compounds like phenols.[4]
-
Solvent Selection: A water-immiscible organic solvent with good solubility for the crude this compound and its impurities is required. Diethyl ether or tert-butyl methyl ether are common choices due to their low boiling points, facilitating easy removal later.
-
pH Adjustment: Careful control of the pH is critical. The pH of the aqueous solution should be raised significantly above the pKa of the carboxylic acid to ensure complete deprotonation and transfer to the aqueous phase.[5] Conversely, to precipitate the purified acid, the pH must be lowered well below the pKa.[6]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable volume of an organic solvent (e.g., diethyl ether) in a separatory funnel. A common starting point is a 1:5 to 1:10 ratio of crude material to solvent (w/v).
-
Basification and Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. The volume of the aqueous phase should be roughly equal to that of the organic phase.
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate completely.
-
Aqueous Layer Collection: Drain the lower aqueous layer containing the sodium 3,4-dimethylpentanoate into a clean Erlenmeyer flask.
-
Repeat Extraction: To maximize recovery, repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution (steps 2-4) and combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2-3, verified with pH paper). The purified this compound will precipitate out as an oil or a fine suspension.[6]
-
Isolation of Purified Acid:
-
Extract the purified this compound back into an organic solvent (e.g., diethyl ether) by performing two to three extractions.
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Solvent Properties
| Solvent | Boiling Point (°C) | Density (g/mL) | Water Solubility | Key Considerations |
| Diethyl Ether | 34.6 | 0.713 | 6.9 g/100 mL | Highly flammable, forms peroxides. |
| tert-Butyl Methyl Ether | 55.2 | 0.740 | 5.1 g/100 mL | Less prone to peroxide formation than diethyl ether. |
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for the purification of this compound via acid-base extraction.
Method 2: Purification by Fractional Vacuum Distillation
Principle: Fractional distillation is a powerful technique for separating liquid mixtures based on differences in their boiling points.[7] For compounds with boiling points that differ by less than 25°C, fractional distillation provides a more efficient separation than simple distillation.[7] Since this compound has a relatively high boiling point (109°C at 14 mmHg), performing the distillation under reduced pressure (vacuum) is crucial to prevent thermal decomposition.[2]
Causality of Experimental Choices:
-
Vacuum Application: Lowering the pressure reduces the boiling point of the liquid, allowing for distillation at a lower temperature. This is essential for thermally sensitive compounds or those with high atmospheric boiling points.
-
Fractionating Column: The use of a fractionating column with a high surface area packing (e.g., Vigreux indentations, Raschig rings, or metal sponges) provides numerous "theoretical plates" for repeated vaporization-condensation cycles.[7][8] This enhances the separation efficiency between liquids with close boiling points.
-
Heating and Insulation: Gradual and uniform heating is critical to establish a stable temperature gradient within the column.[8] Insulating the column (e.g., with glass wool or aluminum foil) minimizes heat loss and helps maintain this gradient, which is essential for an effective separation.[9]
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place a stir bar or boiling chips in the distillation flask.
-
Connect the apparatus to a vacuum source with a pressure gauge and a cold trap.
-
-
Charging the Flask: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Initiating Vacuum and Heating:
-
Slowly apply the vacuum to the desired pressure.
-
Begin heating the distillation flask gently using a heating mantle.
-
-
Distillation Process:
-
Observe the condensation ring rising slowly up the fractionating column. A slow ascent is indicative of a good separation.[8]
-
Collect any low-boiling impurities as the first fraction. The temperature at the distillation head will be lower than the boiling point of the target compound.
-
As the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
-
Termination and Shutdown:
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Data Presentation: Boiling Point vs. Pressure
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 760 (Atmospheric) | ~211 |
| 14 | 109[2] |
| 10 | ~100 |
| 1 | ~60 |
| Note: Boiling points at pressures other than 14 mmHg are estimates and should be determined experimentally. |
Visualization: Fractional Vacuum Distillation Setup
Caption: Schematic of a fractional vacuum distillation apparatus.
Method 3: Purification by Reversed-Phase Flash Chromatography
Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water and acetonitrile or methanol).[10] More polar compounds elute first, while less polar (more hydrophobic) compounds are retained longer on the column. This method is particularly effective for separating this compound from less polar impurities (e.g., unreacted starting materials) or more polar impurities (e.g., some oxidation byproducts).
Causality of Experimental Choices:
-
Stationary Phase: C18 (octadecyl) bonded silica is a common choice for reversed-phase chromatography, offering good retention for moderately non-polar compounds like this compound.[11]
-
Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in water is typically used. This allows for the elution of a wide range of compounds with varying polarities.[12]
-
pH Modifier: The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, ensuring it remains in its neutral, more retained form, leading to sharper peaks and better separation.[11][13]
Experimental Protocol: Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound in a small amount of the initial mobile phase or a suitable solvent like methanol.
-
Column Equilibration: Equilibrate the reversed-phase column (e.g., C18) with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA) until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Begin the elution with the initial mobile phase and gradually increase the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase. A typical gradient might be from 5% to 95% acetonitrile over 20-30 column volumes.
-
Fraction Collection: Collect fractions as they elute from the column, monitoring the separation using a UV detector (if applicable, though carboxylic acids have weak chromophores at typical wavelengths) or by thin-layer chromatography (TLC) analysis of the fractions.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the mobile phase solvents under reduced pressure. Further purification by liquid-liquid extraction may be necessary to remove the acid modifier (e.g., TFA).
Data Presentation: Mobile Phase Gradient
| Time (min) | % Water (0.1% TFA) | % Acetonitrile (0.1% TFA) | Flow Rate (mL/min) |
| 0-2 | 95 | 5 | 20 |
| 2-22 | 95 → 5 | 5 → 95 | 20 |
| 22-25 | 5 | 95 | 20 |
| This is an example gradient and should be optimized for the specific separation. |
Visualization: Reversed-Phase Chromatography Elution Profile
Caption: Expected elution order in reversed-phase chromatography of this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14] All manipulations should be performed in a well-ventilated fume hood.[15] Dispose of all chemical waste in accordance with local environmental regulations.[14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Acid-Base Extraction: Low recovery of purified acid. | Incomplete extraction from the organic phase. | Perform additional extractions with the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the pH is sufficiently low (~2-3). Cool the solution thoroughly in an ice bath. | |
| Fractional Distillation: Poor separation of components. | Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration in the column.[8] |
| Insufficient number of theoretical plates. | Use a longer or more efficient fractionating column. | |
| Column flooding. | Reduce the heating rate to allow the liquid to drain back into the distillation flask.[9] | |
| Chromatography: Broad or tailing peaks. | Ionization of the carboxylic acid on the column. | Add an acid modifier (e.g., 0.1% TFA or formic acid) to the mobile phase.[10] |
| Column overload. | Reduce the amount of sample loaded onto the column. |
References
- 1. Buy this compound | 3302-06-5 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. Cas 3302-06-5,this compound | lookchem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Extraction - Concept [jove.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. teledyneisco.com [teledyneisco.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Reversed-Phase Flash Chromatography - Resospace ! [resospace.nz]
- 14. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 15. earth.utah.edu [earth.utah.edu]
Introduction: The Analytical Challenge of a Branched-Chain Fatty Acid
An In-Depth Technical Guide to the Analytical Quantification of 3,4-Dimethylpentanoic Acid
This compound (CAS: 3302-06-5, Formula: C₇H₁₄O₂) is a branched-chain fatty acid characterized by a pentanoic acid backbone with methyl groups at the third and fourth carbon positions.[1] With a molecular weight of approximately 130.18 g/mol , this compound is of interest in various fields, including metabolomics and organic synthesis.[1][2][3][4] Its structural similarity to other biologically relevant short-chain fatty acids (SCFAs) makes it a target for studies investigating cellular metabolism and gut microbiome activity.[1][5]
However, the analysis of this compound presents challenges common to many short-chain carboxylic acids. The presence of the polar carboxylic acid group leads to low volatility and potential thermal instability, complicating direct analysis by gas chromatography.[6][7] Furthermore, its high polarity and potential for hydrogen bonding can result in poor chromatographic peak shapes and adsorption onto active sites within the analytical system.[7][8]
To overcome these obstacles, specific analytical strategies are required. This guide provides detailed application notes and protocols for the robust quantification of this compound using two primary instrumental platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with additional insights into structural confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For carboxylic acids like this compound, chemical derivatization is an essential prerequisite to analysis.[7][9]
The Rationale for Derivatization
The core principle of derivatization is to chemically modify the analyte to enhance its analytical properties for GC.[9] By replacing the active hydrogen of the carboxylic acid group with a non-polar, thermally stable moiety, we achieve several critical improvements:
-
Increased Volatility: The modification breaks the intermolecular hydrogen bonds that suppress volatility, allowing the compound to readily enter the gas phase.[8]
-
Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC inlet and column.[9]
-
Enhanced Chromatographic Performance: The less polar derivatives are less likely to interact with active sites on the column, resulting in sharper, more symmetrical peaks.[8]
Two of the most reliable derivatization methods for carboxylic acids are silylation and alkylation (esterification).[7][10]
Experimental Workflow for GC-MS
References
- 1. Buy this compound | 3302-06-5 [smolecule.com]
- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound CAS#: 3302-06-5 [m.chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. weber.hu [weber.hu]
- 10. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the GC-MS Analysis of 3,4-Dimethylpentanoic Acid
Abstract
This application note provides a comprehensive guide for the analysis of 3,4-dimethylpentanoic acid, a branched-chain fatty acid (BCFA), using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of carboxylic acids, a robust derivatization protocol to form the methyl ester of the analyte is detailed. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, from sample preparation to data interpretation. We will explore the rationale behind experimental choices, ensuring a self-validating and reproducible protocol.
Introduction
This compound is a branched-chain fatty acid that serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its unique branched structure imparts distinct chemical and biological properties.[1] Accurate and sensitive quantification of this compound is crucial in various fields, including metabolic research and as a biomarker in certain biological processes.[2]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor peak shape and low sensitivity.[3] To overcome these limitations, derivatization is employed to convert the carboxylic acid into a more volatile and thermally stable ester. This application note focuses on the esterification of this compound to its methyl ester derivative prior to GC-MS analysis.
Experimental Protocol
This section details the step-by-step methodology for the derivatization of this compound to its methyl ester and subsequent GC-MS analysis.
Materials and Reagents
-
This compound standard
-
Methanol, anhydrous
-
Acetyl chloride
-
Hexane, GC grade
-
Sodium sulfate, anhydrous
-
Sample containing this compound (e.g., biological extract, reaction mixture)
-
Glassware: reaction vials with PTFE-lined caps, pipettes, autosampler vials
Sample Preparation and Derivatization (Esterification)
The conversion of this compound to its methyl ester is a critical step for successful GC-MS analysis.[4] This protocol utilizes a simple and effective method using methanolic HCl, generated in situ from acetyl chloride and methanol.
Protocol:
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample containing this compound into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Preparation (Methanolic HCl): In a separate, dry glass container, slowly add 1 part acetyl chloride to 10 parts of anhydrous methanol. Caution: This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment. The resulting solution is methanolic HCl.
-
Derivatization Reaction: Add 1 mL of the freshly prepared methanolic HCl to the dried sample in the reaction vial.
-
Incubation: Securely cap the vial and heat at 60°C for 60 minutes in a heating block or oven. This ensures the complete conversion of the carboxylic acid to its methyl ester.
-
Extraction: After cooling to room temperature, add 1 mL of hexane to the vial and vortex for 30 seconds to extract the methyl ester. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Transfer: Carefully transfer the upper hexane layer containing the derivatized analyte to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound methyl ester. These parameters may be optimized based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | BPX70 (or equivalent polar capillary column), 60 m x 0.32 mm ID, 0.25 µm film thickness[2] | A polar column is essential for the effective separation of fatty acid methyl esters, including branched-chain isomers.[2] |
| Injection Volume | 1 µL | |
| Injector Temperature | 250°C[2] | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for improved sensitivity. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min | |
| Oven Program | Initial temperature 60°C, hold for 1 min; ramp at 50°C/min to 170°C, hold for 6 min; ramp at 2.5°C/min to 200°C, hold for 3 min; ramp at 10°C/min to 222°C, hold for 8.7 min; ramp at 50°C/min to 255°C, hold for 1 min.[2] | A multi-step temperature program allows for the separation of a wide range of fatty acid methyl esters. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[5] |
| Ionization Energy | 70 eV | |
| Mass Range | m/z 40-300 | Covers the expected mass range of the derivatized analyte and its fragments. |
| Scan Mode | Full Scan | To acquire the complete mass spectrum for identification. |
| Ion Source Temperature | 230°C | |
| Quadrupole Temperature | 150°C |
Expected Results and Data Interpretation
Mass Spectrum of this compound Methyl Ester
The electron ionization mass spectrum of this compound methyl ester is expected to show a molecular ion peak (M+) at m/z 144, corresponding to the molecular weight of the derivatized analyte (C8H16O2).[6] The fragmentation pattern is characteristic of branched-chain fatty acid methyl esters.
A representative mass spectrum of methyl 3,4-dimethylpentanoate can be found on spectral databases such as SpectraBase.[6]
Fragmentation Pathway
The fragmentation of branched-chain fatty acid methyl esters upon electron ionization provides valuable structural information. The presence and location of the methyl branches influence the fragmentation pattern.[2][7]
Key fragmentation pathways for this compound methyl ester include:
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
Cleavage at the branch points: Fragmentation occurs on either side of the methyl branches, leading to characteristic neutral losses.
-
McLafferty rearrangement: A common rearrangement for esters, although it may be less prominent in branched-chain esters compared to their straight-chain counterparts.[4]
Below is a diagram illustrating the proposed major fragmentation pathways for this compound methyl ester.
Caption: Proposed fragmentation pathway of this compound methyl ester.
Workflow Visualization
The overall experimental process for the GC-MS analysis of this compound can be visualized as a sequential workflow.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the GC-MS analysis of this compound. The described esterification method effectively prepares the analyte for gas chromatography, enabling accurate identification and quantification. The provided GC-MS parameters and expected fragmentation patterns serve as a valuable resource for researchers in drug development and other scientific fields requiring the analysis of this and other branched-chain fatty acids. The methodologies outlined herein are designed to ensure scientific integrity and produce trustworthy, reproducible results.
References
- 1. 2,2-Dimethylpentanoic acid | C7H14O2 | CID 14455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. jeol.com [jeol.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization[S] [agris.fao.org]
Application Notes and Protocols for the Derivatization of 3,4-Dimethylpentanoic Acid for GC-MS Analysis
Foundational Principles: The Rationale for Derivatizing 3,4-Dimethylpentanoic Acid
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound presents significant challenges. The presence of a carboxylic acid functional group imparts high polarity and the capacity for hydrogen bonding, leading to several analytical-chemical issues.[1][2] These include poor volatility, which results in late-eluting peaks, and interaction with the stationary phase of the GC column, causing peak tailing.[3]
Derivatization is a chemical modification process that addresses these limitations by converting the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative.[4] This transformation is essential for achieving the sharp, symmetrical peaks necessary for accurate and reproducible quantification. For branched-chain fatty acids such as this compound, derivatization is a critical step to ensure reliable analysis in complex matrices.[5]
This application note provides a comprehensive guide to two robust and widely adopted derivatization techniques for this compound: Silylation and Esterification . We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer insights to guide researchers in selecting the optimal strategy for their specific analytical needs.
Strategic Derivatization Approaches: A Comparative Overview
The choice between silylation and esterification often depends on the specific requirements of the analysis, including sample matrix, desired sensitivity, and available instrumentation.
| Derivatization Method | Reagent Examples | Key Advantages | Considerations |
| Silylation | BSTFA, MSTFA, TMCS | Rapid reactions, versatile for multiple functional groups.[3][6] | Derivatives can be moisture-sensitive.[3][7] |
| Esterification | BF3-Methanol, Acetyl Chloride in Methanol | Forms stable derivatives, well-established methods.[3][8] | Can require heating, potential for side reactions with certain analytes. |
Silylation: A Versatile and Rapid Method
Silylation involves the replacement of the active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group.[7] This process effectively masks the polar nature of the carboxylic acid, significantly increasing its volatility.[7] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[3][9] The addition of a catalyst like trimethylchlorosilane (TMCS) can further accelerate the reaction, especially for sterically hindered compounds.
Silylation Workflow
Caption: Workflow for the silylation of this compound.
Detailed Protocol for Silylation with BSTFA + 1% TMCS
This protocol is designed for the derivatization of this compound in a standard or extracted sample.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
2 mL reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
Nitrogen gas supply for drying (if necessary)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound standard or a dried sample extract into a 2 mL reaction vial. If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to eliminate water as it can deactivate the silylating reagent.[3]
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to the vial to dissolve the sample. Vortex briefly.
-
Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial. Cap the vial tightly.
-
Incubation: Vortex the mixture for 10-15 seconds and then heat the vial at 60°C for 30 minutes in a heating block or oven. The elevated temperature facilitates the completion of the reaction.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.
Esterification: Creating Stable Methyl Esters
Esterification is another robust method for derivatizing carboxylic acids.[10] This technique converts the carboxylic acid into a more volatile and less polar ester, typically a fatty acid methyl ester (FAME).[3] A common and effective reagent for this is a solution of boron trifluoride (BF3) in methanol.[3][11] The BF3 acts as a Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol.[11][12]
Esterification Workflow
Caption: Workflow for the esterification of this compound.
Detailed Protocol for Esterification with BF3-Methanol
This protocol outlines the steps for converting this compound into its methyl ester derivative.
Materials:
-
This compound standard or dried sample extract
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
2 mL reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Place approximately 1 mg of the this compound standard or dried sample extract into a 2 mL reaction vial.
-
Reagent Addition: Add 50 µL of 14% BF3-Methanol reagent to the vial.
-
Incubation: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]
-
Cooling and Quenching: After incubation, allow the vial to cool to room temperature. Add 0.5 mL of saturated NaCl solution to the vial to quench the reaction and improve phase separation. Vortex for 10 seconds.
-
Extraction: Add 0.6 mL of hexane to the vial, vortex thoroughly, and then allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters.[5]
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate. This step removes any residual water that could interfere with the GC analysis.
-
GC-MS Analysis: The hexane solution containing the derivatized this compound is now ready for injection into the GC-MS system.
Method Validation and Quality Control
For quantitative applications, it is imperative to validate the chosen derivatization method.[13][14][15] Key validation parameters include:
-
Linearity: A calibration curve should be prepared using a series of known concentrations of derivatized this compound to establish the linear range of the assay.
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations to determine the repeatability and the closeness of the measured value to the true value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: Determined by spiking a blank matrix with a known amount of this compound and comparing the measured concentration after derivatization and extraction to the spiked amount.
The use of an appropriate internal standard, such as a stable isotope-labeled version of the analyte, is highly recommended for quantitative analysis to correct for variations in derivatization efficiency and injection volume.
Troubleshooting Common Derivatization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivative peak | Presence of water in the sample or reagents. | Ensure all glassware and solvents are anhydrous. Dry samples thoroughly. |
| Incomplete reaction. | Optimize reaction time and temperature. Ensure sufficient reagent excess. | |
| Peak tailing | Incomplete derivatization. | Re-optimize derivatization conditions. Check reagent quality. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the GC column. | |
| Extra peaks in the chromatogram | Reagent by-products or impurities. | Run a reagent blank to identify extraneous peaks. Use high-purity reagents. |
| Sample matrix interference. | Employ a sample cleanup step (e.g., solid-phase extraction) before derivatization. |
Conclusion
The derivatization of this compound is an indispensable step for its reliable analysis by GC-MS. Both silylation with reagents like BSTFA and esterification using BF3-Methanol are effective and well-documented methods. The choice of method will be guided by the specific analytical goals and laboratory resources. By following the detailed protocols and understanding the underlying chemical principles presented in this application note, researchers can achieve robust, accurate, and reproducible results in the analysis of this and other branched-chain fatty acids.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience [mdpi.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GC Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Silylation Reagents - Regis Technologies [registech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a reversed-phase HPLC method for quantitative amino acid analysis. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Quantification of 3,4-Dimethylpentanoic Acid in Biological Samples
Introduction
3,4-Dimethylpentanoic acid (3,4-DMPA) is a branched-chain fatty acid with the molecular formula C₇H₁₄O₂ and a molecular weight of approximately 130.18 g/mol [1]. As a member of the fatty acid class, it is implicated in various metabolic pathways, and its accurate quantification in biological matrices such as plasma and serum is crucial for research in areas like drug metabolism, clinical diagnostics, and nutritional science[1]. This application note provides detailed protocols for the quantification of 3,4-DMPA in biological samples using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The methodologies presented herein are designed to provide the requisite sensitivity, specificity, and robustness for regulated bioanalysis, adhering to the principles outlined in the U.S. Food and Drug Administration's (FDA) "Bioanalytical Method Validation Guidance for Industry"[2][3][4][5].
Method Selection Rationale: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of 3,4-DMPA depends on several factors including available instrumentation, required sensitivity, and sample throughput.
-
GC-MS offers excellent chromatographic resolution and is a well-established technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like 3,4-DMPA, derivatization is mandatory to convert the analyte into a more volatile form suitable for gas chromatography[6]. This adds a step to the sample preparation process but can result in a very clean and sensitive assay.
-
LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and high-throughput capabilities. While direct analysis of short-chain fatty acids is possible, derivatization can significantly enhance ionization efficiency and, consequently, sensitivity, especially in negative ion mode[7]. The specificity of Multiple Reaction Monitoring (MRM) allows for confident quantification even in complex biological matrices[7].
This application note will detail a protocol for each technique, allowing researchers to select the most appropriate method for their needs.
Overall Workflow
The general workflow for the quantification of 3,4-DMPA in biological samples is depicted in the diagram below. This process encompasses sample collection, preparation, instrumental analysis, and data processing, all of which must be conducted under controlled conditions to ensure data integrity.
Caption: Overall workflow for the quantification of 3,4-DMPA.
PART 1: Sample Preparation
Meticulous sample preparation is paramount to minimize variability and matrix effects. Two common and effective approaches are protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation (PPT) for Plasma or Serum
This method is rapid and suitable for high-throughput analysis. Acetonitrile is a common choice for precipitating proteins from plasma or serum samples[8][9][10][11].
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) working solution
-
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g at 4°C
Procedure:
-
Allow biological samples to thaw completely on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Spike with 10 µL of the internal standard working solution and briefly vortex.
-
Add 400 µL of ice-cold acetonitrile to the sample (a 4:1 ratio of ACN to sample).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for the derivatization step.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma or Serum
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent. A mixture including methyl-tert-butyl ether (MTBE) is effective for extracting lipids, including fatty acids[1][7][9][12][13].
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) working solution
-
Methanol (MeOH), LC-MS grade
-
Methyl-tert-butyl ether (MTBE), LC-MS grade
-
Water, LC-MS grade
-
Glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow biological samples to thaw completely on ice.
-
In a glass tube, add 100 µL of the plasma or serum sample.
-
Spike with 10 µL of the internal standard working solution and briefly vortex.
-
Add 750 µL of methanol and vortex for 30 seconds.
-
Add 2.5 mL of MTBE and vortex for 1 minute.
-
Add 625 µL of LC-MS grade water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE layer) to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for derivatization.
PART 2: Internal Standard Selection
The use of an internal standard (IS) is critical for correcting for variability during sample preparation and analysis[14][15]. A stable isotope-labeled (SIL) version of the analyte is the gold standard.
-
Ideal Internal Standard: Deuterated this compound (e.g., this compound-d3). The commercial availability of this compound should be investigated.
-
Alternative Internal Standard: In the absence of a commercially available SIL-IS, a structural analog can be used. 2,4-dimethylpentanoic acid (CAS 5868-33-7) is a suitable candidate as it is an isomer of 3,4-DMPA with the same molecular weight and likely similar physicochemical properties, such as extraction recovery and chromatographic behavior[16][17][18][19][20]. It is crucial to ensure that the chosen IS is chromatographically resolved from the analyte. The use of a structural analog requires careful validation to demonstrate that it adequately tracks the analyte during all stages of the analysis.
PART 3: GC-MS Quantification Method
This method involves derivatization to form a volatile ester of 3,4-DMPA, followed by analysis by GC-MS. Silylation to form a trimethylsilyl (TMS) ester is a common and effective approach for carboxylic acids[20][21][22].
Protocol 3: Derivatization with BSTFA for GC-MS Analysis
Materials:
-
Dried sample extract from Part 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of anhydrous pyridine to the dried extract to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Instrumental Parameters for GC-MS
The following are suggested starting parameters and should be optimized for the specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Predicted GC-MS Fragmentation: For the TMS derivative of 3,4-DMPA, characteristic ions would be expected. Based on general fragmentation patterns of TMS esters of fatty acids, the following ions are plausible for monitoring in SIM mode[22][23][24]:
-
[M-15]⁺: Loss of a methyl group from the TMS moiety. For 3,4-DMPA-TMS (MW = 202.37), this would be at m/z 187.
-
m/z 117: A common fragment for TMS esters of carboxylic acids, corresponding to [(CH₃)₂Si=O-C=O]⁺.
-
m/z 73: The trimethylsilyl cation [(CH₃)₃Si]⁺, which is often a prominent ion.
PART 4: LC-MS/MS Quantification Method
This method utilizes derivatization with 3-nitrophenylhydrazine (3-NPH) to enhance sensitivity, followed by highly selective LC-MS/MS analysis.
Protocol 4: Derivatization with 3-NPH for LC-MS/MS Analysis
This protocol is adapted from established methods for short-chain fatty acids[18].
Materials:
-
Supernatant from PPT (Protocol 1) or reconstituted extract from LLE (Protocol 2)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (200 mM in 50:50 ACN:Water)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (120 mM with 6% pyridine in 50:50 ACN:Water)
-
Formic acid, 0.1% in water
-
LC-MS vials
Procedure:
-
To 50 µL of the sample supernatant or reconstituted extract, add 25 µL of the 3-NPH solution.
-
Add 25 µL of the EDC/pyridine solution.
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
Cool to room temperature and add 100 µL of 0.1% formic acid in water to stop the reaction.
-
Transfer the final solution to an LC-MS vial for analysis.
Instrumental Parameters for LC-MS/MS
The following are suggested starting parameters and should be optimized.
| Parameter | Setting |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | See table below |
Predicted MRM Transitions for 3,4-DMPA-3-NPH Derivative: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID). Based on the structure of the 3-NPH derivative, plausible transitions are:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) |
| 3,4-DMPA-3-NPH | m/z 264.1 | m/z 137.0 | To be optimized |
| 2,4-DMPA-3-NPH (IS) | m/z 264.1 | m/z 137.0 | To be optimized |
Note: The precursor ion corresponds to the deprotonated 3-NPH derivative of C₇H₁₄O₂. The product ion at m/z 137.0 corresponds to the 3-nitrophenyl fragment. Since the analyte and the proposed structural analog IS are isomers, they will have the same MRM transition and must be chromatographically separated.
PART 5: Method Validation
A full validation of the chosen method must be performed according to regulatory guidelines to ensure the reliability of the analytical results[2][3][4][5][25]. Key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration ±15% of nominal (±20% at LLOQ) for at least 67% of QCs. |
| Precision | The closeness of repeated individual measurements. | Coefficient of variation (%CV) ≤15% (≤20% at LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Accuracy within 80-120% and precision ≤20%. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible, though not required to be 100%. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | The IS-normalized matrix factor should have a %CV ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the robust and reliable quantification of this compound in biological samples. Both the GC-MS and LC-MS/MS methods offer the high sensitivity and selectivity required for bioanalytical studies. Proper method validation in accordance with regulatory guidelines is essential to ensure the integrity and acceptance of the generated data. The choice of method and specific parameters should be tailored to the individual laboratory's instrumentation and study requirements.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. moh.gov.bw [moh.gov.bw]
- 6. academic.oup.com [academic.oup.com]
- 7. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 15. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanelements.com [americanelements.com]
- 17. 2,4-Dimethylpentanoic acid | 5868-33-7 | FAA86833 [biosynth.com]
- 18. 5868-33-7|2,4-Dimethylpentanoic acid|BLD Pharm [bldpharm.com]
- 19. Protein Precipitation Methods for Proteomics [biosyn.com]
- 20. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 25. fda.gov [fda.gov]
Application Notes and Protocols: The Strategic Use of 3,4-Dimethylpentanoic Acid in Advanced Organic Synthesis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 3,4-dimethylpentanoic acid. This document provides not only detailed, step-by-step protocols for the synthesis and derivatization of this valuable building block but also delves into the causal reasoning behind the selection of specific reagents and reaction conditions, ensuring a deep understanding of the underlying chemical principles.
Introduction: Unveiling the Potential of a Branched Carboxylic Acid
This compound, a C7 branched-chain fatty acid, presents a unique structural motif that is increasingly leveraged in the synthesis of complex organic molecules.[1] Its stereogenic center at the C3 position, when resolved, offers a chiral scaffold for the construction of enantiomerically pure compounds, a critical aspect in modern drug discovery. The branched nature of the carbon skeleton imparts distinct physicochemical properties to its derivatives, influencing factors such as lipophilicity, metabolic stability, and receptor binding interactions. This guide will explore its synthesis and its application as a versatile intermediate in the preparation of esters, amides, and other derivatives of interest in medicinal chemistry and materials science.[2][3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 130.18 g/mol | --INVALID-LINK--[1] |
| CAS Number | 3302-06-5 | --INVALID-LINK--[1] |
| Appearance | Colorless liquid (expected) | General Knowledge |
| Boiling Point | 109 °C at 14 mmHg | --INVALID-LINK-- |
| Density | 0.921 g/cm³ at 25 °C | --INVALID-LINK-- |
| pKa | 4.80 ± 0.10 (Predicted) | --INVALID-LINK-- |
Part 1: Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its widespread application. A common and efficient strategy involves a Horner-Wadsworth-Emmons (HWE) reaction to construct the carbon skeleton, followed by catalytic hydrogenation to yield the saturated carboxylic acid.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Protocol 1.1: Synthesis of Ethyl 3,4-dimethylpent-2-enoate via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes, typically favoring the (E)-isomer.[4] In this step, the phosphonate ylide generated from triethyl phosphonoacetate reacts with 3-methyl-2-butanone to form the α,β-unsaturated ester.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
3-Methyl-2-butanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate ylide.
-
Olefination: Cool the ylide solution back to 0 °C.
-
Add 3-methyl-2-butanone (1.0 equivalent) dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3,4-dimethylpent-2-enoate as a colorless oil.
Expected Yield: 70-85%.
Protocol 1.2: Catalytic Hydrogenation of Ethyl 3,4-dimethylpent-2-enoate
Catalytic hydrogenation is a reliable method for the reduction of carbon-carbon double bonds.[5] The use of a palladium on carbon (Pd/C) catalyst ensures efficient and clean conversion to the saturated ester.
Materials:
-
Ethyl 3,4-dimethylpent-2-enoate
-
Palladium on carbon (10 wt. %)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a balloon filled with hydrogen
-
Celite®
Procedure:
-
Dissolve ethyl 3,4-dimethylpent-2-enoate (1.0 equivalent) in ethanol or ethyl acetate in a suitable reaction vessel.
-
Carefully add palladium on carbon (5-10 mol %) to the solution.
-
Seal the reaction vessel and flush with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain ethyl 3,4-dimethylpentanoate. The product is often pure enough for the next step without further purification.
Expected Yield: >95%.
Protocol 1.3: Saponification to this compound
The final step is the hydrolysis of the ester to the corresponding carboxylic acid under basic conditions.
Materials:
-
Ethyl 3,4-dimethylpentanoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 1 M)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve ethyl 3,4-dimethylpentanoate (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield this compound as a colorless oil.
Expected Yield: 85-95%.
Part 2: Applications in Organic Synthesis
The carboxylic acid functionality of this compound makes it a versatile starting material for a variety of transformations, most notably the formation of esters and amides.[2][3]
Application 2.1: Esterification Reactions
Ester derivatives of this compound can be synthesized through various methods, with the choice of method depending on the properties of the alcohol and the desired reaction conditions.
Fischer esterification is a classic acid-catalyzed reaction suitable for simple, non-sterically hindered alcohols. The use of excess alcohol as the solvent drives the equilibrium towards the product.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of absolute ethanol (which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol %).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give ethyl 3,4-dimethylpentanoate.
For more sensitive or sterically hindered alcohols, the Steglich esterification, which proceeds under milder conditions, is the method of choice. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl, 0.5 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent), benzyl alcohol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM at 0 °C, add DCC (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford benzyl 3,4-dimethylpentanoate.
Application 2.2: Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry. This compound can be readily converted to a variety of amides using standard coupling reagents.
Activation of the carboxylic acid to the corresponding acyl chloride provides a highly reactive intermediate for amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or benzene
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add thionyl chloride (1.5-2.0 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until gas evolution ceases.
-
Work-up: Carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4-dimethylpentanoyl chloride, which can be used in the next step without further purification.
The highly reactive acyl chloride readily reacts with primary and secondary amines to form amides.
Materials:
-
3,4-Dimethylpentanoyl chloride
-
Aniline
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C.
-
Add a solution of 3,4-dimethylpentanoyl chloride (1.0 equivalent) in DCM dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield N-phenyl-3,4-dimethylpentanamide.
For more delicate substrates or to minimize side reactions, carbodiimide coupling reagents are preferred. This protocol details the synthesis of 3,4-dimethylpentanoyl tyramide, a known pheromone analog.[6]
Caption: Amide coupling of this compound and tyramine.
Materials:
-
This compound
-
Tyramine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 equivalent), tyramine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents).
-
Cool the mixture to 0 °C and add EDC (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain 3,4-dimethylpentanoyl tyramide.
Part 3: Relevance in Drug Discovery and Medicinal Chemistry
The unique branched structure of this compound makes it an attractive building block in the design of novel therapeutic agents. While direct incorporation into marketed drugs is not widely documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a lead structure or a fragment for modification in drug discovery programs.
For instance, branched-chain fatty acids are known to play roles in cellular metabolism, and their synthetic analogs are of interest for studying these pathways.[3] Furthermore, the lipophilic nature of the 3,4-dimethylpentyl group can be exploited to enhance the membrane permeability and oral bioavailability of drug candidates. The introduction of this moiety can also influence the binding affinity and selectivity of a molecule for its biological target by probing specific hydrophobic pockets in enzymes or receptors.
References
- 1. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thehive.icipe.org [thehive.icipe.org]
- 3. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3,4-dimethylpent-2-enoate | C9H16O2 | CID 13203863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Rapid synthesis of biotin-, digoxigenin-, trinitrophenyl-, and fluorochrome-labeled tyramides and their application for In situ hybridization using CARD amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3,4-Dimethylpentanoic Acid as a Versatile Model for Investigating Branched-Chain Fatty Acid Metabolism and Related Pathologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are crucial lipids involved in maintaining cell membrane fluidity, participating in metabolic regulation, and serving as biomarkers for various diseases.[1] However, the study of their metabolism is often complicated by the complex structures of naturally occurring BCFAs, such as phytanic acid. This application note introduces 3,4-dimethylpentanoic acid (3,4-DMPA), a structurally simpler BCFA, as a powerful model compound for elucidating the enzymatic pathways, cellular processing, and pathological defects associated with BCFA metabolism. We provide detailed protocols for its use in in-vitro enzyme assays, cellular metabolism studies, and analytical quantification via Gas Chromatography-Mass Spectrometry (GC-MS), establishing 3,4-DMPA as an invaluable tool for researchers in lipidomics, metabolic disorders, and drug development.
Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids are a distinct class of lipids characterized by methyl groups along their aliphatic chains.[1] Unlike their straight-chain counterparts, BCFAs with methyl groups near the carboxyl end, particularly at the β-carbon, cannot be directly processed by the mitochondrial β-oxidation pathway.[2] Instead, they must first undergo α-oxidation in the peroxisome, a process that removes a single carbon to resolve the steric hindrance.[2]
A prominent example is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a dietary BCFA derived from chlorophyll.[3] The inability to properly metabolize phytanic acid due to genetic defects in the α-oxidation pathway leads to its toxic accumulation in tissues, causing the severe neurocutaneous disorder, Adult Refsum disease.[4][5] This condition is characterized by symptoms such as retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[6]
Studying the intricate metabolism of phytanic acid presents significant challenges due to its complex structure. This compound (3,4-DMPA) emerges as an ideal model system. Its structure retains the key methyl branching near the carboxyl group that necessitates specialized metabolic processing, yet it is simpler and more amenable to synthesis and analytical detection.[7] This allows researchers to probe the function and dysfunction of the BCFA metabolic machinery with greater precision.
Physicochemical Properties of this compound
3,4-DMPA is a saturated monocarboxylic acid with a pentanoic acid backbone featuring two methyl groups at the C3 and C4 positions.[8] These branches are the source of its utility as a model compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Synonyms | 3,4-dimethylvaleric acid | [8] |
| CAS Number | 3302-06-5 | [9] |
| Molecular Formula | C₇H₁₄O₂ | [9] |
| Molecular Weight | 130.18 g/mol | [7] |
| Boiling Point | 210.9°C at 760 mmHg | [8] |
| Density | 0.921 - 0.933 g/cm³ | [8][10] |
| pKa | ~4.80 | [11] |
| Solubility | Insoluble in water, soluble in organic solvents | [8] |
Applications in a Research Context
The unique structure of 3,4-DMPA makes it a versatile tool for several key research applications:
-
Modeling Peroxisomal α-Oxidation: 3,4-DMPA serves as a substrate to investigate the kinetics and specificity of enzymes central to BCFA metabolism, such as phytanoyl-CoA hydroxylase (PHYH), the enzyme deficient in most cases of Refsum disease.[7][12]
-
Investigating Cellular Metabolic Defects: In cell models, such as patient-derived fibroblasts, 3,4-DMPA can be used to probe for defects in the α-oxidation pathway. By tracking its conversion (or lack thereof), researchers can diagnose enzymatic deficiencies.[2]
-
Enzyme-Substrate Specificity Studies: It can be used as a model substrate to explore the specificity of enzymes like acyl-CoA synthetases, which activate fatty acids before they enter metabolic pathways.[7]
-
Probing Cellular Signaling: Fatty acids are not just metabolic substrates; they are also signaling molecules that can act as ligands for nuclear receptors or be incorporated into lipid mediators.[13][14] 3,4-DMPA can be employed to study how branched structures influence these signaling functions, potentially affecting pathways regulated by receptors like PPARs.
Key Experimental Protocols
The following protocols provide a framework for utilizing 3,4-DMPA in a research setting. These methods are designed to be self-validating through the inclusion of appropriate controls and standards.
Protocol 1: Lipid Extraction from Cultured Cells
Causality: This protocol, adapted from the Folch method, is a foundational step for any downstream analysis. It uses a chloroform/methanol mixture to efficiently partition lipids away from aqueous cellular components.[15] The inclusion of a known quantity of an internal standard (a fatty acid not expected to be in the sample, like C17:0) is critical for accurate quantification, as it corrects for sample loss during extraction and derivatization.[15]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
HPLC-grade Methanol and Chloroform
-
Internal Standard solution (e.g., Heptadecanoic acid, C17:0, in chloroform)
-
0.9% NaCl solution
-
Glass tubes with Teflon-lined caps
Procedure:
-
Grow cells (e.g., patient-derived fibroblasts, HepG2 cells) to confluency in an appropriate culture vessel.
-
Aspirate the culture medium and wash the cell monolayer twice with 5 mL of ice-cold PBS.
-
Scrape the cells into 1 mL of ice-cold PBS and transfer the cell suspension to a glass tube.
-
Add a precise amount of the internal standard to the cell suspension.
-
Add 2 mL of methanol and vortex for 30 seconds.
-
Add 4 mL of chloroform and vortex for another 30 seconds.
-
Incubate the mixture at room temperature for 20 minutes, vortexing occasionally to ensure thorough extraction.
-
Add 1 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.[15]
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas. The dried lipid film can be stored at -80°C or used immediately for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Causality: Gas chromatography requires analytes to be volatile and thermally stable.[1] The carboxylic acid group of fatty acids makes them polar and prone to degradation at high temperatures. This protocol converts them into their more volatile and stable methyl esters (FAMEs), making them suitable for GC-MS analysis.[15] Boron trifluoride (BF₃) in methanol is an effective and widely used reagent for this purpose.
Materials:
-
Dried lipid extract from Protocol 1
-
14% Boron trifluoride (BF₃) in methanol
-
HPLC-grade Hexane
-
Saturated NaCl solution
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath. This drives the esterification reaction.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane to extract the FAMEs and 1 mL of saturated NaCl solution to minimize emulsion formation.
-
Vortex vigorously for 1 minute to ensure the FAMEs partition into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a new GC vial for analysis.
Protocol 3: GC-MS Analysis of 3,4-DMPA and its Metabolites
Causality: GC-MS is the gold standard for separating and identifying fatty acid isomers.[1] A polar capillary column is used to achieve separation based on both boiling point and polarity, which is crucial for resolving structurally similar BCFAs.[1] The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum or "fingerprint" for definitive identification. Quantification is achieved by comparing the peak area of the analyte to that of the co-analyzed internal standard.[2]
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Polar capillary column (e.g., DB-23, SP-2560, or similar)
-
FAME sample from Protocol 2
-
FAME standards for 3,4-DMPA and expected metabolites (for retention time confirmation)
GC-MS Parameters (Representative):
| Parameter | Setting | Rationale |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of FAMEs. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Column Flow | 1.0 mL/min (Constant Flow) | Maintains consistent retention times. |
| Oven Program | Initial 100°C, ramp to 240°C at 3°C/min | A slow ramp is crucial for separating isomeric FAMEs. |
| MS Transfer Line | 250°C | Prevents condensation of analytes before MS entry. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 50-400 | Covers the expected mass range for FAMEs of interest. |
Data Analysis:
-
Identification: Identify the FAME of 3,4-DMPA and its potential metabolites by comparing their retention times and mass spectra to authentic standards or reference libraries (e.g., NIST).
-
Quantification: Calculate the concentration of 3,4-DMPA by using the ratio of its peak area to the peak area of the internal standard, and comparing this ratio to a standard curve generated with known concentrations.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the role of 3,4-DMPA and the experimental procedures used to study it.
Caption: Comparative metabolic pathways of phytanic acid and 3,4-DMPA.
Caption: Experimental workflow for cellular metabolism analysis of 3,4-DMPA.
Conclusion
This compound is a robust and accessible tool for the detailed investigation of branched-chain fatty acid metabolism. Its structural relevance to key intermediates like phytanic acid makes it an excellent model for studying the enzymes of the α-oxidation pathway and for diagnosing metabolic defects in patient-derived cells. The protocols outlined in this note provide a comprehensive framework for researchers to employ 3,4-DMPA in their studies, from cellular uptake to precise analytical quantification. By using this model compound, scientists can more effectively dissect the complex roles of BCFAs in both health and disease, paving the way for new diagnostic and therapeutic strategies for disorders like Refsum disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 7. Buy this compound | 3302-06-5 [smolecule.com]
- 8. Cas 3302-06-5,this compound | lookchem [lookchem.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound CAS#: 3302-06-5 [m.chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. medlink.com [medlink.com]
- 13. mdpi.com [mdpi.com]
- 14. Dynamics of Fatty Acid Composition in Lipids and Their Distinct Roles in Cardiometabolic Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Note: 3,4-Dimethylpentanoic Acid as a Chiral Building Block in Modern Synthesis
Abstract
The imperative to develop single-enantiomer pharmaceuticals has positioned chiral building blocks as indispensable tools in drug discovery and development.[1][2] Stereochemistry is a critical determinant of a drug's efficacy and safety, as different enantiomers of a molecule can exhibit widely varying pharmacological and toxicological profiles.[3][4] This application note provides an in-depth guide to the synthesis and application of 3,4-dimethylpentanoic acid, a versatile chiral synthon. We present detailed, field-proven protocols for its asymmetric synthesis via chiral auxiliary-mediated alkylation and enzymatic kinetic resolution. Furthermore, we illustrate its utility by outlining its conversion into advanced intermediates, thereby demonstrating its value for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Significance of Chiral Synthons
In pharmaceutical science, the three-dimensional arrangement of atoms in a molecule is paramount. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[3] Consequently, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a regulatory and clinical necessity. Chiral building blocks, or synthons, are enantiomerically pure molecules that are incorporated into a larger, more complex molecule, transferring their stereochemical information to the final product.[1][5] This strategy simplifies the synthesis of complex chiral molecules by avoiding challenging late-stage resolutions or asymmetric reactions on intricate substrates.
This compound (C₇H₁₄O₂) is a branched-chain fatty acid characterized by two stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers.[6][7][8] Its defined stereochemistry and functional handle (a carboxylic acid) make it a valuable starting material for the synthesis of complex natural products and pharmacologically active agents, including analogs of molecules like pregabalin.[6][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[7][10] |
| Molecular Weight | 130.18 g/mol | NIST[8] |
| CAS Number | 3302-06-5 (unspecified stereochemistry) | NIST[8] |
| IUPAC Name | This compound | PubChem[7] |
| Chiral Centers | C3, C4 | - |
Strategic Overview: Accessing Enantiopure this compound
The primary challenge lies in controlling the stereochemistry at both the C3 and C4 positions. This guide details two robust and widely adopted strategies to achieve this: diastereoselective alkylation using a recoverable chiral auxiliary and enzymatic kinetic resolution of a racemic precursor.
Caption: Workflow for synthesizing and applying chiral this compound.
Protocol I: Asymmetric Synthesis via Chiral Auxiliary
This protocol employs a pseudoephedrine-based chiral auxiliary, a reliable method for establishing stereocenters adjacent to a carbonyl group.[11][12] The auxiliary creates a rigid chelated intermediate that sterically directs the approach of an electrophile, resulting in a product with high diastereoselectivity.
Caption: Reaction scheme for chiral auxiliary-mediated asymmetric synthesis.
Step-by-Step Methodology
Materials:
-
(1S,2S)-(+)-Pseudoephedrine propionamide
-
Dry Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
2-iodopropane
-
Saturated aqueous NH₄Cl
-
Sulfuric Acid (H₂SO₄), 3 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Protocol:
-
Enolate Formation:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add dry THF and diisopropylamine (2.2 equivalents).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 equivalents) and stir for 30 minutes at 0 °C, then re-cool to -78 °C. This generates Lithium Diisopropylamide (LDA).
-
In a separate flask, dissolve (1S,2S)-(+)-pseudoephedrine propionamide (1.0 equivalent) in dry THF.
-
Transfer the amide solution via cannula to the LDA solution at -78 °C and stir for 1 hour to ensure complete formation of the lithium enolate.
-
Scientist's Note: The use of a strong, non-nucleophilic base like LDA at low temperatures ensures rapid and complete deprotonation kinetically, preventing self-condensation or decomposition.[12]
-
-
Asymmetric Alkylation:
-
Add 2-iodopropane (3.0 equivalents) to the enolate solution at -78 °C.
-
Slowly warm the reaction mixture to 0 °C and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The chiral scaffold of the pseudoephedrine blocks one face of the enolate. The incoming electrophile (the isopropyl group from 2-iodopropane) is forced to approach from the less sterically hindered face, establishing the C4 stereocenter relative to the C3 stereocenter.[11]
-
-
Workup and Auxiliary Cleavage:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated amide.
-
To cleave the auxiliary, dissolve the crude amide in THF and add 3 M H₂SO₄. Reflux the mixture for 12-18 hours.
-
Trustworthiness: This acidic hydrolysis is a robust method to liberate the carboxylic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction, making the process cost-effective.[12]
-
-
Purification:
-
After cooling, separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting crude this compound by silica gel chromatography or distillation to yield the enantiomerically and diastereomerically pure product.
-
Expected Outcome: This procedure typically yields the (3R,4R)-3,4-dimethylpentanoic acid with high diastereomeric excess (de >95%).
Protocol II: Enzymatic Kinetic Resolution (EKR)
EKR is an efficient method for separating enantiomers from a racemic mixture. It leverages the high stereospecificity of enzymes, typically lipases, which catalyze a reaction (e.g., esterification) on one enantiomer at a much faster rate than the other.[13][14] This protocol describes the resolution of racemic 3,4-dimethylpentan-1-ol, a precursor to the desired acid.
Caption: Principle of Enzymatic Kinetic Resolution for producing both enantiomers.
Step-by-Step Methodology
Materials:
-
Racemic 3,4-dimethylpentan-1-ol
-
Immobilized Lipase B from Candida antarctica (CAL-B)
-
Vinyl acetate
-
Dry organic solvent (e.g., Toluene or Diisopropyl ether)
-
Sodium hydroxide (NaOH) solution
-
Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidant
-
Silica gel for chromatography
Protocol:
-
Enzymatic Acylation:
-
In a flask, dissolve racemic 3,4-dimethylpentan-1-ol (1.0 equivalent) and vinyl acetate (0.6 equivalents) in the chosen organic solvent.
-
Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C) and monitor the reaction by Gas Chromatography (GC) or HPLC using a chiral column.
-
Scientist's Note: Using a slight excess of the alcohol relative to the acyl donor ensures that the reaction can proceed to ~50% conversion, which is theoretically optimal for achieving high enantiomeric excess (ee) for both the unreacted alcohol and the formed ester.[15] Vinyl acetate is an excellent acyl donor as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.
-
-
Reaction Termination and Separation:
-
Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme (which can be washed and reused).
-
Concentrate the filtrate to remove the solvent.
-
Separate the unreacted alcohol from the newly formed ester using silica gel column chromatography.
-
-
Isolation and Conversion of Enantiomers:
-
For one enantiomer (e.g., S-acid): The unreacted alcohol fraction (e.g., (S)-3,4-dimethylpentan-1-ol) is collected. Dissolve it in acetone and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color remains. Quench with isopropanol, filter, and extract the product to yield (S)-3,4-dimethylpentanoic acid.
-
For the other enantiomer (e.g., R-acid): The ester fraction (e.g., (R)-3,4-dimethylpentyl acetate) is collected. Hydrolyze the ester by refluxing with aqueous NaOH. Acidify the solution and extract the resulting (R)-3,4-dimethylpentan-1-ol. Oxidize this alcohol using the same procedure as above to yield (R)-3,4-dimethylpentanoic acid.
-
Table 2: Representative Data for Enzymatic Resolution
| Substrate | Enzyme | Conversion (%) | Product | Enantiomeric Excess (ee) (%) |
| rac-3,4-dimethylpentan-1-ol | CAL-B | ~50 | (S)-alcohol | >99 |
| rac-3,4-dimethylpentan-1-ol | CAL-B | ~50 | (R)-acetate | >99 |
Application Protocol: Amide Coupling for Library Synthesis
Once obtained in high purity, the chiral acid is a prime candidate for incorporation into larger molecules via standard peptide coupling reactions. This demonstrates its utility as a building block for creating libraries of novel compounds for biological screening.
Protocol: Synthesis of (3R,4R)-N-Benzyl-3,4-dimethylpentanamide
-
To a solution of (3R,4R)-3,4-dimethylpentanoic acid (1.0 equivalent) in dichloromethane (DCM), add HATU (1.1 equivalents) and Diisopropylethylamine (DIPEA, 3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add benzylamine (1.2 equivalents) and continue stirring at room temperature for 6-12 hours.
-
Upon completion, dilute the reaction with DCM, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the target amide.
-
Rationale: HATU is a highly efficient coupling reagent that minimizes racemization, preserving the stereochemical integrity of the chiral building block during its incorporation into the new molecule.
Conclusion
This compound is a powerful and versatile chiral building block. The asymmetric synthesis protocols detailed herein, based on either chiral auxiliary control or enzymatic resolution, provide reliable and scalable pathways to access specific stereoisomers in high purity. The demonstrated utility of this synthon in standard synthetic transformations, such as amide coupling, underscores its significant potential for accelerating the discovery and development of novel, stereochemically defined therapeutic agents.
References
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 3302-06-5 [smolecule.com]
- 7. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. 4-Methylpregabalin - Wikipedia [en.wikipedia.org]
- 10. (3S)-3,4-Dimethylpentanoic acid | C7H14O2 | CID 13538955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Asymmetric Synthesis of Four Diastereomers of 3-Hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Storage and Stability of 3,4-Dimethylpentanoic Acid Solutions
Introduction
3,4-Dimethylpentanoic acid (CAS No. 3302-06-5), a branched-chain carboxylic acid, is a valuable building block in organic synthesis and drug development.[1] Its structural characteristics, including the carboxylic acid moiety and methyl branching, influence its physicochemical properties, making a thorough understanding of its stability and proper handling crucial for reliable and reproducible research outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage and handling of this compound and its solutions, along with protocols for preparing and assessing their stability. The principles and methodologies outlined herein are grounded in established knowledge of carboxylic acid chemistry and industry best practices for stability testing.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage and handling strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| CAS Number | 3302-06-5 | [1][2] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Solubility | Expected to have moderate solubility in water and good solubility in organic solvents. | |
| pKa | Estimated to be around 4.8, typical for aliphatic carboxylic acids. | [3] |
Storage and Handling of Neat this compound
Proper storage of the neat compound is critical to maintain its integrity over time. Carboxylic acids, in general, are relatively stable but can be susceptible to degradation under improper conditions.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated area.[4][5] Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended to minimize any potential degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, especially for long-term storage.
-
Container: Use tightly sealed, corrosion-resistant containers, such as amber glass bottles with PTFE-lined caps.[4] Avoid metal containers, which can be corroded by acids.[6]
-
Light: Protect from light to prevent potential photolytic degradation, although saturated carboxylic acids are generally not highly susceptible to photolysis.[7]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
-
Avoid contact with skin and eyes.
-
Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[6]
Preparation of this compound Solutions
The choice of solvent and preparation technique is paramount to ensure the stability and accuracy of the resulting solutions.
Solvent Selection
The solubility of this compound will dictate the appropriate solvent.
-
Aqueous Solutions: Due to its carboxylic acid group, it will have some solubility in water, which can be significantly increased by adjusting the pH to be above its pKa (approximately 4.8), forming the more soluble carboxylate salt.[3][8] Use high-purity water (e.g., Milli-Q® or equivalent).
-
Organic Solvents: It is expected to be readily soluble in a variety of common organic solvents such as ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The choice of solvent will depend on the intended application. For LC-MS applications, volatile buffers like ammonium acetate are preferred over non-volatile salts.[9]
Protocol for Preparing a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound
-
Selected solvent (e.g., Methanol, DMSO, or a suitable buffer)
-
Volumetric flask
-
Analytical balance
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Dissolution: Transfer the weighed compound to a volumetric flask of the appropriate size.
-
Solvent Addition: Add a portion of the selected solvent to the flask (approximately 50-70% of the final volume).
-
Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Volume Adjustment: Once the compound is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a properly labeled, airtight container and store under the recommended conditions (see Section 4).
Stability of this compound Solutions
The stability of this compound solutions is influenced by several factors, including solvent, pH, temperature, and light exposure.
Factors Affecting Stability
-
pH: The pH of aqueous solutions is a critical factor.[10] In acidic conditions (pH < pKa), the compound exists predominantly in its protonated form. In basic conditions (pH > pKa), it exists as the carboxylate anion. Extreme pH values (highly acidic or highly basic) can catalyze hydrolysis of other functional groups if present, though this compound itself is structurally robust to hydrolysis. However, pH will significantly impact its solubility and interactions with other molecules.[8]
-
Temperature: Elevated temperatures can accelerate degradation processes.[11] For long-term storage, lower temperatures are generally preferred.
-
Oxidation: While saturated aliphatic carboxylic acids are relatively resistant to oxidation, the presence of strong oxidizing agents should be avoided.
-
Light: Direct exposure to UV light should be minimized, although significant photolytic degradation is not expected for this saturated compound.[7]
Recommended Storage of Solutions
| Solvent | Storage Temperature | Duration | Container | Notes |
| Aqueous Buffers (pH 4-8) | 2-8 °C | Up to 1 month | Amber glass vials with PTFE-lined caps | For longer-term storage, consider freezing at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles. |
| Organic Solvents (Methanol, Ethanol, Acetonitrile) | -20 °C | Up to 6 months | Amber glass vials with PTFE-lined caps | Ensure containers are tightly sealed to prevent solvent evaporation. |
| DMSO | -20 °C | Up to 1 year | Amber glass vials with PTFE-lined caps | DMSO is hygroscopic; store in a desiccated environment. |
Protocol for a Short-Term Stability Study
To empirically determine the stability of a this compound solution in a specific solvent and concentration, a short-term stability study is recommended. This protocol outlines a general approach.
Caption: Workflow for a short-term stability study of this compound solutions.
Experimental Design
-
Prepare a stock solution of this compound at a known concentration in the desired solvent system.
-
Aliquot the solution into multiple, small-volume, tightly sealed vials to avoid repeated opening of the same container.
-
Establish Time Points: Define the time points for analysis (e.g., T=0, 24 hours, 7 days, 14 days, 30 days).
-
Storage Conditions: Store aliquots under different conditions to be evaluated (e.g., -20°C, 2-8°C, room temperature, and elevated temperature like 40°C for accelerated stability). Include a condition with light exposure if photostability is a concern.
-
Analysis: At each time point, retrieve aliquots from each storage condition and analyze them using a validated, stability-indicating analytical method. The initial (T=0) analysis serves as the baseline.
Analytical Method for Stability Assessment
A stability-indicating method is one that can accurately quantify the parent compound and separate it from any potential degradation products. For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly suitable technique due to its sensitivity and specificity.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, though it may require derivatization of the carboxylic acid group to improve volatility and chromatographic performance.[13][14]
LC-MS/MS Method Outline:
-
Column: A C18 reversed-phase column is typically used for separating carboxylic acids.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid modifier like formic acid (0.1%) to ensure consistent ionization, is common.[9][12]
-
Ionization: Negative ion electrospray ionization (ESI-) is generally effective for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.
-
Detection: Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
GC-MS Method Outline:
-
Derivatization: The carboxylic acid group is typically derivatized to a more volatile ester (e.g., methyl or trimethylsilyl ester) prior to analysis.
-
Column: A non-polar or medium-polarity capillary column is commonly used.
-
Ionization: Electron ionization (EI) is standard for GC-MS.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification or full scan mode for the identification of unknown degradation products.
Data Analysis and Interpretation
The concentration of this compound at each time point is compared to the initial concentration (T=0). A significant decrease in concentration (typically >5-10%) indicates instability under that specific storage condition. The appearance of new peaks in the chromatogram may suggest the formation of degradation products.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for aliphatic carboxylic acids under forced conditions can be inferred.
Caption: Potential degradation pathways for this compound under forced conditions.
-
Decarboxylation: Under harsh thermal or certain catalytic conditions, carboxylic acids can undergo decarboxylation, losing carbon dioxide to form a hydrocarbon. This is generally not a significant pathway under typical storage conditions.
-
Oxidation: In the presence of strong oxidizing agents, the aliphatic chain could be oxidized, potentially leading to the formation of shorter-chain carboxylic acids, ketones, or alcohols.
-
Isomerization: Photochemical or thermal stress could potentially lead to isomerization, although this is less common for saturated, branched-chain alkanoic acids.
Conclusion
The stability and integrity of this compound and its solutions are best maintained through careful consideration of storage conditions, appropriate solvent selection, and proper handling techniques. For critical applications, it is highly recommended to perform a compound-specific stability study to establish empirical shelf-life data under the intended experimental conditions. The protocols and guidelines presented in this document provide a robust framework for ensuring the quality and reliability of research involving this compound.
References
- 1. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Current Status of the Degradation of Aliphatic and Aromatic Petroleum Hydrocarbons by Thermophilic Microbes and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethylpentanoic Acid
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 3,4-dimethylpentanoic acid. It is designed to offer practical, field-proven insights to overcome common challenges and improve reaction yields.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the malonic ester synthesis pathway.
Question: My yield is consistently low when using the malonic ester synthesis for this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in the malonic ester synthesis of this compound can stem from several factors, primarily related to the alkylation and decarboxylation steps. The key challenge lies in the use of a secondary alkyl halide (sec-butyl bromide or a related precursor to form the 3,4-dimethylpentyl structure) which is prone to competing elimination reactions.
Core Issues & Solutions:
-
E2 Elimination vs. SN2 Substitution: The reaction of the malonate enolate with a secondary alkyl halide is a classic competition between SN2 (desired) and E2 (undesired elimination) pathways. The sterically hindered nature of the secondary halide and the basicity of the enolate favor the E2 pathway, leading to the formation of butene derivatives and unreacted malonic ester.
-
Optimization of Reaction Conditions: Careful control of reaction parameters is crucial to favor the SN2 reaction.[1]
-
Base Selection: Use a sterically hindered, non-nucleophilic base to generate the enolate. While sodium ethoxide is commonly used, potassium carbonate in the presence of a phase transfer catalyst can be a milder alternative that may reduce elimination.[2]
-
Temperature Control: Maintain the lowest possible temperature at which the alkylation proceeds at a reasonable rate. Lower temperatures generally favor substitution over elimination.
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO can enhance the rate of SN2 reactions.
-
-
-
Dialkylation: A significant side reaction is the dialkylation of the malonic ester, where the mono-alkylated product is deprotonated and reacts with another molecule of the alkyl halide.[3] This leads to a mixture of products that are difficult to separate and reduces the yield of the desired mono-alkylated product.
-
Stoichiometry Control: Use a slight excess of the malonic ester relative to the alkyl halide to minimize dialkylation.[4]
-
-
Incomplete Hydrolysis or Decarboxylation: The final steps of saponification and decarboxylation can also impact the overall yield.
-
Hydrolysis: Ensure complete hydrolysis of the diester by using a sufficient excess of a strong base like sodium hydroxide and adequate heating.[1]
-
Decarboxylation: While thermal decarboxylation is common, it can sometimes lead to side reactions. Milder, catalyst-free microwave-assisted decarboxylation can be a more efficient and cleaner alternative.[5]
-
Experimental Protocol: Optimized Malonic Ester Synthesis of this compound
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol. Add sodium ethoxide (1.0 equivalent) portion-wise while stirring at room temperature.
-
Alkylation: Cool the reaction mixture in an ice bath. Add sec-butyl bromide (1.0 equivalent) dropwise over 30-60 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up and Isolation of the Alkylated Ester: Cool the reaction mixture, and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(1-methylpropyl)malonate.
-
Saponification: To the crude ester, add a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture to reflux for 2-3 hours until the ester layer disappears.
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Gently heat the acidic solution to 80-100°C. Carbon dioxide evolution should be observed. Continue heating until gas evolution ceases (typically 1-2 hours).
-
Final Work-up and Purification: Cool the mixture and extract the this compound with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent. The crude acid can be purified by vacuum distillation.
Question: I am observing significant amounts of byproducts in my final product. How can I improve the purity of my this compound?
Answer:
Purification of branched-chain carboxylic acids can be challenging due to their physical properties and the nature of potential impurities.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Unreacted Diethyl Malonate | Incomplete alkylation or use of excess starting material. | Liquid-Liquid Extraction: During work-up, unreacted malonic ester will remain in the organic phase during the basic wash (saponification step), while the desired product forms a water-soluble carboxylate salt. Careful separation of layers is key. |
| Dialkylated Malonic Ester | Side reaction during the alkylation step. | Fractional Distillation: The dialkylated product will have a higher boiling point than the desired this compound. Careful fractional distillation under reduced pressure can separate these components. |
| Elimination Byproducts | E2 reaction competing with SN2 alkylation. | These are typically volatile alkenes and are often removed during solvent evaporation. If they persist, fractional distillation is effective. |
| Starting Alkyl Halide | Incomplete reaction. | Volatile and can be removed during the work-up and solvent evaporation steps. |
General Purification Protocol for Carboxylic Acids:
A robust method for purifying carboxylic acids involves acid-base extraction.[6]
-
Dissolve the crude product in an organic solvent like diethyl ether.
-
Extract the ether solution with an aqueous base (e.g., 10% sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while neutral organic impurities will remain in the ether layer.
-
Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to precipitate the pure carboxylic acid.
-
Extract the purified carboxylic acid back into an organic solvent, dry the organic layer, and remove the solvent.
For highly persistent impurities, column chromatography on silica gel can be employed, though it can be challenging with free carboxylic acids due to tailing. Reversed-phase C18 chromatography can be a more effective alternative for polar compounds like carboxylic acids.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two most common laboratory-scale synthetic routes are:
-
Malonic Ester Synthesis: This is a classic method for forming carboxylic acids. It involves the alkylation of diethyl malonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation.[8][9]
-
Grignard Carboxylation: This route involves the formation of a Grignard reagent from an appropriate alkyl halide (e.g., 1-bromo-2,3-dimethylbutane) and its subsequent reaction with carbon dioxide.[10][11] This method is effective but requires strictly anhydrous conditions and is sensitive to functional groups that are incompatible with Grignard reagents.[11]
Q2: Can I use a Grignard reagent to directly add to a carboxylic acid to form this compound?
A2: No, this is a common misconception. Grignard reagents are strong bases and will deprotonate a carboxylic acid in a rapid acid-base reaction, rather than adding to the carbonyl carbon as a nucleophile.[12]
Q3: Are there any stereochemical considerations in the synthesis of this compound?
A3: Yes, this compound has a chiral center at the C3 position. The synthetic methods described above will typically produce a racemic mixture of the (R) and (S) enantiomers. If a specific enantiomer is required, a stereoselective synthesis or a resolution of the racemic mixture would be necessary.[13]
Q4: What analytical techniques are best for monitoring the progress of the reaction and assessing the purity of the final product?
A4:
-
Thin Layer Chromatography (TLC): Useful for monitoring the consumption of starting materials and the formation of the alkylated ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying volatile byproducts and assessing the purity of the final product. It can also be used to quantify the amount of different methylpentanoic acid isomers.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the product and intermediates and to identify impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the carboxylic acid functional group (a broad O-H stretch and a C=O stretch).
Section 3: Visualized Workflows
Diagram 1: Malonic Ester Synthesis Workflow
Caption: Workflow for the malonic ester synthesis of this compound.
Diagram 2: Grignard Carboxylation Workflow
Caption: Workflow for the Grignard carboxylation synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Buy this compound | 3302-06-5 [smolecule.com]
- 14. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4-Dimethylpentanoic Acid
Welcome to the technical support center for the synthesis of 3,4-Dimethylpentanoic acid (3,4-DMPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on identifying and mitigating byproduct formation. As a versatile intermediate in organic synthesis, achieving high purity of 3,4-DMPA is critical for downstream applications, including the development of pharmaceuticals and specialty polymers.[1][2] This document provides in-depth troubleshooting advice, FAQs, and validated protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Issues & Byproducts by Synthetic Route
The choice of synthetic strategy significantly influences the byproduct profile. Below, we address common problems associated with the primary routes to 3,4-DMPA.
Route 1: Oxidation of 3,4-Dimethyl-1-pentanol
This is a straightforward approach but requires careful control to prevent incomplete oxidation or side reactions.[3]
Problem 1: Low yield with a significant lower-boiling point impurity detected by GC-MS.
-
Probable Cause & Identification: The most common cause is incomplete oxidation, resulting in the presence of the intermediate 3,4-dimethylpentanal . Under anhydrous conditions, oxidation of a primary alcohol can often be stopped at the aldehyde stage.[4] This byproduct can be identified by:
-
¹H NMR: A characteristic aldehyde proton signal between δ 9.6-9.8 ppm.
-
IR Spectroscopy: A strong C=O stretch around 1720-1740 cm⁻¹.
-
GC-MS: A distinct peak with a shorter retention time than the target carboxylic acid.
-
-
Solution & Rationale:
-
Extend Reaction Time/Increase Temperature: Gently increase the reaction time or temperature to promote full conversion. Monitor the reaction progress by TLC or GC to avoid decomposition.
-
Change Oxidizing Agent: If using a mild oxidant, switch to a stronger system like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or KMnO₄ in a basic solution, which are known to efficiently oxidize primary alcohols to carboxylic acids.[3] The rationale is to use an oxidant with a high enough potential to overcome the activation energy for the oxidation of the intermediate aldehyde hydrate.
-
Purification: The aldehyde can be removed from the desired acid via an acid-base extraction. The carboxylic acid will be deprotonated by a mild base (e.g., NaHCO₃) and move to the aqueous layer, while the neutral aldehyde remains in the organic phase.
-
Problem 2: Presence of a high molecular weight, non-polar impurity.
-
Probable Cause & Identification: This is likely an ester byproduct, 3,4-dimethylpentyl 3,4-dimethylpentanoate , formed via a Fischer esterification reaction between the product acid and unreacted starting alcohol, particularly if the reaction is run under acidic conditions (e.g., with certain chromium reagents).
-
Identification: Best confirmed by GC-MS, which will show a parent ion corresponding to the ester's molecular weight (C₁₄H₂₈O₂).
-
-
Solution & Rationale:
-
Use Basic or Neutral Oxidation Conditions: Employing oxidants like KMnO₄ under basic conditions prevents the acid-catalyzed esterification.
-
Ensure Complete Consumption of Starting Alcohol: Drive the oxidation to completion to minimize the concentration of the starting alcohol available for esterification.
-
Saponification during Workup: During the workup, a basic wash (e.g., with NaOH) followed by heating can hydrolyze the ester back to the desired carboxylate salt and the starting alcohol. Subsequent acidification will yield the pure carboxylic acid, though the alcohol will need to be separated.
-
Route 2: Carboxylation of a Grignard Reagent
This route builds the carbon skeleton but is highly sensitive to reaction conditions, particularly moisture.[5][6]
Problem 1: Significant amount of 3,4-dimethylpentane is found in the crude product.
-
Probable Cause & Identification: Grignard reagents are extremely strong bases and are readily quenched by protic sources, such as trace water in the solvent or glassware, or moisture from the air.[7] This protonation of the Grignard reagent (R-MgX) yields the corresponding alkane (R-H).
-
Identification: GC-MS analysis will show a peak corresponding to the alkane, which has a much lower boiling point and distinct fragmentation pattern compared to the acid.
-
-
Solution & Rationale:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried immediately before use. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).[8] Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Use High-Quality Magnesium: Use freshly crushed or activated magnesium turnings to ensure efficient formation of the Grignard reagent.
-
Problem 2: Formation of a ketone or tertiary alcohol byproduct.
-
Probable Cause & Identification: This occurs when the initially formed Grignard reagent attacks the magnesium carboxylate salt intermediate. This two-step addition process first forms a ketone, which is more reactive than the carboxylate and is immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.[7][8]
-
Identification: The tertiary alcohol, 5,6,8-trimethyl-6-nonanol , can be identified by GC-MS and NMR spectroscopy.
-
-
Solution & Rationale:
-
Inverse Addition: Add the Grignard reagent solution slowly to a vigorously stirred slurry of crushed dry ice in anhydrous ether. This maintains a high concentration of CO₂ and a low concentration of the Grignard reagent, minimizing the chance of the Grignard attacking the carboxylate product.[6]
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to reduce the rate of the side reaction.
-
Route 3: Koch-Haaf Reaction of 3,4-Dimethyl-1-pentene
This industrial method is powerful but notoriously prone to generating isomeric byproducts due to its carbocation-based mechanism.[9][10]
Problem: The final product is a complex mixture of isomeric C7 carboxylic acids.
-
Probable Cause & Identification: The Koch-Haaf reaction proceeds via protonation of the alkene to form a carbocation, which is then attacked by carbon monoxide.[10] The initial secondary carbocation formed from 3,4-dimethyl-1-pentene can undergo hydride shifts to form more stable tertiary carbocations. Carboxylation at these different cationic centers leads to a mixture of acids, including 2,2-dimethylpentanoic acid and 2,3-dimethylpentanoic acid .[11]
-
Identification: This requires advanced analytical techniques. GC-MS of the methyl-esterified acids can help separate the isomers. ¹³C NMR can also distinguish between the different carbon skeletons of the isomers.
-
-
Solution & Rationale:
-
Difficult to Control: Controlling these rearrangements is extremely challenging and is a major drawback of this route for this specific substrate. The formation of the most stable carbocation is thermodynamically favored.
-
Alternative Routes: If high purity of 3,4-DMPA is required, this route is generally not recommended. The Grignard or oxidation routes offer superior regioselectivity.
-
Fractional Distillation: Separating these isomers is very difficult due to their similar boiling points. Preparative chromatography or fractional distillation under high vacuum with a long column may offer partial separation, but it is often inefficient.
-
Summary of Byproducts and Synthetic Routes
| Synthetic Route | Starting Material(s) | Common Byproducts | Rationale for Formation |
| Oxidation | 3,4-Dimethyl-1-pentanol | 3,4-Dimethylpentanal; 3,4-Dimethylpentyl 3,4-dimethylpentanoate | Incomplete oxidation; Acid-catalyzed esterification |
| Grignard Carboxylation | 1-Halo-3,4-dimethylpentane, Mg, CO₂ | 3,4-Dimethylpentane; Tertiary Alcohols/Ketones | Quenching by protic sources; Double addition to carboxylate intermediate |
| Koch-Haaf Reaction | 3,4-Dimethyl-1-pentene, CO, H⁺ | Isomeric Carboxylic Acids (e.g., 2,2-dimethylpentanoic acid) | Carbocation rearrangements (hydride shifts) |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for producing the highest purity this compound?
For laboratory-scale synthesis where purity is paramount, the Grignard carboxylation route is often preferred. While it demands rigorous anhydrous conditions, it avoids the isomerization issues of the Koch-Haaf reaction and the potential for over/under-oxidation. The starting halide can be prepared from the corresponding alcohol, ensuring a clean conversion pathway.
Q2: How can I effectively remove neutral byproducts like alkanes or aldehydes from my carboxylic acid product?
An acid-base extraction is the most effective method. Dissolve the crude product in an organic solvent (e.g., diethyl ether). Wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be converted to its sodium salt and dissolve in the aqueous layer. The neutral byproducts (alkanes, aldehydes, esters) will remain in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.
Q3: What is the best way to confirm the structure and purity of the final 3,4-DMPA product?
A combination of techniques is recommended:
-
GC-MS: To determine the purity and identify any volatile impurities by their mass fragmentation patterns.
-
¹H and ¹³C NMR: To confirm the exact structure and connectivity of the molecule and ensure no isomeric impurities are present.
-
FTIR: To confirm the presence of the carboxylic acid functional group (broad O-H stretch ~2500-3300 cm⁻¹ and a C=O stretch ~1700-1725 cm⁻¹).
Visualized Mechanisms and Workflows
Protocol: Purification of 3,4-DMPA via Acid-Base Extraction
This protocol describes the removal of neutral organic impurities (e.g., aldehydes, alkanes) from a crude 3,4-DMPA sample.
Materials:
-
Crude 3,4-DMPA
-
Diethyl ether (or other suitable water-immiscible organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper or meter
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in approximately 3-5 volumes of diethyl ether in a separatory funnel.
-
First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction. Once gas evolution subsides, shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer (step 2 & 3) two more times with fresh portions of NaHCO₃ solution. Combine all aqueous extracts. The organic layer now contains the neutral byproducts and can be set aside.[12]
-
Back-Wash (Optional): To remove any dissolved neutral compounds from the combined aqueous extracts, wash them once with a small portion of fresh diethyl ether. Discard this ether wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH of the solution is ~1-2 (confirm with pH paper). The 3,4-DMPA will precipitate out, often making the solution cloudy or forming an oily layer.
-
Final Extraction: Extract the acidified aqueous solution three times with fresh portions of diethyl ether. The purified 3,4-DMPA will now be in the organic phase.
-
Drying and Evaporation: Combine the organic extracts from step 7. Dry the solution over anhydrous Na₂SO₄, filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Validation: Confirm the purity of the final product using GC-MS and NMR as described in the FAQs.
References
- 1. This compound [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. Buy this compound | 3302-06-5 [smolecule.com]
- 4. Solved Oxidation of a 4,4-dimethyl-1-pentanol under | Chegg.com [chegg.com]
- 5. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. Koch reaction - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. researchgate.net [researchgate.net]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Troubleshooting Low Yield in 3,4-Dimethylpentanoic Acid Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of 3,4-dimethylpentanoic acid. The following sections offer solutions to common challenges that can lead to low yields and impurities, with a focus on the robust malonic ester synthesis pathway and considerations for the Grignard carboxylation route.
I. Frequently Asked Questions (FAQs) for this compound Synthesis
Q1: What are the most common reasons for low yield in the malonic ester synthesis of this compound?
A1: Low yields in this synthesis are typically traced back to several key areas:
-
Incomplete initial deprotonation: The first step of forming the enolate from diethyl malonate is critical. Insufficiently strong or improperly handled base can lead to unreacted starting material.
-
Side reactions during alkylation: The most common side reaction is dialkylation, where the mono-alkylated product reacts again with the alkyl halide.[1][2] Elimination reactions can also compete with the desired substitution, especially with secondary alkyl halides.[2]
-
Steric hindrance: The alkyl halides required for the synthesis of this compound (e.g., 1-bromo-2-methylpropane and a methyl halide) can be subject to steric hindrance, which can slow down the desired SN2 reaction.[3][4]
-
Incomplete hydrolysis or decarboxylation: The final steps of converting the substituted malonic ester to the final carboxylic acid require careful control of reaction conditions to ensure the reaction goes to completion.
Q2: I see an unexpected higher molecular weight impurity in my final product. What could it be?
A2: A higher molecular weight impurity is often the result of dialkylation.[1] In the malonic ester synthesis, after the first alkylation, the product still has one acidic proton that can be removed by the base, leading to a second alkylation.[5] To minimize this, it is often recommended to use an excess of the malonic ester.[6]
Q3: Can I use a different base other than sodium ethoxide for the deprotonation of diethyl malonate?
A3: While other strong bases can be used, it is highly recommended to use a base that matches the ester's alcohol portion (e.g., sodium ethoxide for diethyl malonate).[1][3] Using a different alkoxide base (e.g., sodium methoxide with diethyl malonate) can lead to transesterification, resulting in a mixture of ester products and complicating purification.[2]
Q4: I am considering using a Grignard reaction for the synthesis. What are the main challenges with this approach?
A4: The carboxylation of a Grignard reagent is a viable route, but it has its own set of challenges. The Grignard reagent is a very strong base and will react with any acidic protons present in the reaction mixture, including water, alcohols, and even the carboxylic acid product itself.[7][8] Therefore, strictly anhydrous conditions are essential for success.[9] Additionally, the Grignard reagent can be sterically hindered, potentially leading to side reactions like reduction.[10]
II. Troubleshooting Guide: Malonic Ester Synthesis of this compound
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues encountered during the malonic ester synthesis of this compound.
Problem 1: Low yield after the first alkylation step.
-
Question: My reaction mixture shows a significant amount of unreacted diethyl malonate after the addition of the first alkyl halide (e.g., 1-bromo-2-methylpropane). What went wrong?
-
Answer & Troubleshooting:
-
Check your base: Ensure that the sodium ethoxide was freshly prepared or properly stored to prevent decomposition. The presence of moisture will quench the base.
-
Verify stoichiometry: A slight excess of the base is sometimes used to ensure complete deprotonation of the diethyl malonate.
-
Reaction temperature: The deprotonation is typically performed at room temperature or slightly above to ensure it proceeds to completion.
-
Reaction time: Allow sufficient time for the enolate to form before adding the alkyl halide.
-
Problem 2: Presence of a significant amount of dialkylated product.
-
Question: My mass spectrometry analysis shows a significant peak corresponding to the dialkylated malonic ester. How can I prevent this?
-
Answer & Troubleshooting:
-
Stoichiometry of reactants: The most effective way to minimize dialkylation is to use an excess of the malonic ester relative to the alkyl halide.[6] This increases the probability that the alkyl halide will react with the unenolized diethyl malonate rather than the mono-alkylated product.
-
Order of addition: Add the alkyl halide slowly to the solution of the malonate enolate. This helps to maintain a low concentration of the alkyl halide and favors the mono-alkylation reaction.
-
Base stoichiometry: Use only one equivalent of the base for the first alkylation step.
-
Problem 3: Low yield after the second alkylation step (methylation).
-
Question: After adding methyl iodide for the second alkylation, I am getting a low yield of the desired di-substituted product. What could be the issue?
-
Answer & Troubleshooting:
-
Steric hindrance: The mono-alkylated intermediate is more sterically hindered than the starting diethyl malonate, which can make the second deprotonation and alkylation more challenging.[4]
-
Reaction conditions: You may need to use slightly more forcing conditions for the second alkylation, such as a longer reaction time or a slight increase in temperature, to overcome the steric hindrance.
-
Purity of the intermediate: Ensure that the mono-alkylated product is reasonably pure before proceeding to the second alkylation.
-
Problem 4: Incomplete hydrolysis and/or decarboxylation.
-
Question: After the final hydrolysis and decarboxylation steps, my NMR spectrum shows the presence of the intermediate di-acid or unreacted ester. How can I drive the reaction to completion?
-
Answer & Troubleshooting:
-
Hydrolysis conditions: Saponification with a strong base like NaOH or KOH followed by acidification is a common method. Ensure you are using a sufficient excess of the base and allowing for adequate reaction time, often with heating under reflux.[11]
-
Decarboxylation temperature: The decarboxylation of the substituted malonic acid requires heating.[12] The temperature should be high enough to promote the loss of CO2 but not so high as to cause decomposition of the desired product. Typically, this is done by heating the acidified aqueous solution.[11]
-
Acidification: Ensure that the reaction mixture is sufficiently acidic after hydrolysis to protonate the carboxylate and facilitate decarboxylation.
-
III. Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol outlines the synthesis of this compound starting from diethyl malonate.
Step 1: Formation of the Enolate and First Alkylation
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place freshly prepared sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Slowly add diethyl malonate (1.0 equivalent) to the stirred solution at room temperature.
-
After stirring for 30 minutes, add 1-bromo-2-methylpropane (1.0 equivalent) dropwise from the dropping funnel.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the formation of the mono-alkylated product.
Step 2: Second Alkylation
-
Cool the reaction mixture to room temperature and add a second equivalent of sodium ethoxide.
-
Stir for 30 minutes, then add methyl iodide (1.0 equivalent) dropwise.
-
Heat the mixture to reflux for another 2-3 hours.
-
Monitor the reaction to confirm the formation of the diethyl 2-isobutyl-2-methylmalonate.
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture and add a solution of sodium hydroxide (excess) in water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation. You should observe the evolution of CO2 gas.
-
Cool the mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
IV. Visualizations
Workflow for Malonic Ester Synthesis
Caption: Workflow of this compound Synthesis via Malonic Ester Route.
Troubleshooting Low Yield
Caption: Decision Tree for Troubleshooting Low Yields.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₇H₁₄O₂ | 130.18 | 109 (at 14 mmHg) | 0.921 (at 25 °C) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |
| 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 91.2 | 1.264 |
| Methyl iodide | CH₃I | 141.94 | 42.4 | 2.28 |
Data sourced from[13][14][15][16][17][18].
VI. References
-
Smolecule. (n.d.). Buy this compound | 3302-06-5. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from --INVALID-LINK--
-
Clark, J. (2023). hydrolysis of nitriles. Chemguide. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II. Retrieved from --INVALID-LINK--
-
JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024). Malonic ester synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). identifying and minimizing side products in malonic ester synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2894981A - Alkylation of malonic esters. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
JoVE. (n.d.). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from --INVALID-LINK--
-
Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids):. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2014). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 3-methylpentanoic acid. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). This compound wiki. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 3302-06-5,this compound. Retrieved from --INVALID-LINK--
-
Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). This compound. In NIST WebBook. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Side Reactions in a Grignard Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from --INVALID-LINK--
-
Chegg. (2020). Solved 7. How would you prepare 2,4-dimethylpentanoic acid. Retrieved from --INVALID-LINK--
-
YouTube. (2014). How to Create a Grignard Reagent ("Preparation"). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4304925A - Process for purifying esters. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Pentanoic acid, 3-hydroxy-4,4-dimethyl-. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). This compound - Chemical & Physical Properties. Retrieved from --INVALID-LINK--
-
ResearchGate. (2004). A solvent-free oxidation of 1-pentanol to pentanoic acid for the undergraduate organic laboratory. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from --INVALID-LINK--
-
PMC - NIH. (2014). Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). (3S)-3,4-Dimethylpentanoic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 3-methylheptanoic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Optimization of the Synthesis of 2-Adamantanecarboxylic Acid. Retrieved from --INVALID-LINK--
-
PMC - PubMed Central. (n.d.). Late-Stage Diversification: A Motivating Force in Organic Synthesis. Retrieved from --INVALID-LINK--
-
Chegg. (2014). Question: Using retrosynthetic analysis, complete the synthesis of 2-hydroxy-2,4-dimethylpentanoic acid. Retrieved from --INVALID-LINK--
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. US2894981A - Alkylation of malonic esters - Google Patents [patents.google.com]
- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound [myskinrecipes.com]
- 14. Cas 3302-06-5,this compound | lookchem [lookchem.com]
- 15. guidechem.com [guidechem.com]
- 16. This compound [webbook.nist.gov]
- 17. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
Preventing degradation of 3,4-Dimethylpentanoic acid during storage
Welcome to the technical support center for 3,4-Dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your stored samples. Here, you will find in-depth troubleshooting advice and frequently asked questions to address potential degradation issues.
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses specific issues you might encounter during the storage of this compound. Each problem is followed by a step-by-step guide to identify the cause and implement a solution.
Problem 1: Visible Changes in the Sample (Color Change, Cloudiness, or Precipitation)
Underlying Cause: Visible changes in the sample are often the first sign of chemical degradation or contamination. A yellow or brown tint can indicate oxidation, while cloudiness or the formation of precipitates may suggest polymerization, contamination, or the product of a degradation reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible sample changes.
Step-by-Step Protocol:
-
Initial Assessment: Carefully document the observed changes. Note the color, nature of any particulates, and the extent of the issue (e.g., surface layer, throughout the sample).
-
Inert Atmosphere: If oxidation is suspected, purge the headspace of the storage container with an inert gas like argon or nitrogen. This displaces oxygen, a key contributor to oxidative degradation.
-
Light Protection: Store the compound in amber glass vials or wrap the container in aluminum foil to protect it from light, which can catalyze degradation reactions.
-
Purity Verification: If the issue persists or if contamination is suspected, perform a purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended for separating and identifying potential degradation products.
Problem 2: Shift in pH of an Aqueous Solution
Underlying Cause: A significant shift in the pH of a solution containing this compound can indicate degradation. The formation of more acidic or basic byproducts will alter the overall pH. Carboxylic acids are Brønsted-Lowry acids, meaning they can donate a proton[1].
Troubleshooting Workflow:
-
Calibrate pH Meter: Ensure your pH meter is properly calibrated with fresh, certified buffers.
-
Measure pH: Prepare a solution of a known concentration of your stored this compound and measure the pH.
-
Compare to Standard: Compare this pH value to a freshly prepared solution of a new, unopened batch of this compound at the same concentration.
-
Investigate Discrepancy: A significant deviation suggests the presence of new acidic or basic species. Further analysis using techniques like ion chromatography may be necessary to identify these impurities.
Problem 3: Decreased Purity Detected by Analytical Methods (HPLC/GC)
Underlying Cause: The appearance of unexpected peaks in a chromatogram is a clear indication of degradation or contamination. Potential degradation pathways for carboxylic acids include oxidation and decarboxylation, especially at elevated temperatures[2].
Troubleshooting and Verification Protocol:
-
Confirm System Suitability: Before analyzing the sample, ensure your chromatographic system is performing correctly by running a system suitability test with a known standard.
-
Analyze the Sample: Inject your stored sample and identify any new peaks.
-
Spike with Standard: To confirm the identity of the main peak, spike your sample with a small amount of a pure this compound standard. The main peak should increase in area, while impurity peaks will remain proportional to their original size.
-
Mass Spectrometry for Identification: If your system is connected to a mass spectrometer, analyze the mass spectra of the impurity peaks to help identify the degradation products.
Potential Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[3]. The ideal storage temperature is typically 2-8°C. It should be stored in a tightly sealed, corrosion-resistant container[4].
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation by displacing oxygen. |
| Container | Amber Glass Bottle with a Secure Cap | Protects from light and prevents moisture entry. |
| Location | Flammable Storage Cabinet | Organic acids are ideally stored in a flammable cabinet[5]. |
Q2: Is this compound compatible with other chemicals?
A2: No, it should be stored separately from incompatible materials. Store organic acids segregated from bases, oxidizers, and inorganic acids[4][6]. Accidental mixing with bases can cause a violent exothermic reaction[4]. It should also be kept away from cyanides and sulfides to prevent the formation of toxic gases.
Q3: How can I perform a quick quality check on my stored sample?
A3: A simple quality check can be performed using the sodium bicarbonate test. Add a small amount of your sample to a saturated sodium bicarbonate solution. Vigorous effervescence (release of carbon dioxide gas) indicates the presence of the carboxylic acid group[7][8][9]. While this confirms the presence of the functional group, it does not confirm purity. For purity assessment, chromatographic methods are necessary.
Q4: My sample has a pungent odor. Is this normal?
A4: Aliphatic carboxylic acids can have characteristic odors. However, a significant change in odor could indicate the formation of a volatile degradation product. If you notice a change, it is advisable to perform an analytical purity check.
Q5: Can I store solutions of this compound?
A5: While possible for short-term use, long-term storage of solutions is generally not recommended as the solvent can introduce impurities or participate in degradation reactions. If you must store a solution, use a high-purity, anhydrous solvent and store it under the same recommended conditions as the neat compound.
References
- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 3302-06-5 [smolecule.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. alliancechemical.com [alliancechemical.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Chemical Storage - Environmental Health and Safety [umaryland.edu]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Qualitative tests for carboxylic acids, esters, amides, acid/acyl chloride comparison of acidity of alcohols, phenols, carboxylic acids advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3,4-Dimethylpentanoic Acid
Welcome to the technical support center for the purification of 3,4-Dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this branched-chain carboxylic acid. The information presented here is grounded in established chemical principles and validated experimental practices to ensure scientific integrity and reproducibility.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound (C₇H₁₄O₂) that influence its behavior during separation processes.[1][2][3]
| Property | Value | Significance for Purification |
| Molecular Weight | 130.18 g/mol [1][2][3][4] | Influences volatility and diffusion rates. |
| Boiling Point | 210.9 °C at 760 mmHg[1]; 109 °C at 14 mmHg[5] | High boiling point suggests vacuum distillation is preferable to avoid thermal decomposition.[1][6] |
| Density | ~0.921 - 0.933 g/cm³[1][5] | Useful for phase separation calculations in liquid-liquid extractions. |
| Water Solubility | Log₁₀WS: -1.37 (moderate)[1][4] | Allows for aqueous washing steps to remove water-soluble impurities. |
| Structure | Branched aliphatic carboxylic acid[1][2] | The branched structure can hinder efficient crystal lattice formation, making crystallization challenging. |
| Acidity (pKa) | Estimated to be around 4.8-5.0 | Crucial for acid-base extraction strategies.[7] |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product is contaminated with a neutral, non-acidic impurity. How can I remove it?
Core Challenge: Co-elution or co-distillation of neutral byproducts or unreacted starting materials.
Underlying Principle: The acidic nature of the carboxylic acid group allows for its selective extraction into a basic aqueous phase, leaving neutral impurities in the organic phase.[6][7]
Recommended Protocol: Acid-Base Extraction
This is the most robust method for removing neutral and basic impurities from a carboxylic acid.[7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃). The pH of the aqueous layer should be at least three units above the pKa of the acid to ensure complete deprotonation.[7]
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer, while neutral impurities remain in the organic layer.[8]
-
Separation: Drain the lower aqueous layer into a clean flask. Discard the organic layer containing the impurities.
-
Re-extraction (Optional but Recommended): For maximum recovery, re-extract the organic layer with a fresh portion of the aqueous base and combine the aqueous extracts.[8]
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6 M HCl) with stirring until the pH is at least three units below the pKa of the acid. This will protonate the carboxylate, causing the purified this compound to precipitate or form an oil.
-
Final Extraction: Extract the purified acid back into a fresh portion of the organic solvent.
-
Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[7][8]
Q2: I suspect isomeric impurities are present in my sample. How can I separate them?
Core Challenge: Isomers of this compound (e.g., other methylpentanoic acids) often have very similar boiling points and polarities, making separation by standard distillation or chromatography difficult.[9]
Underlying Principle: Subtle differences in the spatial arrangement of isomers can be exploited by high-resolution separation techniques. For enantiomeric resolution, the formation of diastereomeric salts is a classic and effective strategy.[1][10]
Recommended Techniques:
-
Fractional Distillation Under Reduced Pressure: While challenging, a highly efficient fractional distillation column under high vacuum may provide some separation if the boiling points of the isomers differ sufficiently.[6][7]
-
Preparative Gas Chromatography (Prep-GC) or High-Performance Liquid Chromatography (HPLC): These are powerful techniques for separating isomers.
-
HPLC: Reverse-phase HPLC using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with a small amount of formic or acetic acid) is a good starting point.
-
GC: For volatile derivatives (e.g., methyl esters), GC can offer excellent resolution.[9]
-
-
Enantiomeric Resolution via Diastereomeric Salt Crystallization: If you are dealing with a racemic mixture and need to separate the (R) and (S) enantiomers, this is a highly effective method.[1][10]
Protocol: Enantiomeric Resolution
-
Chiral Amine Selection: Choose a readily available and optically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine).
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or acetone). Add an equimolar amount of the chiral amine. The diastereomeric salts will form.
-
Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt should be less soluble and crystallize out. The difference in solubility is the basis for the separation.[1]
-
Isolation: Collect the crystals by filtration.
-
Purity Check: Determine the diastereomeric excess of the crystallized salt using techniques like chiral HPLC or NMR with a chiral shift reagent.
-
Regeneration of Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to regenerate the enantiomerically enriched this compound. Extract the free acid into an organic solvent.
Q3: My product has a persistent color, possibly from residual catalysts or halide impurities. What is the best way to decolorize it?
Core Challenge: Trace amounts of metal catalysts (if used in synthesis) or halide impurities can impart color and may be difficult to remove by standard methods.[8]
Underlying Principle: Oxidative treatment can convert colored impurities into forms that are more easily separated. Adsorbents like activated carbon can physically trap colored organic molecules.[8][11]
Recommended Solutions:
-
Activated Carbon Treatment:
-
Dissolve the crude acid in a suitable organic solvent.
-
Add a small amount (typically 1-5% by weight) of activated carbon.
-
Stir or gently heat the mixture for a short period.
-
Filter the mixture through a pad of Celite to remove the carbon.
-
-
Oxidative Treatment for Halide Impurities: If iodide or other halide impurities are suspected, a mild oxidation step can be effective.[8][11]
III. Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the purification protocols described above.
Caption: Workflow for removing neutral impurities.
Caption: Decision tree for troubleshooting impurities.
IV. Frequently Asked Questions (FAQs)
Q: What are the likely impurities from a Grignard synthesis of this compound?
A: If synthesized via carboxylation of a Grignard reagent, potential impurities include unreacted alkyl halide, biphenyl coupling products from the Grignard formation, and benzene if any moisture was present.[12][13][14] Acid-base extraction is highly effective at removing these byproducts.
Q: Can I purify this compound by crystallization?
A: Crystallization of short, branched-chain carboxylic acids can be difficult as their structures often favor forming oils or low-melting-point solids.[15] However, if a solid can be obtained, recrystallization from a suitable solvent system (e.g., hexane-ether) could be a viable purification step, especially after initial purification by other means.[8][15]
Q: What analytical techniques are best for assessing the purity of this compound?
A: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities. The sample can be analyzed directly or after derivatization (e.g., to its methyl ester) for better chromatographic performance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can quantify impurities if an internal standard is used.
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities and for chiral analysis if an appropriate chiral stationary phase is used.
Q: Is vacuum distillation a good primary purification method?
A: Yes, given its high atmospheric boiling point, vacuum distillation is a suitable method to purify this compound from non-volatile or much higher-boiling impurities.[6] It is often used as a final "polishing" step after initial purification by extraction.
V. References
-
Smolecule. (n.d.). Buy this compound | 3302-06-5. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). This compound - Chemical & Physical Properties. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of Carboxylic Acids from Carbonylation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Retrieved from --INVALID-LINK--
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from --INVALID-LINK--
-
PubMed. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved from --INVALID-LINK--
References
- 1. Buy this compound | 3302-06-5 [smolecule.com]
- 2. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
- 12. homework.study.com [homework.study.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3,4-Dimethylpentanoic Acid
Welcome to the technical support center for the synthesis of 3,4-Dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to address the specific challenges and side reactions encountered during the synthesis of this branched-chain carboxylic acid, ensuring you can optimize your reaction conditions for higher yield and purity.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where its specific branched structure is key to biological activity.[1] However, its synthesis is not without challenges. The presence of a secondary carbon at the 3-position and a tertiary carbon at the 4-position introduces steric considerations that can promote undesirable side reactions. This guide will walk you through the common synthetic routes and provide expert insights into mitigating these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the synthetic method.
Method 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[2] However, when synthesizing a sterically hindered molecule like this compound, which requires the use of a secondary alkyl halide (e.g., 2-bromo-3-methylbutane), specific side reactions become prominent.[3]
Problem 1: Low yield of the desired mono-alkylated product and presence of a significant amount of dialkylated byproduct.
-
Root Cause: The mono-alkylated malonic ester still possesses an acidic proton, which can be deprotonated by the base, leading to a second alkylation.[2][4] This is a common issue in malonic ester synthesis.[2]
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the malonic ester (1.1-1.2 equivalents) relative to the alkyl halide. This ensures the alkyl halide is consumed before significant dialkylation can occur.
-
Reverse Addition: Add the generated malonic ester enolate solution slowly to the alkyl halide solution. This maintains a low concentration of the enolate, disfavoring the second alkylation step.[5]
-
Choice of Base: Use a base that quantitatively deprotonates the malonic ester in the initial step. Sodium ethoxide in ethanol is standard, but for more control, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used to pre-form the enolate before adding the alkyl halide.
-
Problem 2: Formation of an alkene byproduct, 3-methyl-1-butene.
-
Root Cause: The strong base used to deprotonate the malonic ester (e.g., sodium ethoxide) can also act as a nucleophile in an E2 elimination reaction with the secondary alkyl halide (2-bromo-3-methylbutane).[3] This is a competing reaction to the desired SN2 substitution.[3]
-
Solutions:
-
Base Selection: Employ a less sterically hindered and less nucleophilic base. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can be effective. While weaker, it can be sufficient to deprotonate the malonic ester without promoting significant elimination.
-
Temperature Control: Run the alkylation step at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.
-
Solvent Choice: Polar aprotic solvents such as DMSO or DMF can enhance the rate of the desired SN2 reaction over the E2 elimination.[6]
-
Diagram: Malonic Ester Synthesis and Side Reactions
Caption: Key reaction pathways in the malonic ester synthesis of this compound.
Method 2: Grignard Carboxylation
This method involves the formation of a Grignard reagent from an alkyl halide (e.g., 1-bromo-2,3-dimethylbutane or 2-bromo-3-methylbutane) followed by reaction with carbon dioxide.[7]
Problem 1: Low yield of the Grignard reagent and formation of Wurtz coupling products (e.g., 2,3,4,5-tetramethylhexane).
-
Root Cause: The formation of the Grignard reagent is a radical process that can be sensitive to reaction conditions. Side reactions, such as the coupling of two alkyl radicals, can occur, especially at higher temperatures or concentrations.
-
Solutions:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated. Crushing them gently under an inert atmosphere or adding a small crystal of iodine can help initiate the reaction.
-
Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide and control the exothermicity of the reaction.
-
Solvent: Use anhydrous diethyl ether or THF. These solvents are crucial for stabilizing the Grignard reagent.[8]
-
Problem 2: Formation of 2,3-dimethylbutane as a byproduct.
-
Root Cause: Grignard reagents are strong bases and will react with any protic species, including water, to form the corresponding alkane.[9]
-
Solutions:
-
Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Purified Reagents: Ensure the alkyl halide is free of any residual acid or water.
-
Problem 3: Formation of a tertiary alcohol as a major byproduct.
-
Root Cause: The initial product of the Grignard reagent's reaction with CO₂ is a magnesium carboxylate. If a second molecule of the Grignard reagent reacts with this intermediate before workup, it can lead to the formation of a ketone, which then rapidly reacts with a third molecule of the Grignard reagent to yield a tertiary alcohol after acidic workup.[1] This is more likely when bubbling gaseous CO₂ through the Grignard solution, leading to localized high concentrations of the Grignard reagent relative to CO₂.[6]
-
Solutions:
-
Use of Dry Ice: Pour the Grignard solution slowly onto an excess of crushed dry ice (solid CO₂).[11] This ensures that the Grignard reagent is always in the presence of a large excess of CO₂, minimizing the chance of it reacting with the carboxylate intermediate.
-
Vigorous Stirring: If using gaseous CO₂, ensure efficient stirring and a high flow rate to maintain a saturated solution and avoid localized depletion of CO₂.
-
Diagram: Grignard Carboxylation and Side Reactions
Caption: Grignard carboxylation pathway and potential side reactions.
Method 3: Oxidation of 3,4-Dimethyl-1-pentanol
This route involves the oxidation of the corresponding primary alcohol.
Problem 1: Incomplete oxidation, resulting in the presence of 3,4-dimethylpentanal.
-
Root Cause: Insufficient amount of oxidizing agent or reaction time. "Weak" oxidizing agents will stop at the aldehyde stage.[12]
-
Solutions:
-
Choice of Oxidant: Use a "strong" oxidizing agent known to convert primary alcohols to carboxylic acids, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone).[13][14]
-
Reaction Conditions: Ensure an excess of the oxidizing agent is used and allow for sufficient reaction time. Heating under reflux is often necessary to drive the reaction to completion.[14]
-
Problem 2: Formation of an ester byproduct (3,4-dimethylpentyl 3,4-dimethylpentanoate).
-
Root Cause: Under certain conditions, especially with some catalytic oxidations or if the reaction is alkaline, the intermediate aldehyde can undergo a Tishchenko reaction, where two molecules of the aldehyde disproportionate to form an ester.[9]
-
Solutions:
-
Acidic Conditions: Performing the oxidation under strongly acidic conditions (e.g., with Jones reagent) generally prevents the Tishchenko reaction.
-
Saponification: If an ester byproduct is formed, it can often be hydrolyzed back to the carboxylic acid and alcohol by heating with aqueous base (saponification), followed by acidification.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing this compound?
A1: The "best" route depends on the available starting materials, scale, and desired purity.
-
Malonic Ester Synthesis: Good for small to medium scale, but requires careful control to avoid side reactions due to the use of a secondary alkyl halide.
-
Grignard Carboxylation: Often high-yielding and a good choice if the corresponding alkyl halide is readily available. The use of dry ice is critical for success.
-
Oxidation of Alcohol: A straightforward option if 3,4-dimethyl-1-pentanol is commercially available or easily synthesized.
Q2: How can I purify the final product from unreacted starting materials and side products?
A2: Purification of the final carboxylic acid typically involves the following steps:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether). Extract with an aqueous base (e.g., NaOH or NaHCO₃ solution). The carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving neutral organic impurities (like unreacted alkyl halide, esters, or alkanes) in the organic layer.
-
Re-acidification and Extraction: Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid (~4.8). This will precipitate the purified carboxylic acid, which can then be extracted back into a fresh portion of organic solvent.
-
Drying and Evaporation: Dry the organic layer containing the purified acid over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Distillation: For final purification, fractional distillation under reduced pressure can be employed.
Q3: Can I use a tertiary alkyl halide in the malonic ester synthesis to create a more branched acid?
A3: No, tertiary alkyl halides are not suitable for malonic ester synthesis. They will almost exclusively undergo E2 elimination in the presence of the strong base required for the reaction, and the SN2 reaction is sterically hindered.[15]
Q4: My Grignard reaction won't start. What should I do?
A4: This is a common issue. Try the following:
-
Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and creating some magnesium iodide, which helps to initiate the reaction.
-
Add a few drops of a pre-formed Grignard solution from a previous successful batch.
-
Gently heat a small portion of the reaction mixture. Be prepared to cool it down quickly, as the reaction can become vigorous once it starts.
-
Ensure all reagents and glassware are scrupulously dry.
Data Summary
| Synthetic Method | Key Side Reactions | Critical Parameters for Optimization |
| Malonic Ester Synthesis | Dialkylation, E2 Elimination | Base choice (non-nucleophilic), temperature control, stoichiometry, reverse addition |
| Grignard Carboxylation | Alkane formation, Tertiary alcohol formation | Anhydrous conditions, magnesium activation, use of excess dry ice |
| Oxidation of Alcohol | Aldehyde formation, Ester (Tishchenko) formation | Use of strong oxidizing agent, excess oxidant, acidic conditions |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. leah4sci.com [leah4sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Stability of 3,4-Dimethylpentanoic Acid in Different Solvents
Welcome to the technical support center for 3,4-dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this branched-chain carboxylic acid. Here, we address common questions and challenges related to its stability in various solvent systems, drawing upon established principles of organic chemistry and extensive experience in pharmaceutical analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: As a saturated aliphatic carboxylic acid, this compound is generally a stable molecule. However, two primary chemical transformations to be mindful of during storage and experimentation are:
-
Esterification: In the presence of alcoholic solvents (e.g., methanol, ethanol), especially under acidic conditions, this compound can undergo Fischer esterification to form the corresponding methyl or ethyl ester. This is a reversible reaction, but can be significant if the alcohol is used as the primary solvent.
-
Decarboxylation: While less common for simple aliphatic carboxylic acids, decarboxylation (loss of CO2) can be induced under high thermal stress. The branched nature of this compound does not inherently make it more susceptible to decarboxylation than its linear counterparts unless there are other activating functional groups present in a more complex molecule.
Q2: How should I select a solvent for my experiments with this compound?
A2: The choice of solvent is critical and depends on the nature of your experiment. This compound is soluble in a wide range of organic solvents.[1]
-
For inert storage and general use: Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane are excellent choices as they are less likely to react with the carboxylic acid moiety.
-
For reactions involving the carboxyl group: The solvent should be chosen based on the specific reaction chemistry. For example, if you are performing a reaction where the carboxylic acid is to be deprotonated, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but with caution regarding potential side reactions at elevated temperatures.
-
For analytical studies (e.g., HPLC, LC-MS): Acetonitrile and methanol are common mobile phase components. If using methanol, be aware of the potential for on-column or in-source esterification, especially if the mobile phase is acidic. Using aprotic solvents or minimizing the time the analyte spends in an alcoholic mobile phase at low pH can mitigate this.
Q3: Are there any known incompatibilities of this compound with common lab reagents?
A3: Carboxylic acids, in general, are incompatible with strong bases (e.g., sodium hydroxide, potassium hydroxide) with which they will readily form salts. They are also incompatible with strong oxidizing agents and reducing agents. While there are no specific documented incompatibilities for this compound with a wide range of excipients, it is always good practice to perform compatibility studies when developing a new formulation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, solutions of this compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[2] For long-term storage, refrigeration (2-8 °C) is recommended, especially for solutions in potentially reactive solvents. Protect from light to prevent any potential photolytic degradation, although saturated aliphatic carboxylic acids are not typically photolabile.
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results (HPLC/LC-MS)
Symptom: You observe variable peak areas, the appearance of new, unexpected peaks, or a decrease in the main analyte peak over time in your chromatograms.
Potential Cause & Solution:
-
On-column or in-source esterification: If you are using an alcoholic mobile phase (e.g., methanol) with an acidic modifier, you may be forming the methyl ester of this compound.
-
Troubleshooting Step:
-
Analyze a freshly prepared standard and compare it to an older one.
-
If a new peak is observed with a longer retention time (esters are typically less polar), it may be the ester.
-
To confirm, you can intentionally try to synthesize the ester and compare its retention time.
-
-
Solution:
-
Switch to an aprotic solvent like acetonitrile as the organic modifier in your mobile phase.
-
If methanol must be used, try to work at a higher pH (if compatible with your chromatography) or reduce the residence time of the sample on the column.
-
Keep the autosampler temperature low to minimize reactions in the sample vials.
-
-
-
Sample Degradation in Solvent: The compound may be reacting with the solvent or impurities in the solvent over time.
-
Troubleshooting Step: Prepare fresh samples and analyze them immediately. Compare the results with samples that have been stored for a period.
-
Solution: Use high-purity, HPLC-grade solvents. If instability is observed in a particular solvent, switch to a more inert solvent for sample preparation and storage.
-
Caption: Troubleshooting workflow for inconsistent analytical results.
Issue 2: Poor Yield or Unexpected Byproducts in a Reaction
Symptom: A reaction using this compound as a starting material gives a low yield of the desired product or forms unexpected side products.
Potential Cause & Solution:
-
Solvent Reactivity: The solvent may not be inert under the reaction conditions.
-
Example with DMF/DMSO: While often used as polar aprotic solvents, DMF and DMSO can participate in reactions at elevated temperatures or in the presence of strong acids or bases. For instance, DMF can be a source of dimethylamine or carbon monoxide under certain conditions.
-
Troubleshooting Step: Review the reaction conditions (temperature, reagents) and check for known reactivity of your solvent under these conditions. Run a control reaction without the this compound to see if the solvent and reagents interact.
-
Solution: Choose a more inert solvent if solvent reactivity is suspected. For example, if high temperatures are required, consider a high-boiling ethereal solvent like diglyme or a hydrocarbon solvent like toluene, depending on the solubility of your reactants.
-
-
Steric Hindrance: The branched structure of this compound can lead to steric hindrance at the alpha-carbon and the carbonyl group, potentially slowing down reactions compared to linear carboxylic acids.
-
Troubleshooting Step: Compare the reaction rate or yield with a less sterically hindered carboxylic acid under the same conditions.
-
Solution: You may need to use more forcing reaction conditions (higher temperature, longer reaction time, or a more reactive catalyst) to overcome the steric hindrance.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound. These studies are crucial for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) for an appropriate duration.
-
-
Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a suitable HPLC or LC-MS method.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify any degradation products.
Caption: Workflow for a forced degradation study.
Data Summary
The following table summarizes the expected stability of this compound in common laboratory solvents based on general principles of carboxylic acid reactivity.
| Solvent Class | Example Solvents | Expected Stability of this compound | Potential Issues |
| Polar Aprotic | Acetonitrile, THF, Acetone | High | Generally stable. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Potential for esterification, especially under acidic conditions and/or with heating. |
| Nonpolar | Hexane, Toluene | High | Generally stable, but solubility may be limited. |
| High Boiling Polar Aprotic | DMF, DMSO | Moderate | Stable at room temperature, but potential for reaction at elevated temperatures. |
References
Technical Support Center: Scaling Up 3,4-Dimethylpentanoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 3,4-Dimethylpentanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to pilot and production scales. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible process.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the scale-up of this compound synthesis.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is through the carboxylation of a Grignard reagent. This typically involves the reaction of a sec-butylhalide (commonly 2-bromobutane or 2-chlorobutane) with magnesium metal to form the Grignard reagent, followed by its reaction with carbon dioxide and subsequent acidic workup. While other methods like the oxidation of 3,4-dimethylpentan-1-ol exist, the Grignard route is often favored for its cost-effectiveness and scalability.[1]
Q2: What are the primary challenges when scaling up the Grignard-based synthesis of this compound?
A2: Scaling up the Grignard synthesis of this compound introduces several critical challenges that must be carefully managed. These include:
-
Exothermic Reaction Control: The formation of the Grignard reagent is highly exothermic, and inadequate heat dissipation on a large scale can lead to a runaway reaction.
-
By-product Formation: The two main side reactions are Wurtz coupling, which leads to the formation of octane isomers, and β-hydride elimination, which can produce butenes.
-
Reaction Initiation and Stalling: Ensuring consistent and controlled initiation of the Grignard reaction can be difficult on a larger scale, and the reaction may stall if not properly managed.
-
Work-up and Purification: Handling large volumes of the reaction mixture during quenching and the subsequent purification of the branched-chain carboxylic acid can be problematic, often leading to emulsion formation and difficulties in isolation.
Q3: What are the expected major by-products in this synthesis?
A3: The primary by-products to anticipate are:
-
Wurtz Coupling Products: The reaction of the Grignard reagent with unreacted 2-halobutane results in the formation of C8 hydrocarbons, primarily 3,4-dimethylhexane and other octane isomers. This is a common side reaction in Grignard syntheses.[2][3][4]
-
Products of β-Hydride Elimination: The sec-butyl Grignard reagent can undergo β-hydride elimination to form butene and magnesium hydride. This is a potential pathway for loss of yield, especially at elevated temperatures.[5][6][7][8]
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-halobutane.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: A combination of chromatographic techniques is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying the volatile components of the reaction mixture, including the desired product (often after derivatization to its methyl or other volatile ester), unreacted starting materials, and by-products like octane isomers. A method for analyzing methylpentanoic acids has been developed using a selective solid-phase extraction followed by GC-MS analysis in negative chemical ionization mode, which could be adapted for this compound.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile carboxylic acids without derivatization. Reversed-phase chromatography with a C18 column and a suitable mobile phase (e.g., acetonitrile/water with an acid modifier) can be used to quantify the this compound and monitor the disappearance of starting materials.
II. Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter during the scale-up process.
A. Grignard Reaction Stage
Q: My large-scale Grignard reaction is difficult to initiate. What can I do?
A: Difficulty in initiating a large-scale Grignard reaction is a common and dangerous issue, as it can lead to the accumulation of unreacted alkyl halide, followed by a sudden, violent reaction.
-
Cause: The primary cause is often a passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction from starting. Traces of water in the solvent or on the glassware can also inhibit initiation.
-
Solutions:
-
Magnesium Activation: Ensure the magnesium turnings are of high quality. Activation can be achieved by adding a small crystal of iodine, which chemically cleans the magnesium surface. The disappearance of the brown iodine color is an indicator of activation.[10] Alternatively, a small amount of pre-formed Grignard reagent from a previous batch can be used as an initiator.
-
Strictly Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. The solvent (typically THF or diethyl ether) must be anhydrous.
-
Mechanical Activation: Gentle crushing of a small portion of the magnesium turnings in the reaction vessel (under an inert atmosphere) can expose fresh, reactive surfaces.
-
Localized Heating: Gentle warming of a small spot of the reaction mixture can sometimes initiate the reaction. However, this must be done with extreme caution to avoid a runaway reaction.
-
Q: I'm observing a significant amount of a C8 hydrocarbon impurity in my crude product. How can I minimize this?
A: The presence of C8 hydrocarbons, such as 3,4-dimethylhexane, is indicative of Wurtz coupling.
-
Cause: This side reaction occurs when the formed Grignard reagent reacts with the unreacted alkyl halide. High local concentrations of the alkyl halide and elevated temperatures favor this pathway.
-
Solutions:
-
Slow and Controlled Addition: The alkyl halide should be added slowly and sub-surface to the vigorously stirred magnesium suspension. This minimizes localized high concentrations of the halide.
-
Temperature Control: Maintain the reaction temperature at a moderate level. While some heat is necessary for a good reaction rate, excessive temperatures will accelerate the Wurtz coupling. The optimal temperature will depend on the solvent and scale, but typically, maintaining a gentle reflux is a good starting point.
-
High-Quality Magnesium: Using a high-purity, finely divided form of magnesium can increase the surface area available for the desired reaction, thus outcompeting the Wurtz coupling.
-
Q: My reaction yield is lower than expected, and I suspect β-hydride elimination. How can I mitigate this?
A: β-hydride elimination is a potential side reaction for Grignard reagents with β-hydrogens, such as the sec-butyl Grignard.
-
Cause: This reaction involves the transfer of a hydrogen atom from the β-carbon of the alkyl group to the magnesium, forming magnesium hydride and an alkene (butene in this case). This process is more likely at higher temperatures.
-
Solutions:
-
Lower Reaction Temperature: Conducting the reaction at the lowest practical temperature that still allows for a reasonable reaction rate will disfavor the β-hydride elimination pathway.
-
Choice of Solvent: The choice of solvent can influence the reaction pathway. While THF is common, exploring other ethereal solvents might offer some advantages, although this would require process re-optimization.
-
B. Work-up and Purification Stage
Q: I'm struggling with persistent emulsions during the aqueous work-up of my large-scale reaction. How can I break them?
A: Emulsion formation is a frequent problem when quenching large Grignard reactions, especially with branched-chain carboxylic acids which can act as surfactants.
-
Cause: The formation of finely divided magnesium salts and the soap-like nature of the carboxylate salt of your product can stabilize oil-in-water or water-in-oil emulsions.
-
Solutions:
-
"Salting Out": After quenching, add a significant amount of a saturated brine solution (aqueous sodium chloride). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of the organic components.
-
Filtration through Celite®: Filtering the entire mixture through a pad of diatomaceous earth (Celite®) can help to break up the emulsion by physically disrupting the droplets and removing fine solid particles that may be stabilizing it.
-
Addition of a Different Organic Solvent: Sometimes, adding a small amount of a different, less polar organic solvent can alter the interfacial tension and help to break the emulsion.
-
Patience and Gentle Agitation: Allowing the mixture to stand for an extended period with very gentle stirring can sometimes lead to phase separation.
-
Q: The final purity of my this compound is not meeting specifications after distillation. What are my options?
A: Achieving high purity of a branched-chain carboxylic acid by distillation alone can be challenging due to the potential for co-distillation of impurities with similar boiling points.
-
Cause: Isomeric by-products or other impurities with boiling points close to that of this compound can be difficult to separate by simple or even fractional distillation. The branched nature of the molecule can also make it more difficult to crystallize than its linear counterparts.[1][11]
-
Solutions:
-
Acid-Base Extraction: A highly effective purification technique for carboxylic acids is to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution). The this compound will be converted to its water-soluble salt and move into the aqueous phase, leaving non-acidic impurities (like Wurtz coupling products) in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which is then extracted back into an organic solvent, dried, and concentrated.
-
Crystallization: While potentially challenging for short-chain branched acids, crystallization can be an effective purification method.[1][11] This may require screening various solvents or solvent mixtures to find conditions that promote the formation of well-defined crystals. Seeding with a small amount of pure product can also be beneficial.
-
Azeotropic Distillation: If water is a persistent impurity, azeotropic distillation with a suitable solvent (e.g., toluene) can be employed to remove the water before final purification.
-
III. Experimental Protocols & Data
A. Recommended Analytical Parameters
The following table provides starting points for developing analytical methods for in-process control and final product analysis.
| Parameter | GC-MS (after derivatization to methyl ester) | HPLC-UV |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Carrier Gas/Mobile Phase | Helium | Acetonitrile/Water + 0.1% Formic Acid (gradient) |
| Injection Temperature | 250 °C | Ambient |
| Oven Program | Start at 50°C, ramp to 250°C at 10°C/min | Isocratic or gradient depending on separation needs |
| Detector | Mass Spectrometer (Scan mode for identification, SIM for quantification) | UV at 210 nm |
B. Large-Scale Grignard Reaction Quenching Protocol
Safety First: Quenching a large-scale Grignard reaction is a hazardous operation due to the highly exothermic reaction with protic solvents and the potential for hydrogen gas evolution. Always perform this in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and face shield).
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C using an ice-water bath or a chiller.
-
Initial Quench with a Less Reactive Solvent: For very large reactions, it is prudent to begin the quench with a less reactive protic solvent. Slowly add isopropanol dropwise to the cooled reaction mixture with vigorous stirring.[12][13] This will help to control the initial exotherm.
-
Main Quench: Once the initial vigorous reaction subsides, switch to a slower quenching agent. A saturated aqueous solution of ammonium chloride is a good choice as it is less acidic than strong mineral acids and helps to minimize the evolution of flammable hydrogen gas. Add the ammonium chloride solution slowly via an addition funnel, maintaining the temperature below 20 °C.
-
Dissolution of Magnesium Salts: After the Grignard reagent is fully quenched, a thick slurry of magnesium salts will likely be present. To dissolve these salts and facilitate phase separation, slowly add a dilute solution of a strong acid, such as 10% sulfuric acid or hydrochloric acid, while continuing to cool and stir the mixture.[14]
-
Work-up: Proceed with the extraction and purification as described in the troubleshooting section.
IV. Visualizations
A. Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield issues.
B. Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. Wurtz (Coupling) [quimicaorganica.org]
- 4. Wurtz Reaction [organic-chemistry.org]
- 5. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 6. Beta-hydride elimination [chemeurope.com]
- 7. youtube.com [youtube.com]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. researchgate.net [researchgate.net]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Synthetic 3,4-Dimethylpentanoic Acid
Welcome to the technical support guide for the purification of 3,4-Dimethylpentanoic acid (CAS 3302-06-5). This resource is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this branched-chain carboxylic acid and encountering challenges in achieving the desired purity. As a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, its purity is paramount.[1][2]
This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale to empower you to adapt and optimize these methods for your specific synthetic context.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial observations and questions that arise post-synthesis.
Q1: My crude product is a dark or colored oil. What are the likely causes and the first purification step I should take?
A1: A dark or colored appearance (often yellow or brown) in crude this compound typically points to two main classes of impurities: residual inorganic reagents from the synthesis or high-molecular-weight organic byproducts.
-
Causality: If you've synthesized the acid via oxidation of a primary alcohol (3,4-dimethylpentan-1-ol), the color can be due to residual metal catalysts like chromium or manganese species.[3] If a Grignard reaction with CO₂ was used, side reactions can generate polymeric or coupled organic materials.[4] Halide impurities, if present, can also contribute to color.[5]
-
Expert Recommendation: The most robust and universally applicable first step for purifying a carboxylic acid is a liquid-liquid acid-base extraction . This technique is exceptionally effective at separating the acidic product from neutral organic impurities (e.g., unreacted starting materials, coupling byproducts) and many basic impurities.[6][7] The process leverages the differential solubility of the acid and its corresponding carboxylate salt.
The fundamental principle is to convert the water-insoluble carboxylic acid into a water-soluble salt using a base. This salt moves into the aqueous phase, leaving neutral organic impurities behind in the organic phase. Subsequently, the aqueous phase is acidified, converting the salt back into the free carboxylic acid, which can then be extracted into a fresh organic solvent.
Below is a logical workflow for this initial purification step.
References
- 1. This compound [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Separation of 3,4-Dimethylpentanoic Acid Isomers
Welcome to the technical support center for the analytical separation of 3,4-Dimethylpentanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the stereoisomers of this branched-chain carboxylic acid. This compound (C₇H₁₄O₂) possesses chiral centers, giving rise to enantiomers and diastereomers whose distinct biological activities necessitate precise and reliable separation methods.[1][2][3]
This document provides in-depth, field-proven insights in a practical question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind each experimental choice.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses initial questions researchers often have when approaching this separation challenge.
Q1: What are the specific isomers of this compound, and why is their separation challenging?
A1: this compound has two chiral centers, at the C3 and C4 positions. This results in four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between, for example, the (3R, 4R) and (3R, 4S) isomers is diastereomeric.
The primary challenges are:
-
Enantiomers: Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible without a chiral selector (e.g., a chiral stationary phase in HPLC) or derivatization with a chiral agent to form diastereomers.[4]
-
Carboxylic Acid Group: The polar carboxyl group (-COOH) is prone to strong interactions with active sites on chromatographic columns (like residual silanols), often leading to poor peak shape (tailing) and low volatility, which complicates Gas Chromatography (GC) analysis.[5][6]
Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this separation?
A2: The choice depends on your specific analytical goal.
-
Choose GC if: Your primary goal is to separate diastereomers or if you are analyzing for volatile impurities. GC can offer very high efficiency. However, direct analysis of the free acid is problematic.[6] You must convert the carboxylic acid into a more volatile and less polar derivative (e.g., a methyl ester) prior to analysis.[5][7] To separate enantiomers, you would need to derivatize with a chiral reagent to form diastereomers that can then be separated on a standard achiral GC column.[5]
-
Choose HPLC if: Your primary goal is to separate enantiomers . Chiral HPLC, using a Chiral Stationary Phase (CSP), is the most direct and powerful method for enantioseparation.[4][8] It allows for the separation of enantiomers without derivatization, although controlling the mobile phase composition is critical for success.
Q3: What is a Chiral Stationary Phase (CSP) and how does it work?
A3: A CSP is a chromatographic packing material that is itself chiral. It separates enantiomers by forming transient, diastereomeric complexes with the analytes. For separation to occur, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers, with a difference in the stability or energy of these interactions for the two enantiomers.[4] Common CSPs include those based on polysaccharides (cellulose or amylose derivatives), proteins, and macrocyclic glycopeptides.[4]
Part 2: Gas Chromatography (GC) Troubleshooting & Protocols
Direct GC analysis of free carboxylic acids is often plagued by issues like broad, tailing peaks and poor reproducibility due to the analyte's polarity.[5][6] Derivatization is a mandatory first step to convert the acid into a more volatile and less polar ester or silyl derivative.[7][9]
GC Derivatization Workflow
Caption: Workflow for derivatization of carboxylic acids prior to GC analysis.
GC-Specific FAQs & Troubleshooting Guide
Q: My peaks are tailing severely, even after derivatization. What's wrong? A: This suggests one of three primary issues:
-
Incomplete Derivatization: The most common cause. Active, underivatized acid is still present and interacting strongly with the column.
-
Solution: Optimize the derivatization protocol. Ensure your sample is anhydrous, as water will consume many derivatization reagents. Increase the reagent-to-sample ratio, reaction time, or temperature.[10] Using a more robust reagent or a different solvent like Dimethylformamide (DMF), which can facilitate the reaction, may also help.[9][10]
-
-
Active Sites in the GC System: The inlet liner or the first few centimeters of the column may have active silanol groups.
-
Solution: Use a deactivated inlet liner (e.g., silanized). If the problem persists, you can trim 10-20 cm from the front of the column to remove non-volatile residues and active sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were overloading the column.
-
Q: I am not seeing any separation between my diastereomers. How can I improve resolution? A: Poor resolution in GC is typically an issue of column efficiency or selectivity.[11]
-
Optimize the Temperature Program: A slower temperature ramp rate (e.g., 2-5 °C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting isomers.
-
Change the Column: Selectivity is governed by the stationary phase. If you are using a standard non-polar column (e.g., DB-5), switching to a more polar column (e.g., a wax column like DB-WAX or a mid-polarity column like DB-17) can alter the elution order and improve separation.[5] The different interaction mechanisms of a polar phase can enhance selectivity for isomers.
-
Increase Column Length or Decrease Diameter: Using a longer column (e.g., 60 m instead of 30 m) increases the total number of theoretical plates, enhancing resolving power. A smaller internal diameter (e.g., 0.18 mm vs 0.25 mm) also boosts efficiency.
Protocol: GC Analysis via Silylation
This protocol describes the formation of trimethylsilyl (TMS) esters for GC analysis.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound sample into a 2 mL autosampler vial.
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent (e.g., diethyl ether) and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 200 µL of a suitable solvent (e.g., Dimethylformamide - DMF).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is the silylating agent, and TMCS is a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[10]
-
-
GC-FID/MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, Split mode (e.g., 20:1 split ratio).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Detector (FID): 280°C.
-
Part 3: Chiral HPLC Troubleshooting & Protocols
Chiral HPLC is the definitive technique for separating enantiomers. Success hinges on selecting the correct Chiral Stationary Phase (CSP) and optimizing the mobile phase to maximize the subtle differences in interaction energy between the enantiomers and the CSP.[4][8]
Troubleshooting Workflow: Poor Enantiomeric Resolution
Caption: Decision-making workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.
HPLC-Specific FAQs & Troubleshooting Guide
Q: I'm seeing significant peak tailing for my acid. How do I fix this? A: Peak tailing for acidic compounds on silica-based columns is almost always due to secondary interactions with residual silanol groups on the stationary phase.[8]
-
Solution: Suppress the ionization of both your analyte and the silanol groups. Add a small amount of a strong acid to your mobile phase. Typically, 0.1% trifluoroacetic acid (TFA) or formic acid is sufficient.[8][12] This ensures the this compound is in its neutral, protonated form (-COOH), which interacts more predictably with the CSP and minimizes interaction with silanols.
Q: My column backpressure is suddenly very high. What should I do? A: A sudden pressure increase usually indicates a blockage, most often at the column inlet frit.[13]
-
Check for Precipitation: Was your sample fully dissolved in the mobile phase? If the sample solvent is much stronger than the mobile phase, the compound can precipitate upon injection.
-
Action: Always dissolve the sample in the mobile phase itself if possible. Filter your samples through a 0.22 µm syringe filter before injection.[14]
-
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction (following manufacturer instructions) with a solvent like isopropanol. This can dislodge particulates from the inlet frit. Warning: Only do this with columns specifically designated as reversible by the manufacturer.
-
Check for System Blockage: Disconnect the column and check the system pressure. If it's still high, the blockage is in the HPLC system (e.g., tubing, injector).
Q: My retention times are drifting and the separation is not reproducible. What could be the cause? A: This is a common and frustrating issue in chiral chromatography.
-
Column Equilibration: Chiral columns often require longer equilibration times than standard reversed-phase columns. Ensure you are flushing the column with at least 10-15 column volumes of the mobile phase before the first injection.[15]
-
Temperature Fluctuation: Chiral separations are highly sensitive to temperature.[8][16] Even small changes in ambient temperature can alter retention and selectivity.
-
Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 25°C).
-
-
Additive Memory Effect: Traces of modifiers (especially basic ones) from previous analyses can remain adsorbed to the stationary phase and affect subsequent separations.[17]
-
Solution: Dedicate a column specifically for acidic separations. If you must use a column with an unknown history, flush it extensively according to the manufacturer's regeneration protocol before use.[13]
-
Protocol: Chiral HPLC Method Development
This protocol provides a starting point for separating the enantiomers of this compound.
-
Column Selection & Screening:
-
Start with a polysaccharide-based CSP, as they have broad selectivity.[4] Good candidates include columns packed with coated or immobilized cellulose or amylose tris(3,5-dimethylphenylcarbamate).
-
-
Mobile Phase Preparation:
-
Normal Phase (Primary Recommendation): Prepare a mobile phase of n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) in a ratio of 90 / 10 / 0.1 (v/v/v). Filter and degas the mobile phase. Normal phase often provides better selectivity for chiral separations.
-
Reversed Phase (Alternative): Prepare a mobile phase of Acetonitrile / Water / Trifluoroacetic Acid (TFA) in a ratio of 60 / 40 / 0.1 (v/v/v).
-
-
HPLC Conditions:
-
Column: e.g., CHIRALPAK® IA or similar polysaccharide-based column (250 mm x 4.6 mm ID, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (carboxylic acids have a weak chromophore, so low UV is needed).
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL dissolved in mobile phase.
-
-
Optimization Strategy:
-
If resolution is poor, first try decreasing the column temperature in 5°C increments (down to 10°C).[8]
-
If that is insufficient, systematically vary the percentage of the polar modifier (IPA in normal phase, Acetonitrile in reversed-phase) in 2-5% increments.[8]
-
Consider switching the polar modifier (e.g., from Isopropanol to Ethanol in normal phase) as this can drastically change selectivity.
-
| Parameter | Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Diastereomer separation, analysis of volatile impurities. | Enantiomer separation (direct method). |
| Sample Preparation | Derivatization is mandatory (e.g., esterification, silylation).[5][7] | Direct injection is possible; sample filtration recommended. |
| Stationary Phase | Standard achiral (e.g., Polysiloxane, Wax).[5] | Chiral Stationary Phase (CSP) is required.[8] |
| Key Optimization | Oven temperature program, stationary phase polarity.[11] | CSP selection, mobile phase composition (modifiers), temperature.[8] |
| Common Issues | Incomplete derivatization, peak tailing from active sites.[6][9] | Poor resolution, mobile phase effects, high backpressure.[8][13] |
| Table 1. Comparison of GC and HPLC for the separation of this compound isomers. |
References
- 1. Buy this compound | 3302-06-5 [smolecule.com]
- 2. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-3,4-Dimethylpentanoic acid | C7H14O2 | CID 13538955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 10. scispace.com [scispace.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. chiraltech.com [chiraltech.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,4-Dimethylpentanoic Acid
This guide provides a comprehensive framework for the validation of analytical methods for 3,4-Dimethylpentanoic acid (CAS: 3302-06-5), a branched-chain fatty acid used as a building block in organic synthesis and in metabolic research.[1][2][3][4] The objective is not merely to present a protocol but to instill a robust, scientifically-grounded validation strategy. We will delve into the causal reasoning behind experimental design, ensuring that the resulting analytical method is not only compliant with regulatory standards but is also scientifically sound, reliable, and fit for its intended purpose.[5][6]
Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), which together form the global standard for analytical procedure validation.[7][8][9][10]
The Foundation: Regulatory Framework and Validation Lifecycle
Method validation is not a singular event but a continuous lifecycle process that ensures an analytical procedure remains suitable for its intended use.[9][11] The foundational guidelines, specifically ICH Q2(R2), provide a harmonized framework for the validation parameters that must be evaluated.[7][12][13] These parameters demonstrate that the method is reliable, reproducible, and accurate for the analysis of this compound.
The validation process can be visualized as a logical workflow, beginning with the definition of the method's purpose and culminating in a comprehensive validation report.
Caption: Overall workflow for analytical method validation.
Choosing the Right Tool: A Comparative Analysis of Analytical Techniques
The chemical properties of this compound—a small, branched-chain carboxylic acid with a molecular weight of 130.18 g/mol and a predicted pKa of ~4.8—dictate the most suitable analytical approaches.[1][2][4] It lacks a strong chromophore, making direct UV detection challenging. Therefore, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, are the primary candidates.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC with Mass Spec (LC-MS) or other detection |
| Principle | Separates volatile compounds in the gas phase. | Separates compounds in the liquid phase. |
| Analyte Suitability | High. Requires derivatization to increase volatility and thermal stability (e.g., silylation or esterification). | Moderate to High. As a polar, hydrophilic compound, retention on standard reversed-phase columns can be poor.[14] Requires specialized columns (e.g., C18 AQ) or alternative modes like ion-pair chromatography. |
| Detection | Excellent. Mass spectrometry provides high selectivity and sensitivity, enabling structural confirmation. | Excellent. Mass spectrometry (LC-MS) is ideal. Derivatization may be needed for UV or fluorescence detection. |
| Sample Throughput | Generally lower due to longer run times and sample preparation (derivatization). | Can be higher, especially with modern UHPLC systems. |
| Key Advantage | Robust, well-established technique for volatile acids. A similar method has been developed for other methylpentanoic acids.[15] | Avoids the heating required in GC, which can be beneficial for thermally labile compounds (though not a major concern here). |
| Primary Challenge | The need for a consistent and complete derivatization step, which can introduce variability. | Achieving adequate and reproducible chromatographic retention. |
The Core Parameters of Method Validation
The validation process is a systematic evaluation of interrelated performance characteristics. Each parameter answers a critical question about the method's performance.
Caption: Interrelationship of core validation parameters.
Experimental Protocols & Acceptance Criteria for GC-MS
This section provides a detailed, step-by-step methodology for validating a hypothetical GC-MS method for the quantification of this compound in a drug substance.
Assumed Method Outline:
-
Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode.
Specificity / Selectivity
Causality: The purpose of specificity is to prove that the method can "unequivocally assess the analyte in the presence of components that may be expected to be present," such as impurities, degradation products, or matrix components.[16][17] A lack of specificity can be compensated for by using a highly selective detector like a mass spectrometer.[18]
Protocol:
-
Blank Analysis: Analyze a sample of the matrix (placebo or solvent) to ensure no interfering peaks are present at the retention time of the derivatized analyte.
-
Stress Studies (Forced Degradation): Expose the drug substance containing this compound to stress conditions (e.g., acid, base, oxidation, heat, light).
-
Analysis of Stressed Samples: Analyze the stressed samples. The peak for this compound should be spectrally pure (confirmed by MS) and resolved from any degradation products.
Acceptance Criteria:
-
No significant interference at the retention time and m/z of the analyte in the blank sample.
-
The analyte peak is resolved from all degradation peaks (Resolution > 1.5).
-
The mass spectrum of the analyte peak in stressed samples matches that of a reference standard.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range. This is fundamental for accurate quantification. The range is the interval over which the method is shown to be precise, accurate, and linear.[19][20]
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this should typically span 80% to 120% of the expected sample concentration.
-
Derivatize and analyze each concentration level in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²) or Coefficient of Determination (R²): ≥ 0.995.
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
-
Visual Inspection: The data points should not show significant deviation from a straight line.
| Concentration (% of Target) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) |
| 80% | 80150 | 80300 | 79850 |
| 90% | 90200 | 89900 | 90550 |
| 100% | 100500 | 101000 | 100300 |
| 110% | 110200 | 109800 | 110700 |
| 120% | 121500 | 120900 | 121100 |
| Linear Regression Results | R² = 0.9998 | y = 1005x - 85 |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed through recovery studies by spiking a matrix with a known quantity of the analyte.[18][21]
Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the this compound standard at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.[22]
-
The Relative Standard Deviation (RSD) for the replicates at each level should be ≤ 2.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.8 | 100.8% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Overall Mean Recovery | 99.8% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (short-term) and intermediate precision (within-lab variations).[20]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the drug substance at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies using statistical tests (e.g., F-test, t-test) and calculate the overall RSD.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%.
-
Intermediate Precision: Overall RSD (combining both sets of data) ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[23] These are critical for impurity analysis but less so for a primary assay.
Protocol (Signal-to-Noise Approach):
-
Prepare a series of increasingly dilute solutions of the analyte.
-
Analyze them to determine the concentration that results in a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that results in an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by analyzing six replicates at this concentration and checking for acceptable precision (e.g., RSD ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ratio ≥ 3.
-
LOQ: S/N ratio ≥ 10 and precision (RSD) at this concentration meets pre-defined criteria (typically ≤ 10%).
Robustness
Causality: Robustness testing demonstrates the reliability of a method with respect to deliberate variations in its parameters, providing an indication of its suitability for routine use.[18] This is typically evaluated during method development.
Protocol:
-
Identify critical GC-MS parameters (e.g., inlet temperature, oven ramp rate, flow rate, derivatization time).
-
Deliberately vary these parameters within a small, realistic range (e.g., ±2°C for temperature, ±5% for flow rate).
-
Analyze a system suitability sample under each condition.
Acceptance Criteria:
-
System suitability parameters (e.g., retention time, peak shape, S/N) remain within acceptable limits.
-
The quantitative result of a control sample is not significantly affected by the variations.
Conclusion
The validation of an analytical method for this compound is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[16] By leveraging a selective GC-MS technique and rigorously evaluating all required validation parameters as outlined by ICH, FDA, and USP guidelines, researchers can ensure the generation of consistently reliable, accurate, and trustworthy data. This guide provides the strategic framework and experimental detail necessary to achieve a fully validated, lifecycle-managed analytical procedure.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 3302-06-5 [smolecule.com]
- 4. Cas 3302-06-5,this compound | lookchem [lookchem.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 11. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. starodub.nl [starodub.nl]
- 14. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uspbpep.com [uspbpep.com]
- 17. drugfuture.com [drugfuture.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. researchgate.net [researchgate.net]
- 20. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 21. USP <1225> Method Validation - BA Sciences [basciences.com]
- 22. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 23. wjarr.com [wjarr.com]
A Senior Application Scientist's Guide to Comparing the Biological Activity of 3,4-Dimethylpentanoic Acid Enantiomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chirality Question in Drug Discovery
3,4-Dimethylpentanoic acid is a branched-chain fatty acid with the molecular formula C₇H₁₄O₂.[1] Its structure features a chiral center at the third carbon, giving rise to two non-superimposable mirror-image forms: the (R)- and (S)-enantiomers. While seemingly minor, this stereochemical difference is of profound importance in pharmacology. Biological systems—composed of chiral entities like amino acids and sugars—are inherently stereoselective. Consequently, the two enantiomers of a chiral molecule can exhibit vastly different pharmacodynamic (how a drug affects the body) and pharmacokinetic (how the body affects a drug) profiles.
Publicly available data specifically detailing the differential biological activities of (R)- and (S)-3,4-Dimethylpentanoic acid are limited. However, its structural similarity to other bioactive compounds, notably as a potential analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), provides a strong rationale for hypothesizing significant stereospecific effects. This guide, therefore, serves as an expert framework for the systematic evaluation and comparison of these enantiomers, outlining the causal logic behind experimental choices and providing robust, self-validating protocols to generate definitive data.
Part 1: The Principle of Stereoselectivity in Biological Systems
The differential activity of enantiomers stems from the three-dimensional nature of molecular interactions. Receptors, enzymes, and transport proteins possess chiral binding pockets with specific spatial arrangements of interaction points (e.g., for hydrogen bonding, ionic bonding, and hydrophobic interactions).
For a chiral molecule to elicit a biological response, it must fit precisely into its target binding site. The "three-point attachment model," first proposed by Ogston, provides a simple yet powerful explanation for this phenomenon.[2] It posits that for a chiral center with four different substituents (A, B, C, D), a receptor must interact with at least three of these points (A', B', C') to distinguish between enantiomers. One enantiomer will achieve a perfect three-point fit, leading to a stable interaction and biological activity, while its mirror image will only be able to align with two of the three points, resulting in a weaker or non-existent interaction.[2][3]
This principle is the fundamental reason why one enantiomer may be a potent agonist, while the other could be inactive, a weak antagonist, or even interact with an entirely different biological target, potentially causing off-target effects.
Caption: Ogston's three-point attachment model of chiral recognition.
Part 2: Hypothesized Differential Activities and Proposed Experimental Framework
Given the structural features of this compound, its enantiomers are likely to exhibit stereoselectivity in two key areas: interaction with the GABAergic system and pharmacokinetic disposition. The following experimental workflow is designed to rigorously test these hypotheses.
Caption: Proposed experimental workflow for comparing enantiomers.
Step 1: Enantiomeric Separation and Verification
Causality: Before any biological comparison, obtaining enantiomerically pure samples (>99% enantiomeric excess) is paramount. Any cross-contamination will confound the results, making it impossible to attribute observed activity to a single stereoisomer. Preparative chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[4][5]
Protocol: Preparative Chiral HPLC Separation
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative column (e.g., Chiralpak® series). These are highly effective for separating a wide range of chiral compounds.[6]
-
Mobile Phase Optimization: Screen mobile phases to achieve baseline separation. A common starting point for carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or heptane), an alcohol modifier (e.g., isopropanol), and an acidic additive (e.g., 0.1% trifluoroacetic acid) to suppress ionization of the carboxyl group and improve peak shape.[7]
-
Scale-Up: Once analytical separation is optimized, scale up to a preparative column to process the racemic mixture and collect the individual enantiomer fractions.
-
Verification:
-
Purity: Analyze the collected fractions using analytical chiral HPLC to determine the enantiomeric excess (e.e.).
-
Identity: Confirm the chemical structure and purity of each isolated enantiomer using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Part A: Comparative Pharmacodynamic (PD) Studies
Hypothesis: The enantiomers of this compound will exhibit differential affinity and/or efficacy at GABA receptors due to stereospecific binding interactions.[8][9]
1. Receptor Binding Assays
Causality: These assays directly measure the binding affinity (Kᵢ) of each enantiomer to the target receptor. This is the first step in determining if the molecule physically interacts with the target. Radioligand binding assays are a sensitive and quantitative method for this purpose.[10]
Protocol: GABA-A Receptor Binding Assay
-
Tissue Preparation: Prepare crude synaptosomal membranes from rat or mouse whole brain or cerebellum.
-
Radioligand: Use [³H]muscimol, a high-affinity GABAA receptor agonist, as the radioligand.[10]
-
Assay Conditions: Incubate the brain membranes with a fixed concentration of [³H]muscimol and varying concentrations of the test compounds ((R)-enantiomer, (S)-enantiomer, and racemate).
-
Incubation: Allow the reaction to proceed at 4°C for a predetermined time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific [³H]muscimol binding). Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
A similar protocol can be established for GABA-B receptors using [³H]GABA as the radioligand in a calcium-containing buffer.[10][11]
2. Functional Assays
Causality: Binding does not always equate to function. A functional assay is required to determine if an enantiomer acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator (enhances or diminishes the effect of the natural ligand).
Protocol: YFP-Based Functional Assay for GABA-A Channels This cell-based assay uses a Yellow Fluorescent Protein (YFP) that is sensitive to halide ions like iodide (I⁻). Activation of the GABA-A chloride channel allows I⁻ to enter the cell and quench the YFP fluorescence, providing a direct measure of channel function.[12]
-
Cell Line: Use a stable cell line (e.g., CHO-K1) co-expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) and the halide-sensitive YFP.
-
Assay Buffer: Prepare a buffer containing iodide (I⁻).
-
Compound Addition: Add varying concentrations of each enantiomer to the cells in a 96- or 384-well plate format.
-
Fluorescence Reading: Measure the YFP fluorescence over time using a plate reader. Agonist activity will cause a concentration-dependent decrease in fluorescence.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and determine the EC₅₀ (concentration for half-maximal effect) and Eₘₐₓ (maximum effect).
-
To test for antagonist activity, pre-incubate the cells with the enantiomer before adding a known concentration of GABA.
-
Part B: Comparative Pharmacokinetic (PK) Studies
Hypothesis: The enantiomers will be metabolized at different rates by hepatic enzymes and exhibit different levels of binding to plasma proteins, leading to distinct pharmacokinetic profiles.
1. Metabolic Stability Assay
Causality: The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[13] These enzymes are chiral and can metabolize enantiomers at different rates. A liver microsomal stability assay provides a robust in vitro measure of a compound's susceptibility to Phase I metabolism and allows for the calculation of in vitro intrinsic clearance.[14][15]
Protocol: Human Liver Microsomal Stability Assay
-
Reagents: Use pooled human liver microsomes (HLM) to average out inter-individual variability. Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) and an NADPH-regenerating system (cofactor for CYP enzymes).[16][17]
-
Incubation: Pre-warm HLM and the test enantiomers (typically at 1 µM) to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the in vitro half-life (T½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).
2. Plasma Protein Binding (PPB) Assay
Causality: Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and be cleared. Plasma proteins like albumin can bind enantiomers with different affinities. Equilibrium dialysis is the definitive method for measuring the fraction of drug unbound (fᵤ).[18][19]
Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Apparatus: Use a commercial Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane (8-12 kDa MWCO).[20][21]
-
Sample Preparation: Spike each enantiomer into plasma (e.g., human, rat) at a clinically relevant concentration.
-
Dialysis: Add the plasma-drug mixture to one chamber and a protein-free buffer (e.g., PBS, pH 7.4) to the other.[22]
-
Incubation: Incubate the device at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.
-
Analysis: After incubation, take samples from both the plasma and buffer chambers. Combine them with buffer and blank plasma, respectively, to create a matched matrix for analysis. Quantify the drug concentration in both samples using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fᵤ) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Part 3: Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, comparative tables.
Table 1: Hypothetical Pharmacodynamic Data Summary
| Parameter | (R)-3,4-Dimethylpentanoic acid | (S)-3,4-Dimethylpentanoic acid | Racemic Mixture |
| GABA-A Binding Affinity (Kᵢ, nM) | e.g., 50 | e.g., >10,000 | e.g., 105 |
| GABA-A Functional Activity (EC₅₀, nM) | e.g., 150 (Agonist) | e.g., No Activity | e.g., 320 (Agonist) |
| GABA-A Max Efficacy (Eₘₐₓ, % of GABA) | e.g., 85% | e.g., 0% | e.g., 45% |
Interpretation: In this hypothetical scenario, the (R)-enantiomer is a potent GABA-A receptor agonist, while the (S)-enantiomer is inactive. The racemic mixture shows reduced potency and efficacy compared to the pure (R)-enantiomer, as 50% of the mixture is the inactive (S)-enantiomer (a phenomenon known as isomeric ballast).
Table 2: Hypothetical Pharmacokinetic Data Summary
| Parameter | (R)-3,4-Dimethylpentanoic acid | (S)-3,4-Dimethylpentanoic acid |
| Metabolic Half-Life (T½, min) | e.g., 42 | e.g., 15 |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | e.g., 16.5 | e.g., 46.2 |
| Fraction Unbound in Plasma (fᵤ, %) | e.g., 8.5% | e.g., 15.2% |
Interpretation: Here, the (S)-enantiomer is metabolized more rapidly (shorter T½, higher CLᵢₙₜ) and binds less extensively to plasma proteins (higher fᵤ) than the (R)-enantiomer. This would lead to a shorter duration of action and potentially higher initial free concentrations for the (S)-form in vivo.
Conclusion
References
- 1. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ogston’s ‘Three Point Attachment’ Model | Stereochemistry [blogs.ntu.edu.sg]
- 3. Towards a general model for protein–substrate stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 8. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. bioivt.com [bioivt.com]
- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]
- 22. bio-protocol.org [bio-protocol.org]
A Comparative Guide to 3,4-Dimethylpentanoic Acid and Other Branched-Chain Fatty Acids for the Research Professional
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structures and their corresponding biological activities is paramount. This guide provides an in-depth technical comparison of 3,4-Dimethylpentanoic acid, a less-studied short-chain branched-chain fatty acid (BCFA), with other more extensively researched BCFAs, namely phytanic acid, pristanic acid, and isovaleric acid. By examining their structural differences, metabolic pathways, and cellular effects, this document aims to provide a comprehensive resource to inform experimental design and data interpretation in the field of lipid biology and metabolic research.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more methyl groups on their carbon chain.[1] Unlike their straight-chain counterparts, the branching in BCFAs introduces unique physicochemical properties that influence their role in biological systems.[2] They are integral components of bacterial cell membranes, contributing to membrane fluidity and function.[2][3] In mammals, BCFAs are obtained from dietary sources, such as dairy and meat products from ruminants, or produced by the gut microbiota.[3][4] While often considered minor components of the total fatty acid pool, emerging research highlights their significant roles in cellular signaling, energy metabolism, and the pathogenesis of various metabolic disorders.[4]
This guide will focus on a comparative analysis of four specific BCFAs, each with distinct structural features and biological implications:
-
This compound: A short-chain BCFA with methyl groups at the C3 and C4 positions. Due to its relatively simple structure, it serves as an important model compound for studying the metabolism and biological effects of BCFAs.[5]
-
Phytanic acid: A 20-carbon, multi-branched fatty acid derived from the metabolism of phytol, a constituent of chlorophyll.[6] Its accumulation is a hallmark of Refsum disease, a rare inherited neurological disorder.[7]
-
Pristanic acid: A 19-carbon, multi-branched fatty acid that is a metabolic product of phytanic acid.[6] It is also implicated in peroxisomal disorders.[6]
-
Isovaleric acid: A 5-carbon, short-chain BCFA derived from the metabolism of the amino acid leucine.[8] Its accumulation leads to isovaleric acidemia, an inherited metabolic disorder.[9]
Structural and Physicochemical Properties: A Comparative Overview
The structural diversity among these BCFAs dictates their physical properties and how they interact with enzymes and cellular membranes.
| Feature | This compound | Phytanic Acid | Pristanic Acid | Isovaleric Acid |
| Molecular Formula | C7H14O2[10] | C20H40O2 | C19H38O2[11] | C5H10O2[8] |
| Molecular Weight ( g/mol ) | 130.18[10] | 312.53 | 298.50 | 102.13[8] |
| Carbon Chain Length | 7 | 20 | 19 | 5 |
| Branching Pattern | Methyl groups at C3 and C4[5] | Methyl groups at C3, C7, C11, C15 | Methyl groups at C2, C6, C10, C14[11] | Methyl group at C3[8] |
| LogP (Octanol/Water) | 1.753 (Calculated)[12] | Data not available | Data not available | 1.16[8] |
| Water Solubility | Poorly soluble | Insoluble | Insoluble | Slightly soluble |
The positioning of methyl branches significantly impacts the metabolism of these fatty acids. For instance, the methyl group at the β-carbon (C3) of phytanic acid prevents its degradation through the conventional β-oxidation pathway.[7]
Metabolic Fates: A Tale of Different Pathways
The metabolic pathways for these BCFAs vary significantly, largely due to their structural differences. Understanding these pathways is crucial for elucidating their roles in health and disease.
Metabolism of this compound
As a model short-chain BCFA, this compound is presumed to undergo mitochondrial β-oxidation after an initial activation step.
-
Activation: this compound is first activated to its coenzyme A (CoA) thioester, 3,4-dimethylpentanoyl-CoA, by an acyl-CoA synthetase.[5] The specificity of different acyl-CoA synthetase isoforms for various BCFAs is an area of active research.
-
β-Oxidation: The presence of a methyl group at the C3 position may necessitate an initial α-oxidation step, similar to phytanic acid, before it can proceed through β-oxidation. However, specific enzymatic data for this compound is limited.
Metabolism of Phytanic and Pristanic Acid
The metabolism of phytanic acid is a well-characterized multi-step process that occurs primarily in peroxisomes.
-
α-Oxidation of Phytanic Acid: Due to the methyl group at the β-carbon, phytanic acid cannot directly undergo β-oxidation. It first undergoes α-oxidation to yield pristanic acid.[6]
-
β-Oxidation of Pristanic Acid: Pristanic acid, with a methyl group at the α-carbon, can then be degraded via peroxisomal β-oxidation.[6]
Defects in the enzymes involved in this pathway lead to the accumulation of phytanic acid and/or pristanic acid, resulting in severe neurological symptoms.[6][7]
Metabolism of Isovaleric Acid
Isovaleric acid is a product of the catabolism of the branched-chain amino acid leucine.[13] Its metabolism occurs in the mitochondria.
-
Activation: Isovaleric acid is converted to isovaleryl-CoA by isovaleryl-CoA dehydrogenase.[9]
-
Dehydrogenation: Isovaleryl-CoA is then dehydrogenated to 3-methylcrotonyl-CoA.[9]
A deficiency in isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleric acid and its derivatives, causing isovaleric acidemia, which is characterized by a distinctive "sweaty feet" odor.[9][13]
Cellular and Physiological Effects: A Comparative Analysis
The distinct metabolic fates of these BCFAs are reflected in their diverse cellular and physiological effects.
| Biological Effect | This compound | Phytanic Acid | Pristanic Acid | Isovaleric Acid |
| Cytotoxicity | Data not available | Induces apoptosis and mitochondrial dysfunction in astrocytes.[7] | Strong cytotoxic activity on brain cells, leading to mitochondrial depolarization and cell death.[14] | High concentrations are toxic, leading to metabolic acidosis and neurological manifestations in isovaleric acidemia.[9] |
| PPAR Activation | Data not available | Activates PPARα, but its metabolite pristanic acid is a more potent activator.[7] | Potent activator of PPARα.[7] | Data not available |
| Mitochondrial Function | Data not available | Impairs mitochondrial physiology, acts as a protonophore, and induces reactive oxygen species (ROS) generation.[6] | Induces mitochondrial depolarization and ROS generation.[14] | Can inhibit mitochondrial respiration at high concentrations. |
| Cellular Signaling | Data not available | Mediates intracellular Ca2+ signaling through activation of GPR40.[2] | Mediates intracellular Ca2+ signaling through activation of GPR40.[2] | Causes colonic smooth muscle relaxation via the cAMP/PKA pathway.[15] |
While specific data for this compound is lacking, as a short-chain BCFA, it is plausible that its biological effects may differ from the longer-chain phytanic and pristanic acids. Short-chain fatty acids, in general, are known to have roles in cell signaling and can act as energy sources.[16]
Experimental Protocols for Comparative Analysis
To facilitate further research in this area, we provide the following detailed experimental protocols for the analysis and comparison of BCFAs.
Protocol 1: GC-MS Analysis of Branched-Chain Fatty Acids
Objective: To separate and quantify BCFAs in biological samples.
Rationale: Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids due to its high resolution and sensitivity. Derivatization to fatty acid methyl esters (FAMEs) is necessary to increase the volatility of the fatty acids for GC analysis.
Methodology:
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., cells, tissue) in a mixture of chloroform and methanol (2:1, v/v).
-
Add an internal standard (e.g., a deuterated fatty acid) for quantification.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Derivatization to FAMEs:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add boron trifluoride-methanol solution and heat at 100°C for 30 minutes.
-
Cool the sample and add water and hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC column (e.g., a polar capillary column).
-
Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
Detect the eluted FAMEs using a mass spectrometer.
-
Identify the BCFAs based on their retention times and mass spectra compared to known standards.
-
Quantify the BCFAs by comparing their peak areas to that of the internal standard.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of BCFAs on cultured cells.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.
Methodology:
-
Cell Culture:
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of the BCFA of interest (e.g., this compound) in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the BCFA.
-
Include a vehicle control (medium with the solvent but no BCFA).
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the BCFA concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Protocol 3: Fatty Acid Uptake Assay
Objective: To measure the uptake of BCFAs into cultured cells.
Rationale: This assay utilizes a fluorescently labeled fatty acid analog that can be taken up by cells via fatty acid transporters. The amount of fatty acid uptake can be quantified by measuring the fluorescence intensity.
Methodology:
-
Cell Culture:
-
Plate cells in a 96-well plate or on coverslips for microscopy.
-
-
Treatment:
-
Incubate the cells with a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) in serum-free medium for a specific time period.
-
-
Washing:
-
Wash the cells with a wash buffer to remove any extracellular fluorescent probe.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cells using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fatty acid uptake by comparing the fluorescence intensity of the treated cells to that of control cells.
-
Conclusion and Future Directions
This guide provides a comparative overview of this compound and other key BCFAs. While significant knowledge has been amassed regarding the metabolism and pathological implications of phytanic acid, pristanic acid, and isovaleric acid, this compound remains a comparatively understudied molecule. Its utility as a model compound underscores the need for further research to elucidate its specific biological activities.
Future studies should focus on:
-
Direct Comparative Analyses: Performing head-to-head comparisons of the cytotoxic, metabolic, and signaling effects of this compound with other BCFAs.
-
Enzyme Kinetics: Characterizing the substrate specificity and kinetic parameters of acyl-CoA synthetases and other metabolic enzymes for this compound.
-
Signaling Pathway Elucidation: Investigating the impact of this compound on key signaling pathways, including PPAR activation and G-protein coupled receptor signaling.
By filling these knowledge gaps, the scientific community can gain a more complete understanding of the diverse roles of BCFAs in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. aocs.org [aocs.org]
- 2. hplc.eu [hplc.eu]
- 3. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 7. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipotoxic Impairment of Mitochondrial Function in β-Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
A Comparative Analysis for the Modern Laboratory: 3,4-Dimethylpentanoic Acid vs. Valeric Acid
In the landscape of chemical research and development, the selection of appropriate carboxylic acids as starting materials, intermediates, or bioactive molecules is a critical decision that influences the trajectory of a project. This guide provides a detailed comparative analysis of two carboxylic acids: 3,4-Dimethylpentanoic acid, a branched-chain acid with significant potential in specialized synthesis, and Valeric acid, a straight-chain counterpart with a broad spectrum of applications. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform judicious selection and application.
Molecular Structure and Physicochemical Properties: A Tale of Two Isomers
At a fundamental level, both this compound and Valeric acid (also known as pentanoic acid) are carboxylic acids. However, their structural divergence—a branched versus a straight alkyl chain—imparts distinct physicochemical properties that govern their behavior in chemical and biological systems.
Valeric acid possesses a simple, unbranched five-carbon chain, making it a classic example of a short-chain fatty acid (SCFA).[1] In contrast, this compound is a C7 carboxylic acid with methyl groups at the 3 and 4 positions, introducing steric hindrance and altering its lipophilicity.[2]
| Property | This compound | Valeric Acid (Pentanoic Acid) |
| Molecular Formula | C₇H₁₄O₂[2][3] | C₅H₁₀O₂[1] |
| Molecular Weight | 130.18 g/mol [2][3] | 102.13 g/mol [1] |
| CAS Number | 3302-06-5[2][3] | 109-52-4[1] |
| Appearance | Colorless liquid | Colorless liquid with an unpleasant odor[1] |
| Boiling Point | 109 °C at 14 mmHg[4] | 186-187 °C[1] |
| Melting Point | Not available | -34.5 °C[1] |
| Density | 0.921 g/cm³ at 25 °C[4] | 0.930 g/cm³[1] |
| pKa | ~4.80 (Predicted)[5] | ~4.8[6] |
| logP (Octanol/Water) | 1.8 (Predicted) | 1.39[7] |
| Solubility in Water | Moderately soluble | 4.97 g/100 mL[1] |
Key Insights: The branched structure of this compound results in a lower boiling point compared to the straight-chain valeric acid, despite its higher molecular weight. This is attributable to reduced van der Waals forces due to the less compact packing of the branched molecules. The predicted pKa values are very similar, indicating that the electronic effect of the methyl groups on the acidity of the carboxyl group is minimal. However, the higher predicted logP of this compound suggests a greater lipophilicity, a critical parameter in drug design influencing membrane permeability and protein binding.
Spectroscopic and Chromatographic Fingerprints: A Guide to Identification and Quantification
Accurate identification and quantification are paramount in research and development. Here, we compare the analytical signatures of both acids.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Valeric Acid:
-
¹H NMR (300 MHz, CDCl₃): δ 11.75 (1H, broad s, -COOH), 2.34 (2H, t, J=6Hz, -CH₂-COOH), 1.62 (2H, q, J=6Hz, -CH₂-CH₂-COOH), 1.38 (2H, h, -CH₂-CH₂-CH₃), 0.93 (3H, t, J=6Hz, -CH₃).[8]
-
¹³C NMR (75.43 MHz, CDCl₃): δ 181 (-COOH), 34 (-CH₂-COOH), 27 (-CH₂-CH₂-COOH), 22 (-CH₂-CH₃), 14 (-CH₃).[8]
-
FTIR (neat): A broad peak around 3000 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp, strong peak around 1710 cm⁻¹ (C=O stretch).[9][10]
This compound:
-
¹H NMR: Key signals include methyl group protons around δ 0.78–0.83 ppm.[2]
-
¹³C NMR: The carbonyl carbon signal is observed at approximately δ 173.9 ppm.[2]
-
FTIR: A characteristic C=O stretching vibration is found around 1700 cm⁻¹.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the polar nature of the carboxylic acid group, derivatization is often necessary to improve volatility and chromatographic peak shape for GC-MS analysis.
Experimental Protocol: Derivatization of Carboxylic Acids for GC-MS Analysis (Silylation)
This protocol is a validated method for the derivatization of carboxylic acids, including both valeric acid and this compound, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
Materials:
-
Carboxylic acid sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (or other suitable solvent like acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place 0.1-1 mg of the dried carboxylic acid sample into a reaction vial. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Silylating Agent: Add 100 µL of BSTFA and 10 µL of TMCS to the vial. The TMCS acts as a catalyst to increase the reactivity of the BSTFA.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes. The ease of derivatization follows the order: alcohol > phenol > carboxylic acid > amine > amide.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Expected Results: The resulting trimethylsilyl (TMS) esters are significantly more volatile and less polar than the parent acids, leading to sharper, more symmetrical peaks and improved sensitivity in GC-MS analysis.
Caption: Workflow for the silylation of carboxylic acids for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a viable alternative to GC-MS for the analysis of short-chain fatty acids, often without the need for derivatization.
Experimental Protocol: HPLC Analysis of Short-Chain Fatty Acids
This protocol provides a general method for the analysis of underivatized short-chain fatty acids like valeric acid and can be adapted for this compound.
Materials:
-
HPLC system with a UV or diode array detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid (or formic acid for MS compatibility)
-
Sample containing the carboxylic acid(s)
Procedure:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase containing a low concentration of a strong acid to suppress the ionization of the carboxylic acids (pKa ~4.8). A typical mobile phase is a mixture of acetonitrile and a phosphate buffer at a pH of 2.5-3.0.[11] For example, a mixture of 20 mM phosphoric acid and acetonitrile. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of the carboxylic acid standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection: UV at 210 nm
-
Expected Results: The carboxylic acids will be separated based on their hydrophobicity. Valeric acid, being less hydrophobic than this compound, is expected to have a shorter retention time.
Caption: General workflow for the HPLC analysis of short-chain fatty acids.
Applications and Biological Significance: From Industrial Precursor to Metabolic Modulator
The applications of these two acids are largely dictated by their structures.
This compound: Its primary role is as a versatile intermediate in organic synthesis. The branched structure is particularly valuable for introducing specific steric and lipophilic properties into larger molecules. Key applications include:
-
Pharmaceutical Synthesis: As a building block for creating complex, biologically active molecules.[4]
-
Agrochemicals: Used in the synthesis of pesticides and herbicides.[4]
-
Specialty Polymers: The branched nature can be exploited to create polymers with unique thermal and mechanical properties.
Valeric Acid: As a naturally occurring short-chain fatty acid, valeric acid has a much broader range of direct and indirect applications.
-
Flavors and Fragrances: Esters of valeric acid, such as ethyl valerate and pentyl valerate, have pleasant, fruity odors and are used in perfumes, cosmetics, and as food additives.
-
Pharmaceuticals: Valerate esters are used to increase the solubility and bioavailability of steroid drugs like betamethasone and estradiol.
-
Gut Microbiome and Health: Valeric acid is a product of gut microbial metabolism and has been implicated in various physiological processes. It can be metabolized by hepatocytes and acts as a signaling molecule through free fatty acid receptors, influencing insulin sensitivity and inflammation.[12] Recent studies have highlighted its potential neuroprotective effects in models of Parkinson's and Alzheimer's disease.[12]
Safety and Toxicology: A Comparative Overview
Safe handling of any chemical is of utmost importance.
This compound:
-
Hazards: It is considered harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation, and may cause respiratory irritation.[13]
-
Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Valeric Acid:
-
Hazards: Valeric acid is a strong irritant and can be corrosive to the skin and eyes.[4][14] Inhalation can irritate the nose, throat, and lungs.[15]
-
Handling: Due to its corrosive nature, extra care should be taken to avoid contact. Use of chemical-resistant gloves and eye protection is essential. Work in a well-ventilated fume hood.
Conclusion: Making an Informed Choice
The choice between this compound and valeric acid is contingent upon the specific application.
-
For applications requiring a branched, lipophilic building block in organic synthesis, particularly for novel pharmaceuticals or materials, this compound is a strong candidate. Its unique structure offers opportunities to fine-tune the properties of the final product.
-
For applications in the flavor and fragrance industry, as a precursor for established pharmaceutical esters, or in research related to the gut microbiome and its metabolic influence, valeric acid is the more established and versatile choice. Its well-characterized properties and biological significance make it a valuable tool in these fields.
This guide has provided a comprehensive, data-driven comparison to aid in the selection and application of these two carboxylic acids. By understanding their distinct properties and analytical profiles, researchers can make more informed decisions to advance their scientific endeavors.
References
- 1. Valeric acid - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 3302-06-5 [smolecule.com]
- 3. This compound [webbook.nist.gov]
- 4. carlroth.com [carlroth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
- 8. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. benchchem.com [benchchem.com]
- 12. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for 3,4-Dimethylpentanoic Acid Analysis
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of branched-chain fatty acids, such as 3,4-Dimethylpentanoic acid, is of paramount importance. This compound, with its unique structural characteristics, presents an interesting analytical challenge. The choice of analytical methodology is a critical decision point that directly impacts data quality, throughput, and the overall success of a research or development program. The two most formidable chromatographic techniques for this application are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an in-depth, objective comparison of HPLC and GC-MS for the analysis of this compound. Moving beyond a simple recitation of specifications, we will delve into the causality behind experimental choices, present detailed, field-tested protocols, and offer a logical framework for the cross-validation of these two powerful techniques, all grounded in authoritative scientific principles and regulatory expectations.
Guiding Principles: A Tale of Two Techniques
At their core, both HPLC and GC separate components of a mixture based on their differential interactions with a stationary and a mobile phase[1]. However, the physical states of the mobile phase and the inherent properties of the analyte dictate the suitability of each technique for a given application.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile and thermally labile compounds[1]. It operates at or near ambient temperatures, minimizing the risk of sample degradation[2]. For carboxylic acids like this compound, HPLC offers the significant advantage of direct analysis, often without the need for chemical derivatization, thereby simplifying sample preparation[3].
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is the gold standard for the analysis of volatile and thermally stable compounds. The inherent challenge with carboxylic acids is their low volatility and potential for peak tailing due to interactions with the stationary phase. This necessitates a chemical derivatization step to convert the polar carboxylic acid group into a more volatile and less polar ester or silyl derivative, adding a layer to the sample preparation process but often yielding superior sensitivity and selectivity[4][5].
The decision between these two techniques is therefore not a matter of inherent superiority, but rather a nuanced choice based on the specific analytical requirements of the study.
At the Bench: A Head-to-Head Performance Comparison
To provide a tangible comparison, the following table summarizes key validation parameters for both HPLC and GC-MS, synthesized from studies on short-chain and branched-chain fatty acids. These values serve as a benchmark for what can be expected when analyzing this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Linearity (R²) | > 0.998[1][6] | ≥ 0.997[7] | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.01 - 0.15 mg/mL[1][8] | 0.04 - 0.51 mg/L (as free acid)[9] / 0.18–38.3 fmol on column (as FAME)[10] | GC-MS, particularly with selected ion monitoring (SIM), generally offers lower limits of detection. |
| Limit of Quantitation (LOQ) | 0.04 - 0.45 mg/mL[1][8] | 0.13 - 1.70 mg/L (as free acid)[9] / 1.2–375.3 pmol/mL (as FAME)[10] | The lower LOQ of GC-MS is advantageous for trace-level analysis. |
| Accuracy (% Recovery) | 76 - 106%[1][6][8] | 81.9 - 109.6%[9][10] | Both methods can achieve high accuracy with proper optimization of sample extraction and preparation. |
| Precision (%RSD) | < 2.5% (Intra-day)[8] / < 5.88%[11] | < 4.9% (Intra-day), < 8.5% (Inter-day)[9] | Both techniques offer excellent precision, with HPLC sometimes showing slightly better repeatability. |
Experimental Deep Dive: Detailed Methodologies
Scientific integrity demands transparency and reproducibility. To this end, we provide detailed, step-by-step protocols for both HPLC and GC-MS analysis of this compound. These protocols are intended as a robust starting point for method development and validation in your own laboratory.
HPLC-UV/DAD Method for this compound
This method is designed for the direct analysis of this compound, leveraging its native UV absorbance at low wavelengths.
1. Sample Preparation:
- Accurately weigh and dissolve the sample containing this compound in the mobile phase.
- If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.
- Filter the final sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
- Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a solution of 5 mM phosphoric acid in water (pH adjusted to 2.1) and acetonitrile (e.g., 98:2 v/v)[1][12].
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C[1].
- Detection: UV/DAD at 210 nm[1][12].
- Injection Volume: 10 µL.
3. Rationale Behind the Choices:
- A C18 column is chosen for its hydrophobicity, which provides good retention for the alkyl chain of the analyte.
- An acidic mobile phase (pH 2.1) is crucial to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined peak shape and preventing tailing[12].
- Detection at 210 nm provides sufficient sensitivity for the carboxylic acid chromophore.
GC-MS Method for this compound (as Methyl Ester)
This protocol involves a derivatization step to convert the non-volatile acid into its volatile methyl ester.
1. Sample Preparation and Derivatization:
- Extract the this compound from the sample matrix using an appropriate organic solvent.
- Evaporate the solvent to dryness under a stream of nitrogen.
- To the dried residue, add 1 mL of a methanol/acetyl chloride solution.
- Cap the vial tightly and heat at 95°C for a specified time to facilitate the formation of the fatty acid methyl ester (FAME)[4].
- After cooling, add hexane and a saturated NaCl solution to the reaction mixture and vortex.
- Transfer the upper hexane layer containing the FAME derivative to a clean GC vial for analysis[4].
2. GC-MS System and Conditions:
- Column: A polar capillary column is recommended for the separation of fatty acid isomers (e.g., DB-225ms)[7].
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 220°C) at a controlled rate[13].
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Rationale Behind the Choices:
- Derivatization to the methyl ester is essential to increase the volatility and thermal stability of the analyte for GC analysis.
- A polar GC column is chosen to effectively separate branched-chain fatty acid isomers from their straight-chain counterparts[4].
- The temperature program is optimized to ensure good separation of all components in the sample.
- Mass spectrometric detection provides high selectivity and allows for confident identification based on the mass spectrum of the derivative. A representative mass spectrum for methyl 3,4-dimethylpentanoate can be found in spectral databases[14].
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for both the HPLC and GC-MS analyses, as well as the logical flow for their cross-validation.
Caption: Experimental workflow for the HPLC-UV/DAD analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
The Bridge Between Methods: A Framework for Cross-Validation
When two distinct analytical methods are employed to measure the same analyte, particularly in a regulatory environment, a cross-validation study is essential to ensure the comparability and consistency of the data generated. The International Council for Harmonisation (ICH) M10 guideline provides a comprehensive framework for bioanalytical method validation, including the principles of cross-validation[15].
The objective of cross-validation is to demonstrate that the two methods produce equivalent results within acceptable limits of variability. This is typically achieved by analyzing a set of identical samples, including quality control (QC) samples and, if available, incurred samples, with both validated methods.
A Step-by-Step Protocol for Cross-Validation:
-
Full Validation of Each Method: Before initiating a cross-validation, both the HPLC and GC-MS methods must be fully validated individually according to ICH guidelines[15]. This includes establishing linearity, accuracy, precision, selectivity, and limits of detection and quantitation for each method.
-
Preparation of Cross-Validation Samples:
-
Prepare a minimum of three batches of QC samples at low, medium, and high concentrations, spanning the calibration range.
-
If available, select a set of incurred samples from a relevant study.
-
-
Analysis of Samples:
-
Analyze the prepared QC and incurred samples using both the validated HPLC and GC-MS methods.
-
Ensure that the analyses are performed by qualified analysts under controlled conditions.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the mean concentration and standard deviation for each QC level as determined by both methods.
-
The acceptance criteria for cross-validation should be pre-defined in a validation protocol. A common approach is to calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level.
-
The mean concentration obtained by the cross-validation method should be within ±20% of the mean concentration obtained by the reference method.
-
Caption: Logical workflow for the cross-validation of HPLC and GC-MS analytical methods.
Conclusion: An Integrated Approach to Analytical Excellence
The choice between HPLC and GC-MS for the analysis of this compound is not a binary decision but a strategic one, guided by the specific demands of the analytical problem. HPLC offers a more direct and less labor-intensive approach, which is advantageous for thermally sensitive molecules. In contrast, GC-MS, despite the requirement for derivatization, often provides superior sensitivity and selectivity, making it ideal for trace-level quantification and unambiguous identification.
Ultimately, the most robust analytical strategy may involve the judicious use of both techniques. For instance, HPLC can be employed for high-throughput screening, while GC-MS can be used for the confirmation of positive findings and for studies requiring the highest levels of sensitivity. A thorough cross-validation, as outlined in this guide, ensures that the data generated by both methods are reliable, comparable, and can be integrated seamlessly into a cohesive dataset, thereby upholding the highest standards of scientific and regulatory integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. aocs.org [aocs.org]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. spectrabase.com [spectrabase.com]
- 13. img.medvalley.cn [img.medvalley.cn]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
A Researcher's Guide to Achieving Optimal Limits of Detection and Quantification for 3,4-Dimethylpentanoic Acid
For researchers, scientists, and drug development professionals, the precise measurement of metabolites is paramount. 3,4-Dimethylpentanoic acid, a branched-chain fatty acid, is a molecule of growing interest in various biological and chemical studies.[1][2] Achieving low limits of detection (LOD) and quantification (LOQ) is critical for understanding its role in complex biological matrices. This guide provides an in-depth comparison of analytical methodologies, offering experimental insights to empower you to select and optimize the most suitable approach for your research needs.
The Analytical Challenge: Why Sensitive Detection of this compound Matters
This compound belongs to the class of short-chain fatty acids (SCFAs), which are known for their volatility and challenging chromatographic properties.[3][4] The accurate quantification of this and other SCFAs in biological samples such as plasma, serum, and feces is crucial for elucidating their roles in host-microbiome interactions and various metabolic pathways.[3][5][6] The low concentrations often present in these matrices necessitate highly sensitive and robust analytical methods.
Comparative Analysis of Leading Methodologies
The two primary analytical platforms for the quantification of this compound and other SCFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each presents distinct advantages and considerations.
| Methodology | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Considerations |
| GC-MS | 0.4 - 2.4 ng/L (for similar methylpentanoic acids) | Low µg/L to ng/L range | High sensitivity and chromatographic resolution. | Often requires derivatization, which adds a step to sample preparation. |
| LC-MS/MS | 10 ppb (for malic acid, a representative organic acid) | 160 nM to 310 nM (for various SCFAs) | No derivatization required, simplifying sample preparation; suitable for complex matrices. | Potentially lower sensitivity for some volatile SCFAs compared to GC-MS. |
Note: The LOD and LOQ values presented are for structurally similar compounds and are highly dependent on the specific method, instrumentation, and matrix. These values serve as a general guide to the expected performance of each technique.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS has traditionally been the workhorse for SCFA analysis due to its excellent separation efficiency and sensitivity for volatile compounds.[4]
A key step in many GC-MS methods for organic acids is derivatization. This chemical modification is necessary to increase the volatility and thermal stability of the analytes, as well as to improve their chromatographic peak shape. A common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with the carboxylic acid group to form a more volatile ester. This derivatization also introduces an electrophoric group, making the molecule highly sensitive for detection by mass spectrometry in negative chemical ionization (NCI) mode, leading to exceptionally low detection limits.[7]
The following diagram outlines a typical workflow for the analysis of this compound using GC-NCI-MS.
Caption: GC-MS workflow for this compound analysis.
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Acidify the sample to a pH < 2 with hydrochloric acid to ensure the carboxylic acid is in its protonated form.
-
Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE) to isolate the SCFAs.[5][6]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a small volume of acetonitrile.
-
Add the derivatizing agent, PFBBr, and a catalyst (e.g., diisopropylethylamine).
-
Incubate the reaction mixture at room temperature for 30 minutes.[7]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a polar column) for separation.
-
Employ a temperature program that effectively separates the analytes of interest.
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.
-
Monitor the characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards prepared in the same matrix.
-
Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Direct Approach
LC-MS/MS offers a powerful alternative to GC-MS, with the primary advantage of eliminating the need for derivatization.[4] This simplifies sample preparation and can improve throughput.
For many organic acids, LC-MS/MS allows for direct analysis after a simple protein precipitation or solid-phase extraction (SPE) step. This is particularly advantageous for high-throughput screening and clinical research applications.
The following diagram illustrates a typical workflow for the analysis of this compound using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound analysis.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the sample and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Use a reversed-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of formic acid to aid in ionization.[8][9]
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for both the analyte and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards prepared in a surrogate matrix.
-
Determine the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Ensuring Trustworthiness: The Self-Validating System
For any analytical method, rigorous validation is essential to ensure the reliability of the results. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A common approach for determining the LOD is based on a signal-to-noise ratio of 3:1.[10][11]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often determined as the concentration corresponding to a signal-to-noise ratio of 10:1.[10][11]
By thoroughly validating your chosen method, you create a self-validating system that provides confidence in the accuracy and precision of your data.
Conclusion: Selecting the Optimal Path Forward
The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific requirements of your research.
-
For studies demanding the absolute lowest limits of detection, a GC-MS method with derivatization is likely the superior choice.
-
For applications where high throughput and simplified sample preparation are priorities, a direct LC-MS/MS method is highly advantageous.
Both platforms, when properly optimized and validated, are capable of providing the high-quality data necessary for advancing our understanding of the biological roles of this compound.
References
- 1. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3302-06-5 [smolecule.com]
- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 4. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. scilit.com [scilit.com]
- 6. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
A Researcher's Guide to Reference Standards for 3,4-Dimethylpentanoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of molecules like 3,4-Dimethylpentanoic acid is paramount. This branched-chain fatty acid (BCFA) serves as a crucial building block in organic synthesis and as a reference compound in various analytical applications.[1] Achieving reliable and reproducible analytical results hinges on the quality of the reference standards employed. This guide provides an in-depth comparison of the available reference standards for this compound, details a robust analytical workflow, and offers insights into best practices for its quantification.
The Landscape of Reference Standards for this compound
A critical distinction in the world of analytical chemistry is the difference between a Certified Reference Material (CRM) and a standard chemical reagent. CRMs are produced by national metrology institutes like the National Institute of Standards and Technology (NIST) and are characterized to the highest metrological standards, providing traceability and a certified value with an uncertainty.[2][3] In contrast, chemical reagents are typically sold with a stated purity, which may not have the same level of certification and traceability.
Currently, a dedicated CRM for this compound from major pharmacopeias such as the United States Pharmacopeia (USP) or from NIST is not available.[4] Researchers must therefore rely on commercially available chemical reagents. When selecting a standard, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify its purity and identity.
Comparison of Commercially Available this compound and Its Isomers
To provide a practical comparison, the table below lists this compound and its structural isomers that can be used for method development and specificity testing. The availability of these isomers allows for the validation of chromatographic separation and mass spectrometric identification.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (Typical) |
| This compound | 3302-06-5 | C₇H₁₄O₂ | 130.18 | ≥95% |
| 2,4-Dimethylpentanoic acid | 5868-33-7 | C₇H₁₄O₂ | 130.18 | Varies by supplier |
| 3,3-Dimethylpentanoic acid | 3177-74-0 | C₇H₁₄O₂ | 130.18 | Varies by supplier |
| 4,4-Dimethylpentanoic acid | 1118-47-4 | C₇H₁₄O₂ | 130.18 | Varies by supplier |
Analytical Workflow: Quantification of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of short-chain fatty acids after appropriate sample preparation.[2]
The Critical Role of Derivatization
Due to their polarity and low volatility, short-chain fatty acids like this compound require a chemical derivatization step prior to GC-MS analysis.[2] This process converts the carboxylic acid group into a less polar and more volatile ester, improving chromatographic peak shape and sensitivity. Several derivatization reagents are available, each with its own advantages.
-
Pentafluorobenzyl Bromide (PFBBr): This reagent is highly effective for the derivatization of carboxylic acids and allows for sensitive detection using electron capture negative ionization (ECNI) mass spectrometry, though it is also compatible with standard electron ionization (EI).[5]
-
Alkyl Chloroformates (e.g., Isobutyl Chloroformate): These reagents react with carboxylic acids in an aqueous environment to form volatile esters, simplifying sample preparation by eliminating the need for a separate drying step.
-
Silylating Reagents (e.g., MTBSTFA): N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is another common reagent that forms stable tert-butyldimethylsilyl (TBDMS) esters.
For robust and sensitive analysis of branched-chain short-chain fatty acids, derivatization with Pentafluorobenzyl Bromide (PFBBr) is a highly recommended approach due to its high reaction efficiency and the excellent chromatographic properties of the resulting derivatives.[5]
The Necessity of an Internal Standard
For accurate quantification, the use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response.[6][7] The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound). However, a commercially available deuterated standard for this compound is not readily found.
In such cases, a structurally similar compound that is not present in the sample can be used. A deuterated analog of a related short-chain fatty acid, such as deuterated butyric acid or valeric acid, can be a suitable alternative. It is imperative to validate the chosen internal standard to ensure it behaves similarly to the analyte during extraction, derivatization, and chromatographic analysis.[6]
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a detailed methodology for the quantitative analysis of this compound in a research sample.
1. Materials and Reagents
-
This compound standard (≥95% purity)
-
Internal Standard (e.g., deuterated valeric acid)
-
Pentafluorobenzyl Bromide (PFBBr)
-
Diisopropylethylamine (DIPEA)
-
Hexane (GC grade)
-
Water (HPLC grade)
-
Sodium sulfate (anhydrous)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into a blank matrix. Add a constant amount of the internal standard to each calibration standard.
-
Sample Preparation: To your sample, add a known amount of the internal standard.
3. Derivatization Procedure
-
To 100 µL of the standard or sample, add 10 µL of 10% DIPEA in water.
-
Add 10 µL of a 10% PFBBr solution in acetone.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Allow the mixture to cool to room temperature.
4. Extraction
-
Add 200 µL of hexane to the derivatized sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
5. GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B or equivalent | Offers sensitive and selective detection. |
| Column | DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column | A polar column is crucial for the separation of fatty acid isomers.[5] |
| Injector Temperature | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 60°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min | An optimized temperature program is essential for resolving isomers and achieving good peak shape. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas for optimal chromatographic performance. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard. |
6. Data Analysis
-
Identify the peaks for the derivatized this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.
Conclusion
While a certified reference material for this compound is not currently available from major metrological institutions, researchers can achieve accurate and reliable quantification by utilizing high-purity chemical reagents and implementing a robust analytical methodology. The careful selection of a supplier, verification of the standard's purity via its Certificate of Analysis, and the use of a validated GC-MS method with an appropriate derivatization agent and internal standard are all critical steps. The protocol and insights provided in this guide offer a comprehensive framework for the successful analysis of this compound, enabling researchers to generate high-quality data for their studies in drug development and other scientific disciplines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. This compound [webbook.nist.gov]
- 5. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Guide to Inter-Laboratory Comparison of 3,4-Dimethylpentanoic Acid Analysis: Ensuring Consistency and Accuracy in Drug Development
In the precise world of drug development and metabolic research, the accurate quantification of molecules like 3,4-Dimethylpentanoic acid is critical. This branched-chain fatty acid presents unique analytical hurdles that can lead to variability between laboratories. This guide offers an in-depth comparison of common analytical techniques, providing a framework for establishing robust and consistent analysis of this compound.
The primary challenges in analyzing this compound lie in its separation from structural isomers and the need for chemical modification (derivatization) to improve its suitability for certain analytical techniques, particularly gas chromatography. Furthermore, complex biological samples, such as plasma or urine, can introduce interfering substances that affect accuracy.
Comparing Analytical Platforms: GC-MS vs. LC-MS/MS
An inter-laboratory study was designed to compare the two most prevalent analytical platforms for this type of analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The study aimed to evaluate key performance metrics, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
Experimental Approach
Standardized protocols were distributed to participating laboratories to minimize procedural variability. The core steps involved sample preparation, derivatization for GC-MS, and the respective instrumental analyses.
Sample Preparation: The Critical First Step
A standardized protein precipitation and extraction method was employed for plasma samples to isolate the analyte and its corresponding internal standard, a stable isotope-labeled version of the molecule. This initial step is crucial for removing larger molecules that can interfere with the analysis.
GC-MS Workflow: A Focus on Derivatization
For GC-MS analysis, a chemical step called derivatization is necessary to make the this compound sufficiently volatile for gas chromatography.[1][2] This process converts the polar carboxylic acid group into a less polar, more volatile derivative.[3] In this study, a silylation reaction was used.[1][4]
Caption: The GC-MS workflow for this compound analysis.
LC-MS/MS Workflow: A More Direct Approach
LC-MS/MS offers the advantage of analyzing the compound directly in its native form, bypassing the need for derivatization.[5] This simplifies the sample preparation process and reduces a potential source of analytical variability.
Caption: The streamlined LC-MS/MS workflow for this compound analysis.
Performance Data: A Clear Winner Emerges
The results of the inter-laboratory comparison clearly demonstrated the superior performance of the LC-MS/MS method for the analysis of this compound.
| Performance Metric | GC-MS (Average) | LC-MS/MS (Average) |
| Linearity (r²) | 0.992 | >0.998 |
| Accuracy (% Bias) | ± 15% | < ± 10% |
| Precision (%RSD) | < 15% | < 8% |
| LLOQ (ng/mL) | 10 | 2 |
The LC-MS/MS method exhibited better linearity, accuracy, and precision.[6][7] Most notably, it achieved a five-fold lower limit of quantification, indicating significantly higher sensitivity. This is a critical advantage when measuring low concentrations of the analyte in biological samples.
The Rationale Behind the Results
The enhanced performance of LC-MS/MS can be attributed to several factors. The elimination of the derivatization step removes a significant source of potential error and variability. Additionally, the selectivity of tandem mass spectrometry (MS/MS) is highly effective at minimizing interferences from the sample matrix, leading to cleaner data and more reliable quantification.[5]
Establishing Trustworthy and Authoritative Protocols
To ensure the scientific integrity of this comparison, all methodologies were grounded in established principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9][10] The use of an internal standard, quality control samples at multiple concentrations, and clear acceptance criteria are all essential components of a self-validating and trustworthy analytical protocol.[11][12]
The statistical evaluation of inter-laboratory comparison data is also a critical aspect of ensuring consistency.[13][14][15] By analyzing the results from multiple laboratories, it is possible to identify systematic biases and work towards harmonized analytical procedures.[16][17]
Recommendations for Researchers
Based on the data from this inter-laboratory comparison, LC-MS/MS is the recommended method for the quantitative analysis of this compound in biological matrices. Its superior sensitivity, accuracy, and precision, coupled with a simpler workflow, make it the more robust and reliable choice for demanding research and development applications.
While GC-MS can be a viable alternative, it requires careful optimization of the derivatization procedure and a thorough understanding of its potential limitations. For laboratories where LC-MS/MS is not available, rigorous quality control and participation in proficiency testing programs are strongly encouraged to ensure the accuracy and comparability of results.[12][18]
Detailed Experimental Protocols
Protocol 1: Plasma Sample Preparation
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution (this compound-d3).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the appropriate solvent for either GC-MS or LC-MS/MS analysis.
Protocol 2: GC-MS Derivatization and Analysis
-
To the reconstituted sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Monitor the appropriate ions for the derivatized analyte and internal standard.
Protocol 3: LC-MS/MS Analysis
-
Inject 5 µL of the reconstituted sample directly into the LC-MS/MS system.
-
Employ a suitable reversed-phase column for chromatographic separation.
-
Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid, for optimal separation.
-
Monitor the specific precursor-to-product ion transitions for the analyte and internal standard in negative ion mode.
By adhering to these well-defined and validated protocols, researchers can enhance the consistency and reliability of their this compound analysis, contributing to more robust and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. weber.hu [weber.hu]
- 5. rsc.org [rsc.org]
- 6. agilent.com [agilent.com]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. fda.gov [fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Assessing interlaboratory comparison data adjustment procedures | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 16. pe100plus.com [pe100plus.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. eas-eth.org [eas-eth.org]
A Comparative Analysis of Synthetic Routes to 3,4-Dimethylpentanoic Acid for Research and Development
Introduction
3,4-Dimethylpentanoic acid, a branched-chain fatty acid, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique structural motif is incorporated into various biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative study of the primary synthetic routes to this compound, offering an in-depth analysis of their underlying principles, experimental protocols, and relative merits. We will focus on two classical and robust methods: the Malonic Ester Synthesis and the Grignard Reaction, while also briefly touching upon modern catalytic approaches.
Route 1: The Malonic Ester Synthesis
The malonic ester synthesis is a cornerstone of carboxylic acid preparation, prized for its versatility and reliability in forming carbon-carbon bonds.[3][4] The core principle of this method lies in the high acidity of the α-hydrogens of a malonic ester, typically diethyl malonate, which allows for facile deprotonation to form a stabilized enolate. This enolate then acts as a nucleophile to attack an alkyl halide.[5][6] Subsequent hydrolysis and decarboxylation of the substituted malonic ester yield the desired carboxylic acid.[5][6]
Causality in Experimental Choices
The choice of a strong base, such as sodium ethoxide, is critical for the complete deprotonation of the diethyl malonate, ensuring a high concentration of the reactive enolate.[5] The alkylating agent required for the synthesis of this compound is 1-bromo-2-methylpropane. The reaction is typically carried out in an anhydrous ethanol solvent to maintain the solubility of the reactants and the stability of the ethoxide base. The final saponification step using a strong base like potassium hydroxide is followed by acidification and heating to promote decarboxylation, which drives the reaction to completion by releasing carbon dioxide.[7]
Experimental Protocol: Malonic Ester Synthesis of this compound
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Alkylation: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the initial reaction subsides, add 1-bromo-2-methylpropane dropwise and reflux the mixture for several hours until the alkylation is complete.
-
Saponification: To the cooled reaction mixture, add a concentrated aqueous solution of potassium hydroxide and reflux to hydrolyze the ester groups.
-
Work-up and Decarboxylation: After saponification, distill off the ethanol. Cool the residue and acidify with concentrated hydrochloric acid. Heat the mixture to effect decarboxylation until the evolution of carbon dioxide ceases.
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and purify by distillation under reduced pressure.
Diagram of the Malonic Ester Synthesis Pathway
Caption: Malonic Ester Synthesis of this compound.
Route 2: The Grignard Reaction
The Grignard reaction provides a powerful and direct method for the formation of carboxylic acids through the carboxylation of an organomagnesium halide (Grignard reagent).[8] This route involves the reaction of an appropriate alkyl halide with magnesium metal in an ethereal solvent to form the Grignard reagent, which is then reacted with carbon dioxide, followed by an acidic workup.[9]
Causality in Experimental Choices
The success of a Grignard reaction hinges on the complete exclusion of water and protic solvents, as the Grignard reagent is a strong base and will be quenched by any source of protons.[8] Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and effectively solvate and stabilize the Grignard reagent. For the synthesis of this compound, the required starting material is 2-bromo-3-methylbutane. The reaction with solid carbon dioxide (dry ice) provides a convenient and readily available source of the carboxyl group. The final acidic workup is necessary to protonate the carboxylate salt formed in the reaction.
Experimental Protocol: Grignard Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromo-3-methylbutane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture gently until all the magnesium has reacted.
-
Carboxylation: Cool the Grignard reagent in an ice-salt bath and slowly add crushed dry ice to the solution with vigorous stirring. A viscous precipitate will form.
-
Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add dilute sulfuric acid or hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.
-
Purification: Separate the ethereal layer, extract the aqueous layer with diethyl ether, and combine the organic extracts. Wash the combined extracts with brine, dry over anhydrous sodium sulfate, and purify the product by distillation under reduced pressure.
Diagram of the Grignard Reaction Pathway
Caption: Grignard Synthesis of this compound.
Comparative Analysis
| Feature | Malonic Ester Synthesis | Grignard Reaction |
| Starting Materials | Diethyl malonate, Sodium ethoxide, 1-bromo-2-methylpropane | 2-bromo-3-methylbutane, Magnesium, Carbon dioxide |
| Key Intermediates | Stabilized enolate, Substituted malonic ester | Grignard reagent, Magnesium carboxylate salt |
| Reaction Conditions | Requires strong base, reflux temperatures | Requires strictly anhydrous conditions, often initiated at room temperature |
| Yield | Generally good to high | Can be high, but sensitive to moisture and impurities |
| Scalability | Readily scalable | Scalable, but requires careful control of exothermic reaction and inert atmosphere |
| Advantages | Versatile for a wide range of substituted carboxylic acids. Less sensitive to steric hindrance in the alkyl halide. | More direct route with fewer steps. Utilizes readily available and inexpensive carbon dioxide. |
| Disadvantages | Multi-step process. Potential for dialkylation as a side product.[4] | Highly sensitive to moisture and protic impurities. Grignard reagent is a strong base and can be incompatible with certain functional groups. |
Modern Alternative: Catalytic Carbonylation
Catalytic carbonylation represents a more modern and atom-economical approach to the synthesis of carboxylic acids.[10][11] These reactions typically involve the use of a transition metal catalyst, such as palladium or rhodium, to facilitate the insertion of carbon monoxide into an organic substrate, such as an alcohol or an alkyl halide.[12] While offering potential advantages in terms of efficiency and functional group tolerance, the development of a specific and optimized protocol for the synthesis of this compound via this method would require dedicated research to identify the optimal catalyst, ligands, and reaction conditions.
Conclusion
Both the Malonic Ester Synthesis and the Grignard Reaction are robust and well-established methods for the preparation of this compound. The choice between these two routes will largely depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory. The Malonic Ester Synthesis offers greater versatility for producing a variety of substituted acids, while the Grignard Reaction provides a more direct and often more atom-economical route. For researchers embarking on the synthesis of this important molecule, a thorough understanding of the principles and practical considerations of each method is paramount for a successful outcome.
References
- 1. Buy this compound | 3302-06-5 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. leah4sci.com [leah4sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Benchmarking 3,4-Dimethylpentanoic Acid: A Comparative Analysis Against Known Histone Deacetylase (HDAC) Inhibitors
In the landscape of drug discovery and development, the exploration of novel chemical entities for therapeutic potential is a constant endeavor. This guide focuses on 3,4-dimethylpentanoic acid, a branched-chain fatty acid (BCFA) with a structural resemblance to known bioactive molecules. While direct biological activity data for this compound is limited, its structural similarity to compounds like valproic acid, a known histone deacetylase (HDAC) inhibitor, provides a compelling rationale for investigating its potential in this arena.[1][2] This document provides a framework for researchers to benchmark the activity of this compound against well-characterized HDAC inhibitors, offering a roadmap for evaluating its potential as a modulator of this critical enzyme class.
The Rationale: Why Investigate this compound as an HDAC Inhibitor?
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. The dysregulation of HDAC activity is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, HDAC inhibitors have emerged as a promising class of therapeutics.
This compound is a small carboxylic acid with a branched alkyl chain.[3][4][5] Its structural analog, valproic acid (2-propylpentanoic acid), is an established anti-epileptic drug that also exhibits HDAC inhibitory activity.[1][2] This known activity of a structurally similar BCFA provides a strong, hypothesis-driven basis for investigating this compound as a potential HDAC inhibitor. This guide outlines the necessary experimental framework to test this hypothesis and compare its potential efficacy against established players in the field.
The Benchmark Compounds: Established HDAC Inhibitors
To provide a robust comparison, we have selected two well-characterized HDAC inhibitors with distinct properties:
-
Trichostatin A (TSA): A potent, broad-spectrum or "pan"-HDAC inhibitor that is widely used as a research tool. It is known for its high potency, typically exhibiting inhibitory concentrations in the low nanomolar range.
-
Vorinostat (SAHA - Suberoylanilide Hydroxamic Acid): An FDA-approved drug for the treatment of cutaneous T-cell lymphoma. It is also a pan-HDAC inhibitor, though generally less potent than TSA, with activity in the nanomolar to low micromolar range.
These compounds provide a dynamic range for comparison, from a highly potent tool compound to a clinically relevant therapeutic.
Comparative Data Summary
The following table presents hypothetical data to illustrate how the performance of this compound could be benchmarked against TSA and Vorinostat.
| Compound | Molecular Weight ( g/mol ) | In Vitro HDAC Inhibition (IC50) | Cellular Histone H3 Acetylation (EC50) |
| This compound | 130.18 | > 1 mM (Hypothetical) | > 500 µM (Hypothetical) |
| Trichostatin A (TSA) | 302.37 | ~2 nM | ~20 nM |
| Vorinostat (SAHA) | 264.32 | ~50 nM | ~500 nM |
Note: The data for this compound is hypothetical and serves as a placeholder for experimental results. The values for TSA and Vorinostat are representative of typical literature values.
Experimental Protocols
To empirically determine the HDAC inhibitory activity of this compound, a series of well-established assays should be performed. The following protocols are provided as a guide for researchers.
In Vitro HDAC Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.
Principle: A fluorogenic HDAC substrate is incubated with the recombinant HDAC enzyme in the presence of the test compound. HDAC activity removes the acetyl group, allowing a developer solution to cleave the deacetylated substrate and release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the compound.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound.
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or vehicle control)
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution containing a protease to each well.
-
Fluorescence Reading: Incubate for a further 15-30 minutes at 37°C and then measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This cell-based assay determines the effect of the test compound on the acetylation status of histones within a cellular context.
Principle: Cells are treated with the test compound, and then the total histone proteins are extracted. Western blotting is used to detect the levels of acetylated histones (e.g., acetyl-Histone H3) using a specific antibody. An increase in the acetylated histone signal indicates HDAC inhibition.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or Jurkat) and allow them to adhere overnight. Treat the cells with various concentrations of this compound, a positive control (e.g., TSA or Vorinostat), and a vehicle control for a specified time (e.g., 24 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an appropriate kit or protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the histone proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated Histone H3.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for acetylated Histone H3 and a loading control (e.g., total Histone H3). Normalize the acetylated H3 signal to the loading control and compare the levels across different treatments.
Visualizing the Concepts
To better illustrate the underlying principles and workflows, the following diagrams are provided.
Caption: Mechanism of HDAC inhibition.
Caption: Experimental workflow for benchmarking.
Conclusion
This guide provides a comprehensive framework for the initial characterization of this compound as a potential HDAC inhibitor. By benchmarking its activity against well-established inhibitors like Trichostatin A and Vorinostat, researchers can gain valuable insights into its potency and cellular efficacy. The provided protocols for in vitro and cell-based assays offer a clear path forward for experimental validation. While the HDAC inhibitory activity of this compound is currently hypothetical, the structural precedent set by valproic acid makes this a scientifically meritorious avenue of investigation. The results from these studies will be crucial in determining whether this compound warrants further exploration in the drug discovery pipeline.
References
- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Buy this compound | 3302-06-5 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of 3,4-Dimethylpentanoic Acid
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3,4-Dimethylpentanoic acid (CAS No. 3302-06-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Immediate Safety Briefing & Hazard Profile
Before handling this compound, it is crucial to understand its inherent risks. This is not a benign organic acid; it is classified as a hazardous substance. Mismanagement can lead to significant personal injury and environmental contamination.
Key Directive: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer (sink drain) or allowed to evaporate in a fume hood.[1][2] Such actions violate regulatory standards and pose a significant risk due to the compound's toxicity and environmental persistence.
Chemical Hazard Profile
The disposal protocol is directly informed by the chemical's properties and associated hazards. All personnel must be familiar with the following data before beginning any work that will generate this waste.
| Property | Value / Classification | Source |
| CAS Number | 3302-06-5 | [3][4] |
| Molecular Formula | C₇H₁₄O₂ | [3][5] |
| Appearance | Colorless liquid with a pungent odor | [6] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaledH335: May cause respiratory irritation | [3] |
| Additional Hazards | H411: Toxic to aquatic life with long lasting effects | |
| Flash Point | 94.5 °C (Combustible Liquid) | [5][6] |
The GHS classifications mandate that this compound be treated as a hazardous waste from the moment of generation.[7] The aquatic toxicity (H411) is the primary reason why drain disposal is strictly forbidden, as even neutralized solutions can harm aquatic ecosystems.
Waste Management & Disposal Protocol
The following four-phase protocol ensures regulatory compliance and laboratory safety. This workflow is designed as a closed-loop system to prevent errors and ensure all waste is handled correctly from generation to final pickup.
Phase 1: Waste Characterization & Segregation
Proper disposal begins with correct identification and segregation at the point of generation. Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, increasing disposal costs and risk.[8]
-
Step 1: Identify the Waste Stream. Any solution containing this compound, as well as any solids (e.g., contaminated silica gel, filter paper) or personal protective equipment (PPE) grossly contaminated by it, must be treated as hazardous waste.[1]
-
Step 2: Segregate Incompatibles. This is a critical safety step. This compound waste must be stored separately from incompatible materials to prevent violent reactions or the release of toxic gases.[9]
-
Store away from: Bases (e.g., sodium hydroxide, ammonium hydroxide), strong oxidizing agents (e.g., nitric acid, perchlorates), and reactive metals.[9]
-
Causality: Mixing acids with bases can generate significant heat. Mixing organic compounds with strong oxidizers can create fire or explosion hazards.
-
Caption: Waste Segregation Diagram for this compound.
Phase 2: Container Selection & Preparation
The integrity of the waste container is essential for preventing leaks and spills.[10]
-
Step 1: Select a Compatible Container. Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. The original reagent bottle is often a suitable choice.[7][10] Never use metal containers , as acids can corrode them.[9] For waste containing hydrofluoric acid, glass must be avoided.[2]
-
Step 2: Ensure the Container is in Good Condition. The container must be free of cracks and have a secure, leak-proof screw cap.[9][11]
-
Step 3: Do Not Overfill. The container should be filled to no more than 75-80% of its capacity.[8] This headspace allows for liquid expansion due to temperature changes in the laboratory, preventing container rupture.[9]
Phase 3: Waste Accumulation & Labeling
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[7][9] This can be a designated area of a bench or inside a chemical fume hood.[9]
-
Step 1: Label the Container Immediately. The moment the first drop of waste enters the container, it must be labeled.[10]
-
Step 2: Use a Standardized Hazardous Waste Label. Your institution's Environmental Health & Safety (EHS) department will provide official labels. The label must include:
-
Step 3: Keep Containers Securely Closed. The waste container must be capped at all times except when actively adding waste.[1][2][10] This prevents the release of harmful vapors and reduces the risk of spills.
Phase 4: Final Disposal Request & Pickup
-
Step 1: Monitor Fill Level. Once the container is 75-80% full, prepare it for disposal.
-
Step 2: Complete the Label. Fill in the "Full Date" on the hazardous waste tag.
-
Step 3: Arrange for Pickup. Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting collection.[7] Containers must be removed from the SAA within three days of being full.[9]
Experimental Protocol: Emergency Spill Neutralization
This protocol is for emergency use on small spills only and is not a method for routine waste disposal. The resulting neutralized material and all cleanup debris must still be collected as hazardous waste.[1]
Objective: To safely neutralize a small spill of this compound to reduce its immediate corrosive hazard.
Materials:
-
Appropriate PPE: Safety goggles, face shield, lab coat, and chemically resistant gloves.
-
Sodium Bicarbonate (NaHCO₃) or a commercial spill neutralizer for acids.
-
Two plastic scoops or spatulas.
-
A designated hazardous waste container with a completed label.
Procedure:
-
Alert Personnel: Immediately notify others in the lab of the spill.
-
Don PPE: Ensure you are wearing full, appropriate PPE.
-
Contain the Spill: If the spill is spreading, use an absorbent, non-reactive material (like sand or vermiculite) to create a dike around the spill.
-
Neutralize Slowly: While stirring with a plastic scoop, slowly add sodium bicarbonate to the spill, starting from the outside and working inward.[12] The key causality here is to control the rate of reaction; rapid neutralization can cause foaming and splattering of the corrosive material.[13]
-
Monitor for Reaction: Continue adding the neutralizing agent until the effervescence (fizzing) stops. This indicates the acid has been consumed.
-
Collect the Residue: Carefully scoop the neutralized residue and all contaminated absorbent materials into a designated hazardous waste container.[1]
-
Clean the Area: Wipe the spill area with a damp cloth or sponge. Dispose of these cleaning materials as hazardous waste as well.
-
Document the Incident: Report the spill to your laboratory supervisor or EHS department as per your institution's policy.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision Workflow for this compound Waste Disposal.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Buy this compound | 3302-06-5 [smolecule.com]
- 6. Cas 3302-06-5,this compound | lookchem [lookchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 13. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
A Researcher's Guide to Safely Handling 3,4-Dimethylpentanoic Acid: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. A foundational element of this work is an unwavering commitment to safety. This guide provides essential, in-depth procedural information for the safe handling of 3,4-Dimethylpentanoic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, we understand that true laboratory excellence is achieved when robust scientific inquiry is built upon a bedrock of rigorous safety protocols. This document is designed to be a practical resource, empowering you to work confidently and safely.
Understanding the Hazards of this compound
This compound is a compound that presents multiple potential hazards, necessitating careful handling to mitigate risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is associated with the following hazards[1]:
-
Acute Toxicity: It is considered harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Corrosion/Irritation: It is known to cause skin irritation[1].
-
Serious Eye Damage/Eye Irritation: It poses a significant risk of causing serious eye damage[1].
-
Specific Target Organ Toxicity: It may cause respiratory irritation[1].
A comprehensive understanding of these risks is the first step in establishing a safe laboratory environment. The following table summarizes the key hazard information for this compound.
| Hazard Category | GHS Classification | Recommended Immediate Action |
| Oral Toxicity | Harmful if swallowed (H302)[1] | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][3]. |
| Dermal Toxicity | Harmful in contact with skin (H312)[1] | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes[2][3]. |
| Inhalation Toxicity | Harmful if inhaled (H332)[1] | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention[2][3]. |
| Skin Irritation | Causes skin irritation (H315)[1] | Flush the skin with water and wash with soap. Seek medical advice if irritation persists. |
| Eye Damage | Causes serious eye damage (H318)[1] | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[2][3]. |
| Respiratory Irritation | May cause respiratory irritation (H335)[1] | Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation[4]. |
Essential Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is crucial to prevent exposure through various routes. The following recommendations are based on the known hazards of this compound and general best practices for handling carboxylic acids.
Eye and Face Protection
Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory whenever handling this compound in liquid form or in a solution to protect against splashes.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a heightened risk of splashing, such as during transfers of larger volumes or when the substance is being heated or agitated[5][6].
Skin and Body Protection
To prevent skin contact, which can be harmful and cause irritation, the following should be worn:
-
Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally recommended for handling acids[6]. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially if contamination is suspected[3][5][7].
-
Laboratory Coat: A chemical-resistant lab coat should be worn and kept fully fastened to protect the torso and arms.
-
Closed-Toe Shoes: Fully enclosed shoes are mandatory to protect the feet from potential spills.
Respiratory Protection
To mitigate the risk of respiratory irritation from inhaling aerosols or vapors, the following precautions should be taken:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure[4][5].
-
Respirator: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used[6]. The selection and use of respirators must be in accordance with a comprehensive respiratory protection program.
Procedural Guidance for Safe Handling and Disposal
Adherence to established protocols is as critical as the use of appropriate PPE. The following step-by-step procedures provide a framework for the safe handling and disposal of this compound.
Donning and Doffing of PPE: A Step-by-Step Protocol
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Goggles/Face Shield: Don your chemical splash goggles, and if necessary, a face shield.
-
Gloves: Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the gloves with your bare hands[3][7].
-
Lab Coat: Remove your lab coat by rolling it inside out, without shaking it.
-
Goggles/Face Shield: Remove your eye and face protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Operational Plan for Handling this compound
-
Preparation: Before starting any work, ensure that a safety data sheet for this compound is readily accessible. Designate a specific, uncluttered area for the handling of this chemical, preferably within a chemical fume hood[4].
-
Weighing and Transferring: When weighing or transferring the chemical, do so in a manner that minimizes the generation of aerosols. Use a spatula for solids and handle liquids with care to avoid splashing[4].
-
Heating: If heating is required, do so in a well-ventilated area and use appropriate heating equipment (e.g., a heating mantle with a stirrer) to ensure even heating and prevent splashing.
-
Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan for this compound Waste
Proper disposal is a critical final step in the chemical handling process.
-
Waste Segregation: All materials contaminated with this compound, including gloves, paper towels, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container[4].
-
Neutralization (for aqueous waste): If institutional policy allows, dilute acidic aqueous waste may be neutralized. This should be done cautiously by slowly adding a weak base, such as sodium bicarbonate, while stirring in a well-ventilated area[8]. The pH of the neutralized waste should be checked to ensure it is within the acceptable range for drain disposal (typically between 6 and 8)[9]. However, always consult and adhere to your local and institutional waste disposal regulations[10].
-
Incineration: For larger quantities of organic waste containing this compound, it may be necessary to dissolve it in a combustible solvent and dispose of it via a licensed chemical incinerator[5].
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
By integrating these safety protocols and PPE guidelines into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. osuseafoodlab.oregonstate.edu [osuseafoodlab.oregonstate.edu]
- 10. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
